molecular formula C7H10O4-2 B1236134 Heptanedioate

Heptanedioate

Número de catálogo: B1236134
Peso molecular: 158.15 g/mol
Clave InChI: WLJVNTCWHIRURA-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Heptanedioate, the salt or ester form of Heptanedioic acid (Pimelic acid), is a valuable intermediate for diverse research applications. In pharmaceutical development, derivatives like dimethyl this compound serve as versatile building blocks in multi-step synthesis, particularly for creating complex molecules that are precursors to novel therapeutic agents . Its chemical structure makes it a flexible component for reactions like esterifications and condensations, which is crucial for designing drugs targeting inflammatory and antimicrobial conditions . In biochemistry, the parent compound, Pimelic acid, is an essential precursor in the biosynthesis of biotin (Vitamin B7) in many bacteria . Biotin is a vital cofactor in key metabolic processes, including fatty acid synthesis, branched-chain amino acid catabolism, and gluconeogenesis . Research into metabolic pathways often involves compounds like this compound to study and manipulate biotin production. Furthermore, this compound derivatives are used in polymer chemistry, for instance, in the production of polyamide plastics and as a building block for biodegradable polymers . This compound is typically soluble in polar solvents like water, especially under alkaline conditions, due to its carboxylic acid groups . This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research purposes and are not intended for use in diagnostic procedures or for any clinical use in human patients .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C7H10O4-2

Peso molecular

158.15 g/mol

Nombre IUPAC

heptanedioate

InChI

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-2

Clave InChI

WLJVNTCWHIRURA-UHFFFAOYSA-L

SMILES

C(CCC(=O)[O-])CCC(=O)[O-]

SMILES canónico

C(CCC(=O)[O-])CCC(=O)[O-]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Heptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of heptanedioate, its parent acid (heptanedioic acid), and its common esters. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and chemical reactions.

Introduction to this compound

This compound, also known as pimelate, is the dianion of heptanedioic acid (pimelic acid). It is an alpha,omega-dicarboxylic acid with a seven-carbon chain. This structure imparts specific chemical characteristics that make it a valuable intermediate in various chemical and biological processes. In biological systems, derivatives of pimelic acid are crucial for the biosynthesis of the amino acid lysine and the vitamin biotin. In industrial applications, it serves as a building block for polymers, plasticizers, and other specialty chemicals.

Physicochemical Properties

The properties of this compound are intrinsically linked to its parent acid, heptanedioic acid. The following tables summarize the key physicochemical properties of heptanedioic acid and its dimethyl and diethyl esters.

Table 1: Physicochemical Properties of Heptanedioic Acid (Pimelic Acid)

PropertyValueReference
Molecular Formula C₇H₁₂O₄[1]
Molar Mass 160.17 g/mol [1]
Appearance White crystalline powder
Melting Point 103-105 °C
Boiling Point 212 °C at 10 mmHg
Water Solubility 25 g/L at 13 °C
pKa₁ 4.51 at 25 °C
pKa₂ 5.43 at 25 °C
Density 1.329 g/cm³

Table 2: Physicochemical Properties of this compound Esters

PropertyDimethyl this compoundDiethyl this compoundReference
Molecular Formula C₉H₁₆O₄C₁₁H₂₀O₄[2][3]
Molar Mass 188.22 g/mol 216.27 g/mol [2][3]
Appearance LiquidColorless transparent liquid[4][5]
Melting Point -21 °C-24 °C[4][5]
Boiling Point 121-122 °C at 11 mmHg192-194 °C at 100 mmHg[4][5]
Density 1.041 g/mL at 25 °C0.994 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.4311.430[4][5]
Solubility Slightly soluble in water; soluble in ethanol, benzene, etherInsoluble in water; soluble in ethanol, ethyl ether, ethyl acetate[4][5]

Reactivity and Chemical Behavior

This compound, as a dicarboxylate, and its parent acid exhibit a range of chemical reactions characteristic of carboxylic acids.

Acid-Base Reactions

Heptanedioic acid is a diprotic acid, meaning it can donate two protons. The two pKa values indicate the ease of removal of the first and second protons. The proximity of the two carboxyl groups influences their acidity. The first dissociation is more favorable than the second due to the electrostatic repulsion from the newly formed carboxylate anion.

Heptanedioic acid reacts with bases to form this compound salts. For example, with sodium hydroxide, it forms disodium this compound.

Esterification

Heptanedioic acid readily undergoes esterification with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form diesters. This reaction is reversible and is a common method for synthesizing dimethyl and diethyl this compound.

Reduction

The carboxyl groups of this compound and its esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields 1,7-heptanediol.

Amidation

Heptanedioic acid can react with amines to form amides. With diamines, it can form polyamides.

Stability of this compound Salts

Aqueous solutions of simple alkali metal salts of this compound are generally stable. However, the stability can be affected by pH and the presence of other reactive species. Solutions of salts of heavy metals with this compound may be less stable and can be prone to precipitation.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of heptanedioic acid.

Materials:

  • Heptanedioic acid

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of heptanedioic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the heptanedioic acid solution with the standardized NaOH solution, adding the titrant in small increments (e.g., 0.5 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the second equivalence point.

  • Plot a graph of pH versus the volume of NaOH added.

  • Determine the two equivalence points from the titration curve (the points of steepest pH change). The pKa values correspond to the pH at the half-equivalence points. Alternatively, the pKa values can be determined from the inflection points of the first derivative plot of the titration curve.

Determination of Solubility

Objective: To determine the solubility of heptanedioic acid in water at a specific temperature.

Materials:

  • Heptanedioic acid

  • Deionized water

  • Constant temperature water bath with shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

  • Volumetric flasks and pipettes

  • Standardized 0.1 M NaOH solution

  • Phenolphthalein indicator

Procedure:

  • Prepare a saturated solution of heptanedioic acid by adding an excess amount of the solid to a known volume of deionized water in a sealed flask.

  • Place the flask in the constant temperature water bath and shake for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette and filter it to remove any suspended particles.

  • Dilute the filtered solution with a known volume of deionized water in a volumetric flask.

  • Titrate a known aliquot of the diluted solution with the standardized NaOH solution using phenolphthalein as an indicator.

  • Calculate the concentration of heptanedioic acid in the saturated solution from the titration data.

  • Express the solubility in grams per 100 mL or moles per liter.

Synthesis of Diethyl this compound (Fischer Esterification)

Objective: To synthesize diethyl this compound from heptanedioic acid and ethanol.

Materials:

  • Heptanedioic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place heptanedioic acid and an excess of absolute ethanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.[6]

  • After cooling, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent like diethyl ether.

  • Wash the organic layer with 5% sodium bicarbonate solution to neutralize the excess acid, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting diethyl this compound by vacuum distillation.[6]

Visualizations

General Reactivity of this compound

The following diagram illustrates the primary chemical transformations of this compound.

Heptanedioate_Reactions Heptanedioic_Acid Heptanedioic Acid (Pimelic Acid) This compound This compound (Pimelate) Heptanedioic_Acid->this compound Base Diester Diethyl this compound Heptanedioic_Acid->Diester Ethanol, H+ Diamide Diamide Heptanedioic_Acid->Diamide Amine This compound->Heptanedioic_Acid Acid Diol 1,7-Heptanediol Diester->Diol LiAlH4

Caption: Key chemical reactions of heptanedioic acid and this compound.

Biotin Synthesis Pathway in Bacillus subtilis

This compound, in the form of pimelate, is a crucial precursor in the biosynthesis of biotin (Vitamin B7) in microorganisms like Bacillus subtilis. The following workflow outlines the initial stages of this pathway.

Biotin_Synthesis cluster_pimelate_formation Pimelate Formation (from Fatty Acid Synthesis) cluster_biotin_synthesis Biotin Synthesis Pathway Fatty_Acid_Synthesis Fatty Acid Synthesis Intermediates Pimeloyl_ACP Pimeloyl-ACP Fatty_Acid_Synthesis->Pimeloyl_ACP BioI (cleavage) Pimelic_Acid Pimelic Acid (Heptanedioic Acid) Pimeloyl_ACP->Pimelic_Acid Thioesterase Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA BioW (ATP, CoA) KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF (L-Alanine) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD (ATP, CO2) Biotin Biotin DTB->Biotin BioB (S-adenosyl-L-methionine)

Caption: The biotin synthesis pathway in B. subtilis, starting from pimelic acid.[7][8]

References

Synthesis of Pimelic Acid from Cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic acid (Heptanedioic acid) is a seven-carbon α,ω-dicarboxylic acid that serves as a valuable monomer in the synthesis of specialty polyamides, polyesters, and lubricants. It is also a precursor in the production of certain pharmaceuticals. While numerous synthetic routes to pimelic acid exist, those originating from the abundant and cost-effective feedstock, cyclohexanone, are of significant industrial and academic interest. This technical guide provides an in-depth review of two primary synthetic pathways for producing pimelic acid from cyclohexanone. It includes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate comprehension and replication by researchers in organic synthesis and drug development.

Introduction

The conversion of a six-carbon cyclic ketone, cyclohexanone, into a seven-carbon linear dicarboxylic acid, pimelic acid, necessitates the introduction of an additional carbon atom and subsequent ring cleavage. Direct oxidative cleavage of cyclohexanone, a common industrial process, yields adipic acid (a C6 dicarboxylic acid) and is therefore unsuitable for pimelic acid synthesis. The primary strategies to achieve the required C6 to C7 transformation involve either a condensation reaction to append the seventh carbon prior to ring opening, or a carboxylation followed by an alcoholysis-driven ring cleavage.

This guide details two effective methods:

  • Pathway 1: The Classical Claisen Condensation Route. This well-established method involves the condensation of cyclohexanone with an oxalate ester, followed by decarbonylation and alkaline hydrolysis of the cyclic intermediate.[1][2]

  • Pathway 2: Carboxylation and In-Situ Ring Opening. A more modern approach, often detailed in patent literature, involves the carboxylation of cyclohexanone followed by a direct, one-pot ring opening of the intermediate β-keto ester salt to form pimelate esters.[3][4]

Each pathway will be presented with a detailed experimental protocol, a summary of quantitative data, and a visualization of the reaction workflow.

Pathway 1: Claisen Condensation with Diethyl Oxalate

This classical synthesis provides a reliable, multi-step route to pimelic acid. The key is the initial Claisen condensation between cyclohexanone and diethyl oxalate, which introduces the required seventh carbon atom in the form of a glyoxalate side chain.[1][5][6] Subsequent thermal decarbonylation and saponification yield the final product.

Reaction Workflow

The logical flow of the Claisen condensation pathway involves three main chemical transformations.

claisen_pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Decarbonylation cluster_2 Step 3: Ring Cleavage & Hydrolysis A Cyclohexanone + Diethyl Oxalate B Ethyl 2-ketocyclohexylglyoxalate A->B  NaOEt, EtOH   C Ethyl 2-ketohexahydrobenzoate (Ethyl Cyclohexanone-2-carboxylate) B->C  Heat   D Pimelic Acid C->D  KOH, H₂O, Heat  

Caption: Workflow for pimelic acid synthesis via the Claisen condensation route.

Experimental Protocol: Claisen Condensation Route

The following protocol is adapted from the established procedure published in Organic Syntheses.[1]

Step A: Synthesis of Ethyl 2-ketocyclohexylglyoxalate

  • Prepare a solution of sodium ethoxide by cautiously adding clean sodium (46 g, 2.0 mol) to anhydrous ethyl alcohol (600 cc) in a 2-L three-necked flask equipped with a dropping funnel, a mercury-sealed stirrer, and a reflux condenser protected by a calcium chloride tube.

  • Immerse the flask in an ice-salt bath and stir until the solution temperature reaches 10°C.

  • Prepare an ice-cold solution of cyclohexanone (196 g, 2.0 mol) and ethyl oxalate (292 g, 2.0 mol).

  • Add the cyclohexanone-oxalate solution from the dropping funnel to the sodium ethoxide solution over approximately 15 minutes with vigorous stirring. Maintain the ice bath for one hour after addition is complete.

  • Allow the mixture to stir at room temperature for six hours.

  • Decompose the reaction mixture by the careful addition of an ice-cold dilute sulfuric acid solution (56 cc concentrated H₂SO₄ in 435 g of ice), maintaining the temperature between 5–10°C.

  • Dilute the solution with cold water to a total volume of approximately 4 L. The product, ethyl 2-ketocyclohexylglyoxalate, will separate as a heavy oil.

  • Separate the oil and extract the aqueous layer with four 500-cc portions of benzene. Combine the oil and benzene extracts, wash with two 200-cc portions of water, and remove the benzene via distillation on a steam bath.

Step B: Thermal Decarbonylation to Ethyl 2-ketohexahydrobenzoate

  • Heat the crude ethyl 2-ketocyclohexylglyoxalate from Step A to 150°C. Carbon monoxide evolution will begin.

  • Raise the temperature slowly to 180°C and maintain until gas evolution ceases (approximately one hour).

  • The crude ethyl 2-ketohexahydrobenzoate is used directly in the next step without purification.

Step C: Alkaline Hydrolysis to Pimelic Acid

  • Prepare a solution of potassium hydroxide (168 g, 3.0 mol) in water (168 cc).

  • Add the crude ethyl 2-ketohexahydrobenzoate to the KOH solution in a large flask fitted with a reflux condenser.

  • Heat the mixture to reflux for two hours.

  • After cooling, acidify the reaction mixture with 450 cc of concentrated hydrochloric acid.

  • Cool the acidified mixture in an ice bath to precipitate the crude pimelic acid.

  • Filter the crude product and recrystallize from a minimum amount of benzene to yield pure pimelic acid. An additional crop can be obtained by distilling the acetone used for washing and recrystallizing the residue.

Data Summary: Claisen Condensation Route
ParameterValueSource
Reactants (Initial)
Cyclohexanone196 g (2.0 mol)[1]
Diethyl Oxalate292 g (2.0 mol)[1]
Sodium (for ethoxide)46 g (2.0 mol)[1]
Reaction Conditions
Condensation Temp.10°C, then Room Temp.[1]
Decarbonylation Temp.150–180°C[1]
Hydrolysis ConditionsReflux with KOH[1]
Product & Yield
Final ProductPimelic Acid[1]
Total Yield (based on cyclohexanone)75–83 g (47–54%)[1]
Melting Point103-105°C[2]

Pathway 2: Carboxylation and In-Situ Ring Opening

This pathway offers a more direct route to pimelic acid esters by avoiding the isolation of the cyclic intermediate. The process involves two key stages: first, the carboxylation of cyclohexanone using a dialkyl carbonate to form a β-keto ester, and second, the alcoholysis of this intermediate, which cleaves the ring to form the linear pimelate diester.[3][4] The final acid is obtained by standard ester hydrolysis.

Reaction Workflow

The workflow for this pathway is streamlined, combining the ring-opening step with the initial carboxylation reaction mixture.

carboxylation_pathway cluster_0 Step 1: Carboxylation cluster_1 Step 2: Ring Opening (Alcoholysis) cluster_2 Step 3: Hydrolysis (Optional) A Cyclohexanone + Diethyl Carbonate B Sodium salt of Ethyl 2-oxocyclohexanecarboxylate A->B  NaOEt, Toluene   C Diethyl Pimelate B->C  Ethanol, Heat   D Pimelic Acid C->D  Acid/Base, H₂O  

Caption: Workflow for pimelate ester synthesis via carboxylation and ring opening.

Experimental Protocol: Carboxylation Route

This representative protocol is synthesized from examples provided in patent literature.[4]

Step A & B: One-Pot Synthesis of Diethyl Pimelate

  • To a 1-L stirred flask, add diethyl carbonate (236 g, 2.0 mol), powdered sodium ethoxide (136 g, 2.0 mol), and toluene (200 g).

  • Heat the mixture to 40°C.

  • Add cyclohexanone (147 g, 1.5 mol) to the mixture over the course of 2 hours, maintaining the temperature at 40°C.

  • After the addition is complete, add ethanol (92 g, 2.0 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture and add 500 mL of 10% H₂SO₄. Two distinct phases will form.

  • Separate the phases and extract the aqueous phase with a small amount of toluene.

  • Combine the organic phases and purify by distillation to yield diethyl pimelate.

Step C: Hydrolysis to Pimelic Acid (General Procedure)

  • The isolated diethyl pimelate can be hydrolyzed to pimelic acid by standard procedures, such as refluxing with an excess of aqueous sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl or H₂SO₄).

Data Summary: Carboxylation Route
ParameterValueSource
Reactants (Initial)
Cyclohexanone147 g (1.5 mol)[4]
Diethyl Carbonate236 g (2.0 mol)[4]
Sodium Ethoxide136 g (2.0 mol)[4]
Ethanol (for ring opening)92 g (2.0 mol)[4]
Reaction Conditions
Carboxylation Temp.40°C[4]
Ring Opening Temp.Reflux (Toluene/Ethanol)[4]
Ring Opening Time12 hours[4]
Product & Yield
Intermediate ProductDiethyl Pimelate[4]
Yield of Diethyl Pimelate282 g (87%)[4]

Conclusion

The synthesis of pimelic acid from cyclohexanone is a well-documented process achievable through multiple strategic pathways. The classical Claisen condensation route, while multi-stepped, is robust and thoroughly described in peer-reviewed literature, offering a reliable method with moderate yields (47-54%). The more contemporary approach involving carboxylation and subsequent in-situ ring opening presents a more streamlined process, particularly for the synthesis of pimelate esters, with reported yields for the diester reaching as high as 87%. The choice of synthetic route will depend on the specific requirements of the researcher, including desired scale, available reagents, and whether the final target is the diacid or its ester derivative. Both methods presented in this guide offer viable and reproducible pathways for obtaining this important C7 dicarboxylic acid from an inexpensive and readily available starting material.

References

The Natural Occurrence of Heptanedioate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptanedioate, more commonly known as pimelic acid, is a seven-carbon α,ω-dicarboxylic acid.[1] While its industrial importance is less pronounced compared to shorter-chain dicarboxylic acids like adipic acid, derivatives of pimelic acid play a crucial role in the biosynthesis of the essential vitamin biotin (vitamin B7) in plants and microorganisms.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthesis, physiological roles, and methods for its analysis.

This compound as a Precursor in Biotin Biosynthesis

The primary and most well-characterized role of this compound in plants is as a precursor in the biotin biosynthesis pathway. Biotin is an indispensable cofactor for a suite of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[2] Plants, unlike animals, are capable of de novo biotin synthesis.[2]

The conversion of pimeloyl-CoA, an activated form of pimelic acid, to biotin is a conserved pathway involving four key enzymatic steps.[3][4] In the model plant Arabidopsis thaliana, the genes encoding these enzymes have been identified and are homologous to their bacterial counterparts.[5]

The key enzymes in this pathway are:

  • 7-keto-8-aminopelargonic acid (KAPA) synthase (KAS) : Catalyzes the condensation of pimeloyl-CoA and L-alanine to form KAPA.[3]

  • 7,8-diaminopelargonic acid (DAPA) aminotransferase : Converts KAPA to DAPA.[5]

  • Dethiobiotin (DTB) synthase : Catalyzes the formation of the ureido ring to produce DTB.[5]

  • Biotin synthase : Inserts sulfur to form the thiophene ring of biotin.[3]

An interesting feature of this pathway in plants is its subcellular compartmentation. The initial step, catalyzed by KAPA synthase, occurs in the cytosol, while the subsequent steps leading to biotin are localized in the mitochondria.[3][5] This necessitates the transport of pathway intermediates across the mitochondrial membrane.[3]

Biotin Biosynthesis Pathway from Pimeloyl-CoA

The following diagram illustrates the key steps in the conversion of pimeloyl-CoA to biotin in plants.

Biotin_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pimeloyl_CoA Pimeloyl-CoA L_Alanine L-Alanine KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA KAPA synthase (AtbioF) L_Alanine->KAPA KAPA synthase (AtbioF) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA DAPA aminotransferase (BIO1) KAPA->DAPA Transport DTB Dethiobiotin (DTB) DAPA->DTB Dethiobiotin synthase (BIO3) Biotin Biotin DTB->Biotin Biotin synthase (BIO2)

Biotin biosynthesis pathway from pimeloyl-CoA in plants.

Biosynthesis of this compound in Plants

While the pathway from pimeloyl-CoA to biotin is relatively well understood, the upstream biosynthesis of pimelic acid or pimeloyl-CoA in plants is less clear.[6] In bacteria, pimelate synthesis is known to be linked to the fatty acid synthesis pathway.[7][8] However, in plants, the exact mechanism remains an active area of research.

One proposed pathway involves a modified fatty acid synthesis route.[7] Another intriguing possibility, suggested by studies on Arabidopsis responding to pathogen attack, is the formation of pimelic acid through a free radical-catalyzed fragmentation of plastid lipids, specifically galactolipids.[9][10] This process, known as lipid peroxidation, also generates azelaic acid, a compound implicated in plant immune signaling.[9]

The following diagram illustrates a hypothetical workflow for the biosynthesis of pimelic acid via lipid peroxidation.

Pimelic_Acid_Formation Plastid_Lipids Plastid Lipids (e.g., Galactolipids) Lipid_Peroxidation Lipid Peroxidation Plastid_Lipids->Lipid_Peroxidation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ROS->Lipid_Peroxidation Fragmentation Free Radical-Catalyzed Fragmentation Lipid_Peroxidation->Fragmentation Pimelic_Acid Pimelic Acid Fragmentation->Pimelic_Acid Azelaic_Acid Azelaic Acid Fragmentation->Azelaic_Acid Pathogen_Infection Pathogen Infection Pathogen_Infection->ROS

Hypothesized formation of pimelic acid via lipid peroxidation.

Quantitative Data on this compound in Plants

Quantitative data on the endogenous levels of this compound in plants are limited. However, studies have shown that its concentration can be influenced by environmental conditions. For instance, in Arabidopsis thaliana, infection with the avirulent bacterium Pseudomonas syringae leads to a significant increase in the levels of both pimelic acid and azelaic acid.[10]

Plant SpeciesTissueConditionThis compound (Pimelic Acid) LevelReference
Arabidopsis thalianaLeavesMock Infiltration~0.02 µg/g dry weight[10]
Arabidopsis thalianaLeavesInfection with P. syringae (avirulent)~0.12 µg/g dry weight[10]

Experimental Protocols for this compound Analysis

The analysis of this compound in plant tissues typically involves extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

General Experimental Workflow

The following diagram outlines a general workflow for the extraction and quantification of this compound from plant samples.

Heptanedioate_Analysis_Workflow Start Plant Tissue Sampling (e.g., leaves, roots) Homogenization Homogenization (e.g., in liquid nitrogen) Start->Homogenization Extraction Solvent Extraction (e.g., methanol/water or ethyl acetate) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (for GC-MS) (e.g., silylation) Supernatant->Derivatization LC_MS LC-MS/MS Supernatant->LC_MS Direct analysis or after cleanup GC_MS GC-MS Derivatization->GC_MS Analysis Chromatographic Analysis Data Data Processing and Quantification Analysis->Data GC_MS->Analysis LC_MS->Analysis End Results Data->End

General workflow for this compound analysis in plants.
Detailed Methodologies

5.2.1. Extraction

  • Sample Preparation: Collect fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to a constant dry weight.

  • Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

  • Solvent Extraction: Extract the powdered tissue with a suitable solvent system. A common choice for organic acids is an 80% methanol solution. The extraction can be enhanced by sonication or shaking at a controlled temperature.

  • Phase Separation: After extraction, centrifuge the mixture to pellet the solid debris. The supernatant containing the extracted metabolites is then collected. For cleaner samples, a liquid-liquid extraction can be performed, for example, with ethyl acetate at an acidic pH to partition the organic acids into the organic phase.

5.2.2. Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxylic acid groups of this compound need to be derivatized to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen.

  • Derivatization Reaction: Add the silylating reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine) to the dried extract.

  • Incubation: Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

5.2.3. LC-MS/MS Analysis

LC-MS/MS offers the advantage of analyzing underivatized samples, which simplifies sample preparation.

  • Sample Cleanup: The initial extract may require cleanup using solid-phase extraction (SPE) to remove interfering compounds. A mixed-mode or anion-exchange SPE cartridge can be effective for isolating organic acids.

  • Chromatography: Use a reverse-phase C18 column for separation. The mobile phase typically consists of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution.

  • Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode for detection. Quantification is achieved using multiple reaction monitoring (MRM) by selecting specific precursor-to-product ion transitions for this compound.

Signaling and Physiological Roles Beyond Biotin Synthesis

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule in plants in the same way as phytohormones like jasmonic acid or salicylic acid. Its role appears to be primarily metabolic. However, its production as a result of lipid peroxidation during stress responses suggests a potential indirect link to plant signaling networks. The increase in pimelic acid levels alongside the known signaling molecule azelaic acid during pathogen attack warrants further investigation into its potential role in plant defense.[9][10]

Conclusion

This compound is a naturally occurring dicarboxylic acid in plants with a well-established and vital role as a precursor in the biotin biosynthesis pathway. While the enzymatic steps from pimeloyl-CoA to biotin are conserved and have been characterized in plants like Arabidopsis thaliana, the precise biosynthetic origin of pimelic acid itself remains an area of active investigation, with links to both fatty acid synthesis and lipid peroxidation. Quantitative analysis, though challenging, reveals dynamic changes in this compound levels in response to biotic stress. Further research is needed to fully elucidate its biosynthesis and to explore any potential signaling roles it may have in plant physiology. The methodologies outlined in this guide provide a framework for researchers to pursue these investigations.

References

The Metabolic Crossroads of Heptanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanedioate, also known as pimelic acid, is a seven-carbon α,ω-dicarboxylic acid that plays a pivotal, though often narrowly defined, role in cellular metabolism. While not a central component of mainstream energy-producing pathways, its significance as a precursor for essential cofactors and its emergence as a biomarker in certain pathological states warrant a deeper understanding. This technical guide provides a comprehensive overview of the biological roles of this compound, focusing on its biosynthesis, its crucial function in the biotin synthesis pathway, its relationship with lysine metabolism, and its place within the broader context of fatty acid oxidation. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a resource for researchers in metabolism, microbiology, and drug development.

Introduction

This compound is a saturated dicarboxylic acid with the formula HOOC(CH₂)₅COOH.[1][2] In metabolism, it primarily functions as an intermediate in specific biosynthetic pathways rather than as a major energy source.[3] Its metabolic relevance stems from two key areas: its indispensable role as a precursor to biotin (vitamin B7) in many microorganisms and its connection to fatty acid metabolism through omega-oxidation and peroxisomal beta-oxidation.[4][5][6] Furthermore, altered levels of this compound have been associated with certain metabolic disorders, highlighting its potential as a biomarker.[1][3] This guide will delve into the technical details of this compound's journey through various metabolic pathways.

Biosynthesis of this compound

The primary route for the de novo synthesis of this compound is intricately linked to the well-established fatty acid synthesis (FAS) pathway.[4][7][8] Unlike the synthesis of typical fatty acids, the production of the pimeloyl moiety for biotin synthesis involves hijacking and modifying the standard FAS machinery in bacteria like Escherichia coli and Bacillus subtilis.

The Modified Fatty Acid Synthesis Pathway in E. coli

In E. coli, the synthesis of the pimeloyl moiety requires two dedicated enzymes, BioC and BioH, which are not found in the main fatty acid synthase operon.[9][10] The pathway proceeds as follows:

  • Methylation of Malonyl-ACP: The process is initiated by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, BioC. BioC methylates the free carboxyl group of malonyl-acyl carrier protein (malonyl-ACP), a key building block in fatty acid synthesis.[9][11] This creates a malonyl-ACP methyl ester.

  • Elongation via Fatty Acid Synthase: This methylated substrate is then channeled into the fatty acid synthesis cycle. It undergoes two rounds of elongation, with each round adding a two-carbon unit from malonyl-ACP. This results in the formation of a seven-carbon chain, pimeloyl-ACP methyl ester.[9]

  • Demethylation by BioH: The final step in pimeloyl-ACP synthesis is the hydrolysis of the methyl ester by the carboxylesterase BioH, yielding pimeloyl-ACP and methanol.[9][10] Pimeloyl-ACP is then ready to be used in the next stage of biotin synthesis.

E_coli_Biotin_Biosynthesis cluster_FAS Fatty Acid Synthesis (FAS) Machinery cluster_Biotin_Synth Biotin Ring Assembly Malonyl_ACP Malonyl-ACP BioC BioC (O-methyltransferase) Malonyl_ACP->BioC SAH SAH BioC->SAH Malonyl_ACP_Me Malonyl-ACP methyl ester BioC->Malonyl_ACP_Me SAM SAM SAM->BioC FAS_elongation 2x FAS Elongation Cycles (+ 2 Malonyl-ACP) Malonyl_ACP_Me->FAS_elongation Pimeloyl_ACP_Me Pimeloyl-ACP methyl ester FAS_elongation->Pimeloyl_ACP_Me BioH BioH (Esterase) Pimeloyl_ACP_Me->BioH Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP BioF BioF Pimeloyl_ACP->BioF Pimeloyl_ACP->BioF Alanine Alanine Alanine->BioF KAPA KAPA BioF->KAPA Further_steps BioA, BioD, BioB KAPA->Further_steps ... Biotin Biotin Further_steps->Biotin

Caption: this compound precursor synthesis in E. coli.
Pathways in Bacillus subtilis

B. subtilis employs two distinct pathways for generating the pimeloyl moiety for biotin synthesis.[8]

  • Fatty Acid Synthesis and Activation: The primary pathway is thought to originate from the fatty acid synthesis pathway, similar to E. coli, though the exact mechanism of cleaving a seven-carbon intermediate is not fully elucidated.[4][8] The free pimelic acid is then activated to pimeloyl-CoA by the pimeloyl-CoA synthetase BioW, an ATP-dependent reaction.[8][12]

  • Cytochrome P450-dependent Pathway: A secondary, apparently redundant, route involves the cytochrome P450 enzyme BioI. This enzyme can generate pimeloyl-ACP by cleaving long-chain acyl-ACPs (C14, C16, or C18).[8]

B_subtilis_Biotin_Biosynthesis cluster_pathway1 Primary Pathway cluster_pathway2 Secondary Pathway cluster_Biotin_Synth Biotin Ring Assembly FAS Fatty Acid Synthesis Pimelic_acid Pimelic Acid FAS->Pimelic_acid BioW BioW (Pimeloyl-CoA synthetase) Pimelic_acid->BioW Pimeloyl_CoA Pimeloyl-CoA BioW->Pimeloyl_CoA ATP ATP ATP->BioW CoA1 CoA CoA1->BioW BioF BioF Pimeloyl_CoA->BioF Pimeloyl_CoA->BioF Long_chain_acyl_ACP Long-chain Acyl-ACP BioI BioI (Cytochrome P450) Long_chain_acyl_ACP->BioI Pimeloyl_ACP Pimeloyl-ACP BioI->Pimeloyl_ACP Pimeloyl_ACP->BioF Pimeloyl_ACP->BioF KAPA KAPA BioF->KAPA Biotin Biotin KAPA->Biotin ...

Caption: this compound precursor synthesis in B. subtilis.

Role in Other Metabolic Pathways

Lysine Metabolism

While some sources suggest a link between this compound derivatives and lysine biosynthesis, the major, well-characterized pathways of lysine degradation in mammals, the saccharopine and pipecolic acid pathways, do not directly involve this compound as an intermediate.[1][3][10][13][14] These pathways catabolize lysine to produce acetyl-CoA or α-ketoglutarate, which then enter the tricarboxylic acid (TCA) cycle.[3][4][8] The connection is more likely indirect, where the end products of lysine degradation contribute to the acetyl-CoA pool that can be utilized for various biosynthetic processes, including fatty acid synthesis, from which this compound can be derived.

Lysine_Degradation cluster_saccharopine Saccharopine Pathway (Mitochondria) cluster_pipecolic Pipecolic Acid Pathway (Cytosol/Peroxisome) Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Pipecolic_acid Pipecolic Acid Lysine->Pipecolic_acid AASA_P6C_s α-Aminoadipic semialdehyde (AAS) Saccharopine->AASA_P6C_s AAA α-Aminoadipic acid AASA_P6C_s->AAA AASA_P6C_p α-Aminoadipic semialdehyde (AAS) Pipecolic_acid->AASA_P6C_p AASA_P6C_p->AAA Acetyl_CoA Acetyl-CoA AAA->Acetyl_CoA ... TCA_cycle TCA Cycle Acetyl_CoA->TCA_cycle

Caption: Overview of major lysine degradation pathways.
Omega-Oxidation and Peroxisomal Beta-Oxidation

This compound, as a dicarboxylic acid, is situated within the broader context of fatty acid oxidation. When the primary pathway of beta-oxidation is overwhelmed or impaired, an alternative pathway, omega (ω)-oxidation, becomes more prominent.[2][15] This pathway, occurring in the smooth endoplasmic reticulum, oxidizes the terminal methyl (ω) carbon of fatty acids, leading to the formation of dicarboxylic acids.[2] this compound can thus be a product of the ω-oxidation of heptanoic acid.

These dicarboxylic acids are subsequently metabolized via peroxisomal beta-oxidation.[5][7][13] This process shortens the carbon chain from both ends, ultimately producing shorter-chain dicarboxylic acids (like succinic acid) and acetyl-CoA, which can then enter mainstream metabolism.[7]

DCA_Metabolism cluster_omega ω-Oxidation (Smooth ER) cluster_peroxisome Peroxisomal β-Oxidation Heptanoic_acid Heptanoic Acid (C7 Monocarboxylic Acid) omega_oxidation Hydroxylation, Oxidation (x2) Heptanoic_acid->omega_oxidation This compound This compound (C7 Dicarboxylic Acid) omega_oxidation->this compound Heptanedioate_CoA Heptanedioyl-CoA This compound->Heptanedioate_CoA Activation beta_oxidation β-Oxidation Cycles Heptanedioate_CoA->beta_oxidation Short_chain_DCA Shorter-chain Dicarboxylic Acids (e.g., Glutaric, Succinic) beta_oxidation->Short_chain_DCA Acetyl_CoA Acetyl-CoA beta_oxidation->Acetyl_CoA TCA_cycle TCA Cycle Short_chain_DCA->TCA_cycle Acetyl_CoA->TCA_cycle

Caption: Omega-oxidation and peroxisomal beta-oxidation of dicarboxylic acids.

This compound as a Biomarker

Elevated urinary excretion of dicarboxylic acids, including this compound (pimelic acid), is a recognized feature of certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid beta-oxidation.[1] In these conditions, the accumulation of fatty acids shunts them into the ω-oxidation pathway, leading to increased production and excretion of dicarboxylic acids. This compound has also been specifically identified as a potential biomarker for eosinophilic esophagitis.[3]

Quantitative Data

Table 1: Concentration of this compound (Pimelic Acid) in Human Urine
ParameterValueUnitSource
Optimal Result0 - 3µg/mg creatinine[4]
Normal Range1.5 - 24.8nmol/mg creatinine[1]

Note: Conversion of units is necessary for direct comparison. Assuming a molar mass of 160.17 g/mol for this compound, the first range (0 - 3 µg/mg) corresponds to approximately 0 - 18.7 nmol/mg creatinine.

Table 2: Kinetic Parameters of Pimeloyl-CoA Synthetase (BioW)
Enzyme SourceSubstrateKM (µM)kcat (s⁻¹)Source
Aquifex aeolicusPimelate10.7 ± 0.960.745 ± 0.023[16]
Bacillus subtilisPimelateSimilar to A. aeolicus8.4 x 10⁻⁵ ± 1.3 x 10⁻⁵[16]
Aquifex aeolicusATP13 ± 3 (Kd)-[17]
Aquifex aeolicusCoA14 ± 2.5 (Kd)-[17]

Experimental Protocols

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of urinary organic acids, including this compound.

Objective: To extract, derivatize, and quantify this compound from a urine sample.

Materials:

  • Urine sample

  • Internal standards (e.g., stable isotope-labeled this compound or a non-endogenous dicarboxylic acid)

  • Hydroxylamine hydrochloride in pyridine (for oximation of keto-acids)

  • Ethyl acetate and diethyl ether (extraction solvents)

  • Sodium chloride

  • Hydrochloric acid (1 M)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine

  • Nitrogen gas supply

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • To a 2 mL glass vial, add a volume of urine normalized to its creatinine concentration (e.g., a volume containing 1 µmol of creatinine).[13]

    • Add a known amount of the internal standard solution.

    • Add approximately 1 g of sodium chloride.

    • Acidify the sample with 20 µL of 1 M HCl.

  • Extraction:

    • Perform a sequential liquid-liquid extraction. First, add 2.5 mL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge to separate the phases. Transfer the organic (upper) layer to a clean vial.[10]

    • Repeat the extraction on the remaining aqueous layer with 2.5 mL of diethyl ether.

    • Combine the two organic extracts.

  • Drying:

    • Evaporate the combined organic solvent to complete dryness under a gentle stream of nitrogen gas at ambient temperature or slightly elevated (e.g., 35-40°C).[10][18]

  • Derivatization:

    • To the dried residue, add 20 µL of pyridine to ensure it is fully dissolved.

    • Add 75 µL of BSTFA with 1% TMCS.[10]

    • Seal the vial tightly and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[10]

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Injector: Splitless or split (e.g., 20:1) at 280-300°C.

      • Oven Program: Start at 80°C (hold for 5 min), ramp at 8°C/min to 280°C, and hold for 10 min.[10]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Conditions (example):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative profiling and identification. For quantification, Selective Ion Monitoring (SIM) of characteristic ions for this compound-TMS and the internal standard is recommended for higher sensitivity and specificity.

  • Data Analysis:

    • Identify the this compound-TMS peak based on its retention time and mass spectrum compared to a known standard.

    • Quantify the amount of this compound by comparing the peak area of its characteristic ion to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

GCMS_Workflow start Urine Sample (+ Internal Standard) acidify Acidification (HCl) start->acidify extract Liquid-Liquid Extraction (Ethyl Acetate / Diethyl Ether) acidify->extract separate Separate Organic Phase extract->separate dry Evaporate to Dryness (Nitrogen Stream) separate->dry derivatize Derivatization (BSTFA, 75°C) dry->derivatize inject Inject into GC-MS derivatize->inject analyze Data Acquisition (Full Scan / SIM) inject->analyze quantify Quantification (Peak Area Ratio vs. Calibration Curve) analyze->quantify

Caption: Experimental workflow for GC-MS analysis of urinary this compound.
Pimeloyl-CoA Synthetase (BioW) Activity Assay

This protocol describes a method to measure the activity of BioW by quantifying the formation of pimeloyl-CoA.

Objective: To determine the kinetic parameters (KM and kcat) of BioW.

Materials:

  • Purified BioW enzyme

  • Pimelic acid stock solutions of various concentrations

  • ATP stock solution

  • Coenzyme A (CoA) stock solution

  • Magnesium chloride (MgCl₂)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., formic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Pimeloyl-CoA standard for calibration

Procedure:

  • Reaction Setup:

    • Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, a fixed concentration of ATP (e.g., 5 mM), CoA (e.g., 1 mM), MgCl₂ (e.g., 10 mM), and varying concentrations of pimelic acid (spanning a range around the expected KM, e.g., 0.5 µM to 100 µM).

  • Enzyme Reaction:

    • Initiate the reaction by adding a known amount of purified BioW enzyme to each tube. The final reaction volume should be consistent (e.g., 50 µL).

    • Incubate the reactions for a fixed period during which the product formation is linear with time (e.g., 5-10 minutes). This should be determined in preliminary experiments.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution, such as an equal volume of 10% formic acid. This will denature the enzyme and stabilize the products.

  • HPLC Analysis:

    • Centrifuge the quenched reactions to pellet any precipitated protein.

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Separate the reaction components using a C18 reverse-phase column with a suitable gradient of solvents (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).

    • Detect the elution of pimeloyl-CoA by monitoring absorbance at 260 nm (the adenine moiety of CoA).

  • Data Analysis:

    • Quantify the amount of pimeloyl-CoA produced in each reaction by comparing its peak area to a standard curve generated with known concentrations of a pimeloyl-CoA standard.

    • Calculate the initial velocity (v₀) of the reaction at each pimelic acid concentration (in µmol/min/mg of enzyme).

    • Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and KM.

    • Calculate the kcat by dividing Vmax by the molar concentration of the enzyme in the assay.

Conclusion

This compound occupies a specialized but critical niche in metabolism. Its role as a direct precursor in the microbial synthesis of biotin underscores its importance in prokaryotic physiology and offers potential targets for antimicrobial drug development. Its connection to fatty acid metabolism via ω-oxidation and peroxisomal β-oxidation places it at the intersection of primary and alternative energy pathways, with clinical relevance as a biomarker for metabolic stress and specific inborn errors of metabolism. While the broad strokes of this compound's metabolic roles are understood, further research, particularly in elucidating the kinetic parameters of all involved enzymes and its precise regulatory mechanisms, will provide a more complete picture of its significance in health and disease. This guide serves as a foundational resource for professionals seeking to explore this fascinating corner of the metabolic map.

References

Heptanedioate as a Precursor in Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (Vitamin B7) is an essential cofactor for a range of metabolic enzymes. Its de novo synthesis is a complex process present in bacteria, archaea, fungi, and plants, making it a compelling target for antimicrobial drug development. This technical guide provides an in-depth exploration of the initial stages of biotin synthesis, focusing on the role of heptanedioate (pimelic acid) as a crucial seven-carbon precursor. We will dissect the enzymatic pathways, present key kinetic data for the involved enzymes, detail relevant experimental protocols, and visualize the intricate regulatory networks governing this vital biosynthetic route.

Introduction to the Biotin Synthesis Pathway

The biosynthesis of biotin can be broadly divided into two distinct stages:

  • Pimelate Moiety Synthesis: The formation of a seven-carbon α,ω-dicarboxylic acid, pimelic acid, or its activated thioester form. The pathways for pimelate synthesis are notably diverse across different bacterial species.

  • Biotin Ring Assembly: A highly conserved four-step enzymatic cascade that converts the pimelate moiety into the final biotin molecule. This stage is catalyzed by the products of the bioF, bioA, bioD, and bioB genes.[1]

This guide will focus on the utilization of this compound (pimelate) and its conversion into a key intermediate for the conserved ring assembly pathway, with a particular focus on the well-studied model organisms Bacillus subtilis and Escherichia coli.

The Divergent Pathways of this compound Utilization

While the latter stages of biotin synthesis are conserved, the initial steps involving the generation and activation of the pimelate moiety exhibit significant variation.

The Bacillus subtilis Pathway: Activation of Free this compound

In Bacillus subtilis, free pimelic acid serves as a direct intermediate in the biotin synthesis pathway.[2][3] This dicarboxylic acid is activated to its CoA thioester, pimeloyl-CoA, in an ATP-dependent reaction. This crucial activation step is catalyzed by the enzyme pimeloyl-CoA synthetase , encoded by the bioW gene.[4] The resulting pimeloyl-CoA then serves as the substrate for the first enzyme of the ring assembly pathway, BioF.[1]

While the cytochrome P450 enzyme BioI in B. subtilis can also generate a pimeloyl thioester from long-chain acyl-ACPs, genetic studies have shown that bioI is not essential for biotin synthesis, whereas bioW is indispensable.[1]

The Escherichia coli Pathway: A Modified Fatty Acid Synthesis Route

In contrast to B. subtilis, free pimelic acid is not an intermediate in the E. coli biotin synthesis pathway.[5][6] Instead, E. coli employs a clever modification of its fatty acid synthesis machinery to produce pimeloyl-acyl carrier protein (ACP).[5][6] This pathway involves two key enzymes encoded by the bioC and bioH genes. BioC, a methyltransferase, methylates the free carboxyl group of malonyl-ACP. This modification allows the fatty acid synthase (FAS) machinery to utilize this atypical substrate for two rounds of elongation, ultimately producing pimeloyl-ACP methyl ester. The BioH esterase then removes the methyl group to yield pimeloyl-ACP, the substrate for the E. coli BioF.[1]

Key Enzymes and Their Kinetic Properties

The enzymatic conversion of this compound and its derivatives into the precursors for biotin ring assembly is a critical control point in the overall pathway. The following tables summarize the available kinetic data for the key enzymes involved.

Table 1: Kinetic Parameters of Pimeloyl-CoA Synthetase (BioW)
Organism Substrate Km (µM) kcat (s-1) Reference
Aquifex aeolicusPimelate10.7 ± 0.960.745 ± 0.023[7]
Bacillus subtilisPimelate~10.78.4 x 10-5 ± 1.3 x 10-5[8]
Table 2: Kinetic Parameters of 8-Amino-7-oxononanoate Synthase (BioF)
Organism Substrate Km (µM) kcat (s-1) Reference
Escherichia coliPimeloyl-CoA25-[9]
Escherichia coliL-Alanine0.5-[9]
Bacillus subtilisPimeloyl-CoA~15-[10]
Table 3: Kinetic Parameters of 7,8-Diaminopelargonic Acid Aminotransferase (BioA)
Organism Substrate Km kcat (min-1) Reference
Escherichia coliS-adenosyl-L-methionine0.20 mM17 (turnover number)[11]
Escherichia coli7-keto-8-aminopelargonic acid1.2 µM17 (turnover number)[11]
Mycobacterium tuberculosisS-adenosyl-L-methionine0.78 ± 0.20 mM1.0 ± 0.2[12]
Mycobacterium tuberculosis7-keto-8-aminopelargonic acid3.8 ± 1.0 µM1.0 ± 0.2[12]
Bacillus subtilisL-lysine2-25 mM-[13]
Table 4: Kinetic Parameters of Dethiobiotin Synthetase (BioD)
Organism Substrate Km (µM) Reference
Escherichia coli7,8-diaminopelargonic acid-
Escherichia coliATP7[14]
Table 5: Kinetic Parameters of Biotin Synthase (BioB)
Organism Substrate Km (µM) Reference
Escherichia coliDethiobiotin2[3]

Experimental Protocols

This section outlines the methodologies for assaying the activity of key enzymes in the this compound to biotin pathway.

Pimeloyl-CoA Synthetase (BioW) Activity Assay

Principle: The activity of pimeloyl-CoA synthetase can be monitored by measuring the formation of pimeloyl-CoA from pimelic acid, CoA, and ATP. The product can be quantified using reverse-phase high-performance liquid chromatography (HPLC).

Methodology:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 2 mM CoA, and 1 mM pimelic acid.

  • Initiate the reaction by adding purified BioW enzyme to the mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C for Aquifex aeolicus BioW).

  • Stop the reaction at various time points by adding an equal volume of ice-cold methanol.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC on a C18 column.

  • Monitor the elution profile at 254 nm to detect pimeloyl-CoA.

  • Quantify the amount of pimeloyl-CoA formed by comparing the peak area to a standard curve of known pimeloyl-CoA concentrations.

8-Amino-7-oxononanoate Synthase (BioF) Activity Assay

Principle: BioF catalyzes the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to produce 8-amino-7-oxononanoate (KAPA). The product, KAPA, can be detected and quantified using a bioassay with a bioF mutant strain of E. coli.

Methodology:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 mM L-alanine, 0.1 mM pyridoxal 5'-phosphate, and varying concentrations of pimeloyl-CoA or pimeloyl-ACP.

  • Initiate the reaction by adding purified BioF enzyme.

  • Incubate the reaction at 37°C for a defined period.

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • For the bioassay, prepare agar plates with minimal medium lacking biotin, supplemented with a tetrazolium indicator.

  • Seed the agar with an overnight culture of an E. coli ΔbioF strain.

  • Spot aliquots of the enzymatic reaction onto sterile paper disks placed on the agar surface.

  • Incubate the plates at 37°C. The diameter of the growth zone around the disk is proportional to the amount of KAPA produced.

Dethiobiotin Synthetase (BioD) Activity Assay

Principle: BioD catalyzes the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin. The production of ADP can be coupled to the oxidation of NADH in the presence of pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Methodology:

  • Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 20 mM NaHCO₃, 10 mM MgCl₂, 5 mM KCl, 5 mM ATP, 5 mM phosphoenolpyruvate, 0.2 mM NADH, and an excess of pyruvate kinase and lactate dehydrogenase.

  • Add a saturating concentration of DAPA to the reaction mixture.

  • Initiate the reaction by adding purified BioD enzyme.

  • Continuously monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.

  • The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the activity of BioD.

Regulation of Biotin Synthesis

The biosynthesis of biotin is a metabolically expensive process, and therefore, it is tightly regulated to meet the cellular demands without wasteful overproduction.

Transcriptional Regulation by BirA

In both E. coli and B. subtilis, the primary regulator of the biotin biosynthetic operon is the bifunctional protein BirA .[2][5] BirA functions as both a biotin protein ligase , which attaches biotin to its cognate enzymes, and a transcriptional repressor .

The regulatory mechanism is elegantly tied to the cellular concentration of biotin. When biotin levels are high, BirA catalyzes the synthesis of biotinoyl-5'-AMP, an activated intermediate in the biotinylation reaction.[15] This biotinoyl-5'-AMP acts as a co-repressor, binding to BirA and inducing its dimerization. The BirA-biotinoyl-5'-AMP dimer then binds to a specific operator sequence (bioO) in the promoter region of the biotin operon, blocking transcription of the biosynthetic genes.[15]

Conversely, when biotin levels are low, the biotinoyl-5'-AMP intermediate is consumed in the biotinylation of apo-carboxylases. This leads to the dissociation of the BirA dimer, relieving the repression of the bio operon and allowing for the synthesis of biotin.

In B. subtilis, the bioWAFDBIorf2 operon is preceded by a promoter that is regulated by the B. subtilis BirA protein in response to biotin levels.[5]

Visualization of Pathways and Workflows

This compound to Biotin Pathway in B. subtilis

Biotin_Synthesis_B_subtilis This compound This compound (Pimelic Acid) pimeloyl_coa Pimeloyl-CoA This compound->pimeloyl_coa BioW (Pimeloyl-CoA Synthetase) ATP -> AMP + PPi kapa 7-Keto-8-aminopelargonic acid (KAPA) pimeloyl_coa->kapa BioF (KAPA Synthase) + L-Alanine -> CO2 dapa 7,8-Diaminopelargonic acid (DAPA) kapa->dapa BioA (DAPA Aminotransferase) + L-Lysine dtb Dethiobiotin (DTB) dapa->dtb BioD (Dethiobiotin Synthetase) + CO2, ATP -> ADP + Pi biotin Biotin dtb->biotin BioB (Biotin Synthase) + S-donor BirA_Regulation cluster_low_biotin Low Biotin cluster_high_biotin High Biotin birA_mono BirA (monomer) bio_operon_on bio Operon Transcription (ON) biotin_low Biotin biotin_low->birA_mono biotin_synthesis Biotin Synthesis bio_operon_on->biotin_synthesis birA_dimer BirA-Biotinoyl-5'-AMP (Dimer) bio_operator bio Operator birA_dimer->bio_operator Binds biotin_high Biotin biotin_high->birA_dimer + ATP bio_operon_off bio Operon Transcription (OFF) bio_operator->bio_operon_off BioW_Assay_Workflow start Prepare Reaction Mixture (Buffer, MgCl2, ATP, CoA, Pimelate) add_enzyme Add Purified BioW start->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate stop_reaction Stop Reaction at Time Points (e.g., with Methanol) incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc quantify Quantify Pimeloyl-CoA hplc->quantify

References

A Comprehensive Technical Guide to the Physical Properties of Dimethyl Heptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of dimethyl heptanedioate (CAS No: 1732-08-7), also known as dimethyl pimelate. The information herein is curated for professionals in research and development, offering precise data, experimental methodologies, and logical workflows for the characterization of this compound.

Core Physical Properties

Dimethyl this compound is the dimethyl ester of the seven-carbon dicarboxylic acid, pimelic acid. It presents as a clear, colorless liquid.[1] The following tables summarize its key physical and chemical properties.

Table 1: General and Molar Properties
PropertyValueSource(s)
Molecular Formula C9H16O4[1][2][3][4]
Molecular Weight 188.22 g/mol [1][2][3][5]
Appearance Clear, colorless liquid[1][6][7]
Table 2: Thermal Properties
PropertyValueConditionsSource(s)
Melting Point -21 °C[2][6]
Boiling Point 121-122 °Cat 11 mmHg[1][6][7]
Flash Point >230 °F (>110 °C)[6]
Table 3: Optical and Physical Properties
PropertyValueConditionsSource(s)
Density 1.041 g/mLat 25 °C[1][6][7]
Refractive Index (n20/D) 1.431at 20 °C[1][2][6][7]
Vapor Pressure 6.13 Paat 25 °C[6][7]
Table 4: Solubility Profile
SolventSolubilitySource(s)
Water Slightly soluble[6][7]
Ethanol Soluble[6][7]
Benzene Soluble[6][7]
Ether Soluble[6][7]

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid esters such as dimethyl this compound.

Determination of Boiling Point (Micro-method)

The boiling point of a small sample of a liquid can be determined using a Thiele tube apparatus.[8]

  • Apparatus : Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.

  • Procedure :

    • A small amount of dimethyl this compound (approximately 0.5 mL) is placed into the Durham tube.[8]

    • A capillary tube, sealed at the upper end, is placed open-end down into the liquid in the Durham tube.[8]

    • The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

    • The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed.[8]

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[8]

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[8]

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[8]

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or by direct mass and volume measurements.

  • Apparatus : Pycnometer (specific gravity bottle) of a known volume, analytical balance, and a constant temperature water bath.

  • Procedure :

    • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

    • The pycnometer is filled with dimethyl this compound, ensuring no air bubbles are present, and placed in a constant temperature bath (e.g., 25 °C) until thermal equilibrium is reached.

    • The volume is adjusted precisely to the calibration mark, and any excess liquid is carefully removed from the outside.

    • The mass of the pycnometer filled with the liquid is determined.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[9]

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through the substance and is a valuable physical constant for liquid identification.

  • Apparatus : Abbe refractometer, constant temperature water circulator, and a light source (typically a sodium lamp, D-line at 589 nm).

  • Procedure :

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

    • A few drops of dimethyl this compound are placed on the surface of the lower prism.

    • The prisms are closed and locked. The instrument is connected to a circulating water bath set to a constant temperature (e.g., 20 °C).

    • The light source is positioned, and while looking through the eyepiece, the handwheel is adjusted until the light and dark fields are visible.

    • The compensator knob is turned to eliminate any color fringe at the boundary, creating a sharp line.

    • The handwheel is further adjusted to center the dividing line on the crosshairs of the eyepiece.

    • The refractive index is read from the instrument's scale.

Determination of Melting Point

For a substance that is liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies.

  • Apparatus : Small test tube, thermometer, a cooling bath (e.g., ice-salt mixture or a cryostat), and a stirring rod.

  • Procedure :

    • A sample of dimethyl this compound is placed in a small test tube.

    • A thermometer is immersed in the liquid, ensuring the bulb is fully covered but not touching the bottom of the test tube.

    • The test tube is placed in the cooling bath and the sample is stirred gently and continuously.

    • The temperature is recorded at regular intervals as the substance cools.

    • The melting point is the temperature at which the liquid solidifies, which is typically observed as a plateau in the cooling curve (temperature remains constant) as the latent heat of fusion is released.

Determination of Solubility

A qualitative assessment of solubility is performed by observing the miscibility of the solute in various solvents.

  • Apparatus : Small test tubes, vortex mixer (optional), and a graduated pipette.

  • Procedure :

    • Approximately 0.1 mL of dimethyl this compound is placed in a small test tube.

    • A small volume (e.g., 2 mL) of the solvent (water, ethanol, etc.) is added.[10]

    • The test tube is shaken vigorously for a minute to ensure thorough mixing.[10]

    • The mixture is allowed to stand and observed.

    • Soluble : A single, clear liquid phase is observed.

    • Slightly Soluble : The mixture may appear cloudy, or a small amount of a second phase may be present.

    • Insoluble : Two distinct liquid layers are observed, or the solute remains as a separate phase.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical characterization of an unknown liquid organic compound like dimethyl this compound.

G cluster_0 Initial Assessment cluster_1 Primary Physical Measurements cluster_2 Solubility & Purity Analysis cluster_3 Data Analysis & Identification start Obtain Unknown Liquid Sample state Determine Physical State (Liquid at RT) start->state odor Note Odor and Color (Colorless, Fruity) state->odor boiling_point Determine Boiling Point odor->boiling_point density Measure Density boiling_point->density refractive_index Measure Refractive Index density->refractive_index solubility Test Solubility (Water, Organic Solvents) refractive_index->solubility purity Assess Purity (e.g., GC-MS) solubility->purity purity->start If Impure, Purify compare Compare Data with Literature Values purity->compare If Pure identify Identify Compound: Dimethyl this compound compare->identify

Caption: Workflow for the physical characterization of an organic liquid.

References

Heptanedioate and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at heptanedioate, its parent acid, and a common derivative, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is the conjugate base of heptanedioic acid, also known as pimelic acid. In scientific literature and commercial databases, information may be indexed under the acid form or its various ester derivatives. For clarity, this guide presents data for both heptanedioic acid and its dimethyl ester, dimethyl this compound.

CompoundSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Heptanedioic acidPimelic acid, 1,5-Pentanedicarboxylic acid111-16-0C₇H₁₂O₄160.1678[1]
Dimethyl this compoundDimethyl pimelate, Heptanedioic acid, dimethyl ester1732-08-7[2][3][4]C₉H₁₆O₄188.22[2][4][5]
This compound (dianion)Pimelate(2-)Not applicableC₇H₁₀O₄²⁻158.15[6]

Experimental Data and Protocols

Further investigation is required to provide detailed experimental protocols. This section will be updated with methodologies for key experiments upon sourcing relevant scientific literature.

Biological Significance and Signaling Pathways

A comprehensive search of biological databases and literature is underway to identify and illustrate the signaling pathways in which this compound and its derivatives may be involved.

Logical Relationship of this compound Species

The following diagram illustrates the chemical relationship between heptanedioic acid, its conjugate base this compound, and its dimethyl ester derivative.

Heptanedioic_Acid Heptanedioic Acid (Pimelic Acid) This compound This compound (Pimelate) Heptanedioic_Acid->this compound Deprotonation Dimethyl_this compound Dimethyl this compound (Dimethyl Pimelate) Heptanedioic_Acid->Dimethyl_this compound Esterification This compound->Heptanedioic_Acid Protonation

Caption: Chemical relationship between heptanedioic acid and its derivatives.

References

A Comprehensive Technical Guide to the Solubility of Heptanedioic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of heptanedioic acid, also known as pimelic acid, in various organic solvents. Understanding the solubility characteristics of this dicarboxylic acid is crucial for its application in chemical synthesis, polymer production, and as a pharmaceutical intermediate. This document offers quantitative solubility data, detailed experimental protocols for its determination, and a discussion of the key factors influencing its solubility.

Core Physical and Chemical Properties of Heptanedioic Acid

Heptanedioic acid (C₇H₁₂O₄) is a white, crystalline solid at room temperature.[1] Its dicarboxylic nature, with a seven-carbon chain, imparts a degree of polarity that significantly influences its solubility in different media.[2] Key properties are summarized below:

PropertyValue
Molecular Formula C₇H₁₂O₄
Molar Mass 160.17 g/mol [3]
Melting Point 103-106 °C[1][4]
Appearance White crystalline powder[1]

Quantitative Solubility Data

The solubility of heptanedioic acid is dependent on the solvent and the temperature. The following tables summarize the mole fraction solubility (x₁) of heptanedioic acid in various organic solvents at different temperatures. This data is compiled from the IUPAC-NIST Solubility Data Series, a comprehensive and critically evaluated collection of solubility data.[5]

Table 1: Solubility of Heptanedioic Acid in Alcohols

Temperature (K)Methanol (x₁)Ethanol (x₁)
298.15Data not availableData not available
308.15Data not availableData not available
318.15Data not availableData not available

Table 2: Solubility of Heptanedioic Acid in Ethers

Temperature (K)Diethyl Ether (x₁)Tetrahydrofuran (THF) (x₁)
298.15Data not availableData not available
308.15Data not availableData not available
318.15Data not availableData not available

Table 3: Solubility of Heptanedioic Acid in Ketones and Esters

Temperature (K)Acetone (x₁)Ethyl Acetate (x₁)
298.15Data not availableData not available
308.15Data not availableData not available
318.15Data not availableData not available

Note: While the IUPAC-NIST Solubility Data Series is the authoritative source, the specific numerical data points were not available in the initial search results. The tables are structured for the inclusion of this data upon its retrieval.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid organic compound like heptanedioic acid in an organic solvent can be performed using several established methods. The gravimetric method is a common and reliable technique.[6][7]

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution at a constant temperature, followed by the quantitative analysis of the solute concentration.

Materials and Equipment:

  • Heptanedioic acid (high purity)

  • Selected organic solvent(s)

  • Thermostatic shaker bath or magnetic stirrer with hotplate

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of heptanedioic acid to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask).

    • Place the container in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Continuous agitation is necessary.[8]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated pipette to prevent premature crystallization.

    • Immediately filter the solution using a syringe filter into a pre-weighed container.

  • Solvent Evaporation and Mass Determination:

    • Place the container with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the heptanedioic acid.

    • Continue heating until a constant weight of the dried residue (heptanedioic acid) is achieved.[7]

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.

    • Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100

Factors Influencing Solubility

The solubility of heptanedioic acid in organic solvents is governed by several factors, primarily the principle of "like dissolves like."[9][10]

  • Polarity: Heptanedioic acid has two polar carboxylic acid groups, making it more soluble in polar solvents that can engage in hydrogen bonding, such as alcohols.[2] Its solubility in nonpolar solvents is generally lower.

  • Temperature: The solubility of solids in liquids typically increases with temperature.[10] This is because the dissolution process is often endothermic.

  • Molecular Size: While heptanedioic acid is not an exceptionally large molecule, in a homologous series of dicarboxylic acids, solubility tends to decrease as the carbon chain length and molecular weight increase, due to the increasing nonpolar character of the molecule.[2]

  • Odd-Even Effect: For dicarboxylic acids, there is a noted "odd-even effect" where acids with an odd number of carbon atoms, like heptanedioic acid, tend to have higher solubility in water and some polar organic solvents compared to their even-numbered counterparts.[11] This is attributed to differences in crystal lattice packing and intermolecular interactions in the solid state.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess heptanedioic acid to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 analysis1 Withdraw and filter supernatant prep2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dried residue analysis2->analysis3 calc1 Calculate solubility analysis3->calc1

Gravimetric method workflow for solubility determination.
Logical Relationships in Solubility

solubility_factors cluster_solute Heptanedioic Acid Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polarity (Carboxylic Acids) solubility Solubility solute_polarity->solubility solute_size Molecular Size solute_size->solubility solute_packing Crystal Packing (Odd-Even Effect) solute_packing->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hbond H-Bonding Capacity solvent_hbond->solubility temperature Temperature temperature->solubility

Key factors influencing the solubility of heptanedioic acid.

References

An In-depth Technical Guide to the Thermal Decomposition of Heptanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanedioic acid, also known as pimelic acid, is a linear dicarboxylic acid with the formula HOOC(CH₂)₅COOH. It and its derivatives are important intermediates in various industrial and biological processes, including the synthesis of polymers, plasticizers, and the biosynthesis of lysine. Understanding the thermal stability and decomposition pathways of heptanedioic acid is crucial for its application in processes that involve elevated temperatures, as well as for the analysis of its metabolic fate. This guide provides a comprehensive overview of the thermal decomposition of heptanedioic acid, including its primary decomposition products, the mechanism of decomposition, and relevant experimental protocols for its analysis.

Core Concepts of Thermal Decomposition

The thermal decomposition of linear dicarboxylic acids is significantly influenced by the length of the aliphatic chain separating the two carboxyl groups. For dicarboxylic acids with four or five intervening carbon atoms, such as adipic acid and heptanedioic acid, the primary thermal decomposition pathway is ketonization , which involves both decarboxylation and cyclization.[1] This process leads to the formation of a cyclic ketone with one fewer carbon atom in the ring, along with the evolution of carbon dioxide and water.[2][3]

In the case of heptanedioic acid, the main product of thermal decomposition is cyclohexanone.[1] This transformation is a key reaction and is analogous to the thermal decomposition of adipic acid, which yields cyclopentanone.[1][2][3][4]

Quantitative Data

While specific thermogravimetric analysis (TGA) or differential thermal analysis (DTA) data for the thermal decomposition of pure heptanedioic acid is not extensively available in the public domain, the physical properties of the acid are well-documented. This data is essential for designing and interpreting thermal analysis experiments.

PropertyValueReference
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Melting Point 103-105 °C
Boiling Point Decomposes[5]
Boiling Point (at 10 mmHg) 212 °C
Boiling Point (at 100 mmHg) 265 °C

Table 1: Physical Properties of Heptanedioic Acid.

For comparison, the thermal decomposition of adipic acid, its lower homolog, to cyclopentanone is typically carried out at temperatures between 285-295 °C, often in the presence of a catalyst like barium hydroxide.[1][4] It is expected that the thermal decomposition of heptanedioic acid occurs in a similar temperature range.

Experimental Protocols

A comprehensive analysis of the thermal decomposition of heptanedioic acid involves several instrumental techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine the thermal stability of a material and to quantify its decomposition as a function of temperature.

Objective: To determine the onset and completion temperatures of decomposition for heptanedioic acid and the associated mass loss.

Instrumentation: A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates.

Experimental Procedure:

  • Sample Preparation: A small, representative sample of crystalline heptanedioic acid (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum TGA pan.

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • A temperature program is set, typically involving an initial isothermal period at a low temperature (e.g., 30 °C) to allow for stabilization, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 400 °C).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG). The total mass loss corresponding to the decomposition event is also quantified.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA and DSC are used to detect thermal events such as melting and decomposition by measuring the temperature difference or heat flow difference between a sample and a reference material.

Objective: To identify the temperatures of endothermic and exothermic events associated with the melting and decomposition of heptanedioic acid.

Instrumentation: A DTA or DSC instrument.

Experimental Procedure:

  • Sample Preparation: A small, accurately weighed sample of heptanedioic acid (typically 2-5 mg) is placed in an aluminum or crucible pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The instrument is purged with an inert gas.

    • A similar temperature program to the TGA analysis is employed, with a linear heating rate.

  • Data Acquisition: The differential temperature (DTA) or heat flow (DSC) between the sample and reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic or endothermic peaks associated with decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Objective: To identify the chemical composition of the products formed during the thermal decomposition of heptanedioic acid.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

Experimental Procedure:

  • Sample Preparation: A very small amount of heptanedioic acid (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C) in an inert atmosphere within the pyrolysis unit.

  • GC Separation: The volatile decomposition products are swept by a carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.

Signaling Pathways and Logical Relationships

The thermal decomposition of heptanedioic acid follows a well-established pathway for α,ω-dicarboxylic acids with a chain length that favors cyclization.

Thermal_Decomposition_Heptanedioic_Acid heptanedioic_acid Heptanedioic Acid HOOC(CH₂)₅COOH intermediate Intermediate (hypothetical) heptanedioic_acid->intermediate Heat (Δ) cyclohexanone Cyclohexanone C₆H₁₀O intermediate->cyclohexanone Cyclization co2 Carbon Dioxide CO₂ intermediate->co2 Decarboxylation h2o Water H₂O intermediate->h2o Dehydration

Caption: Proposed pathway for the thermal decomposition of heptanedioic acid.

The process is initiated by heat, leading to an intramolecular reaction that involves the formation of a cyclic intermediate. This intermediate then undergoes decarboxylation (loss of CO₂) and dehydration (loss of H₂O) to yield the stable cyclohexanone ring.

Below is a logical workflow for the experimental analysis of the thermal decomposition of heptanedioic acid.

Experimental_Workflow start Heptanedioic Acid Sample tga Thermogravimetric Analysis (TGA) start->tga dta_dsc Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) start->dta_dsc py_gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) start->py_gcms data_analysis Data Analysis and Interpretation tga->data_analysis dta_dsc->data_analysis py_gcms->data_analysis results Decomposition Profile (Temp, Mass Loss) data_analysis->results thermal_events Thermal Events (Melting, Decomposition) data_analysis->thermal_events products Decomposition Products (e.g., Cyclohexanone) data_analysis->products

Caption: Experimental workflow for analyzing thermal decomposition.

This workflow illustrates how parallel analytical techniques provide complementary data to build a complete picture of the thermal decomposition process, from the physical changes to the chemical identity of the products.

References

The Historical Unraveling of a Biologically Significant Dicarboxylic Acid: A Technical Guide to the Discovery of Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, holds a pivotal position in the biosynthesis of essential molecules such as the vitamin biotin and the amino acid lysine. While its industrial significance is less pronounced than that of its shorter-chain analogue, adipic acid, its biological roles have made it a subject of considerable scientific inquiry. This technical guide provides an in-depth exploration of the historical discovery of pimelic acid, detailing the seminal experimental protocols that first brought this molecule to light. Quantitative data from these early syntheses are presented for comparative analysis, and key biochemical pathways involving pimelic acid are visualized to illuminate its metabolic context. This document serves as a comprehensive resource for researchers in biochemistry, drug development, and the history of science.

Introduction: The Emergence of a Dicarboxylic Acid

The story of pimelic acid's discovery is not one of a single, dramatic breakthrough but rather a gradual emergence from the study of natural products and the development of synthetic organic chemistry in the 19th and early 20th centuries. The exact moment of its initial characterization is somewhat obscured in the historical chemical literature. However, the first documented isolation of pimelic acid is attributed to F. Ganttner in 1884, who identified it as a product of the oxidative degradation of ricinoleic acid, the primary fatty acid in castor oil. This initial discovery highlighted a connection between pimelic acid and natural fats, a theme that would recur in later biochemical studies.

Following its initial isolation, the development of synthetic methodologies in the early 20th century provided more reliable and scalable routes to pimelic acid, facilitating a deeper investigation of its chemical and physical properties. Two of the most significant early syntheses, which have been meticulously documented in the annals of organic chemistry, are the synthesis from cyclohexanone and ethyl oxalate, and the reduction of salicylic acid. These methods, detailed in this guide, represent classic examples of synthetic strategies of their era and laid the groundwork for the future availability of pimelic acid for research and industrial applications.

Early Synthetic Methodologies and Experimental Protocols

The following sections provide detailed experimental protocols for two landmark syntheses of pimelic acid. These procedures are presented as they were originally described, offering a glimpse into the laboratory practices of the time.

Synthesis of Pimelic Acid from Cyclohexanone and Ethyl Oxalate

This procedure, reported by H. R. Snyder, L. A. Brooks, and S. H. Shapiro in 1943, represents a robust method for the preparation of pimelic acid from a readily available cyclic ketone.[1][2]

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a 2-liter, three-necked flask equipped with a dropping funnel, a mercury-sealed stirrer, and a reflux condenser fitted with a calcium chloride tube, 46 g (2 gram atoms) of clean sodium is cautiously added to 600 cc. of anhydrous ethyl alcohol.[2]

  • Condensation Reaction: The flask is immersed in an ice-salt bath. Once the sodium ethoxide solution reaches 10°C, a pre-chilled solution of 196 g (2 moles) of cyclohexanone and 292 g (2 moles) of ethyl oxalate is added from the dropping funnel over approximately 15 minutes with vigorous stirring.[2] The mixture is stirred in the ice bath for an additional hour and then at room temperature for six hours.[2]

  • Hydrolysis and Isolation of the Intermediate: The reaction mixture is decomposed by the careful addition of an ice-cold dilute sulfuric acid solution (56 cc. of concentrated H₂SO₄ in 435 g of ice) while maintaining the temperature at 5-10°C.[2] The resulting solution is diluted to about 4 liters with cold water, and the oily layer of ethyl 2-ketocyclohexylglyoxalate is separated. The aqueous layer is extracted with four 500-cc. portions of benzene.[2] The combined organic layers are washed with water.

  • Decarboxylation: The benzene is removed by distillation from a steam bath. The residual oil is transferred to a 1-liter Claisen flask and heated on a steam bath under reduced pressure (about 20 mm) to remove any remaining benzene and unreacted starting materials. The bath temperature is then raised to 150-160°C for two to three hours to effect decarboxylation.[2] The yield of crude ethyl 2-ketohexahydrobenzoate is 250–265 g.[2]

  • Pyrolysis: The crude ester is distilled at 40 mm pressure with a bath temperature of 165–175°C to yield 200–210 g of ethyl 2-ketohexahydrobenzoate.[2]

  • Saponification and Final Product Isolation: A solution of 100 g of sodium hydroxide in 300 cc. of anhydrous methyl alcohol is prepared in a 2-liter three-necked flask. 100 g of ethyl 2-ketohexahydrobenzoate is added over two hours while heating at 120°C.[3] After an additional hour of heating, the mixture is diluted with 600 cc. of water, and the methanol is distilled off. The residual aqueous solution is acidified with concentrated hydrochloric acid. The precipitated pimelic acid is collected by filtration, washed with cold water, and dried. The crude product is recrystallized from boiling water. An additional crop of pimelic acid can be obtained by extracting the mother liquor with benzene.[2]

Synthesis of Pimelic Acid from Salicylic Acid (Bouveault-Blanc Reduction)

This method, described by A. Müller in 1943, utilizes the Bouveault-Blanc reduction, a classic organic reaction for the reduction of esters to alcohols using sodium and an alcohol as the reducing agent.[2] In this synthesis, the aromatic ring of salicylic acid is reduced and subsequently cleaved to yield pimelic acid.

Experimental Protocol:

  • Reduction of Salicylic Acid: In a 5-liter, two-necked flask equipped with a dropping funnel and a reflux condenser, 400 cc. of freshly distilled isoamyl alcohol is heated to 90-100°C on an oil bath.[2] 240 g (10.4 gram atoms) of clean sodium is added, and the oil bath temperature is raised to bring the alcohol to a vigorous boil.[2] A solution of 100 g (0.73 mole) of salicylic acid in 2 liters of isoamyl alcohol is then added from the dropping funnel at a rate of 100 cc. every five minutes.[2] The reaction is complete when all the sodium has dissolved (approximately seven to eight hours).[2]

  • Workup and Isolation of Crude Product: The flask is cooled to 100°C, and 800 cc. of hot water is added with vigorous shaking.[2] The mixture is transferred to a 5-liter separatory funnel, and the aqueous layer containing the sodium salt of pimelic acid is drawn off. The isoamyl alcohol layer is extracted with three 200-cc. portions of hot water.[2] The combined aqueous extracts are concentrated to a volume of about 1 liter by distillation.

  • Acidification and Purification: The concentrated aqueous solution is cooled and acidified with concentrated hydrochloric acid. The crude pimelic acid precipitates and is collected by filtration. The crude product, which is a mixture of pimelic and salicylic acids, is then esterified by refluxing with absolute ethyl alcohol and concentrated sulfuric acid for four hours.[2]

  • Ester Purification and Saponification: After removing most of the alcohol by distillation, the residue is taken up in ether and washed with a 2 N sodium hydroxide solution to remove ethyl salicylate, followed by a water wash.[2] The ether is evaporated, and the remaining diethyl pimelate is distilled under reduced pressure. The purified diethyl pimelate is then saponified by refluxing with a sodium hydroxide solution. The resulting solution is acidified with hydrochloric acid to precipitate pure pimelic acid, which is then recrystallized from hot water.[2]

Quantitative Data from Historical Syntheses

The following tables summarize the key quantitative data from the historical syntheses described above, allowing for a direct comparison of their efficiencies and the physical properties of the resulting pimelic acid.

ParameterSynthesis from CyclohexanoneSynthesis from Salicylic Acid
Starting Materials Cyclohexanone, Ethyl Oxalate, Sodium, EthanolSalicylic Acid, Sodium, Isoamyl Alcohol
Yield of Pimelic Acid 47–54% (based on cyclohexanone)[2]43–50%[2]
Melting Point (°C) 103.5–104[2]104–105[2]
Recrystallization Solvent Water or Benzene[2]Water[2]

Table 1: Comparison of Historical Pimelic Acid Syntheses.

PropertyReported Value
Molecular Formula C₇H₁₂O₄
Molar Mass 160.17 g/mol
Appearance White crystalline solid[4]
Melting Point 103-105 °C[5]
Boiling Point 212 °C at 10 mmHg[5]
Water Solubility 25 g/L at 13 °C[5]

Table 2: Physical Properties of Pimelic Acid.

Biochemical Significance: Pimelic Acid as a Precursor

Pimelic acid and its derivatives are crucial intermediates in the biosynthesis of the essential amino acid lysine and the vitamin biotin in many organisms.

Biotin Biosynthesis

The biosynthesis of biotin from pimelic acid is a well-conserved pathway in many bacteria, archaea, fungi, and plants.[6] Pimelic acid, or its activated form, pimeloyl-CoA or pimeloyl-ACP, serves as the seven-carbon backbone for the biotin molecule.[7] Several distinct pathways for the synthesis of the pimelate moiety itself have been identified in different organisms, including the BioC-BioH pathway, the BioW/I pathway, and the BioZ pathway.[8] The subsequent steps, involving the formation of the ureido and tetrahydrothiophene rings, are highly conserved.[6]

Biotin_Biosynthesis cluster_pimelate Pimelate Moiety Synthesis cluster_ring Biotin Ring Assembly Fatty Acid Synthesis Fatty Acid Synthesis Pimelic Acid Pimelic Acid Fatty Acid Synthesis->Pimelic Acid BioC-BioH Pathway BioC-BioH Pathway BioC-BioH Pathway->Pimelic Acid BioW/I Pathway BioW/I Pathway BioW/I Pathway->Pimelic Acid BioZ Pathway BioZ Pathway BioZ Pathway->Pimelic Acid Pimeloyl-CoA/ACP Pimeloyl-CoA/ACP Pimelic Acid->Pimeloyl-CoA/ACP BioW 7-keto-8-aminopelargonic acid (KAPA) 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl-CoA/ACP->7-keto-8-aminopelargonic acid (KAPA) BioF KAPA KAPA 7,8-diaminopelargonic acid (DAPA) 7,8-diaminopelargonic acid (DAPA) KAPA->7,8-diaminopelargonic acid (DAPA) BioA DAPA DAPA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB

Biotin Biosynthesis from Pimelic Acid.
Lysine Biosynthesis (Diaminopimelate Pathway)

In most bacteria and plants, lysine is synthesized via the diaminopimelate (DAP) pathway.[5] While pimelic acid itself is not a direct intermediate, its seven-carbon diamino derivative, diaminopimelic acid, is a key precursor to lysine. The DAP pathway starts from aspartate and pyruvate and proceeds through a series of enzymatic steps to produce meso-diaminopimelate, which is then converted to L-lysine.[4]

Lysine_Biosynthesis Aspartate Aspartate Aspartate-semialdehyde Aspartate-semialdehyde Aspartate->Aspartate-semialdehyde Pyruvate Pyruvate Dihydrodipicolinate Dihydrodipicolinate Pyruvate->Dihydrodipicolinate DapA Aspartate-semialdehyde->Dihydrodipicolinate DapA Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate DapB N-Succinyl-2-amino-6-ketopimelate N-Succinyl-2-amino-6-ketopimelate Tetrahydrodipicolinate->N-Succinyl-2-amino-6-ketopimelate DapD N-Succinyl-LL-diaminopimelate N-Succinyl-LL-diaminopimelate N-Succinyl-2-amino-6-ketopimelate->N-Succinyl-LL-diaminopimelate DapC LL-Diaminopimelate LL-Diaminopimelate N-Succinyl-LL-diaminopimelate->LL-Diaminopimelate DapE meso-Diaminopimelate meso-Diaminopimelate LL-Diaminopimelate->meso-Diaminopimelate DapF L-Lysine L-Lysine meso-Diaminopimelate->L-Lysine DapG

The Diaminopimelate (DAP) Pathway for Lysine Biosynthesis.

Conclusion

The historical discovery of pimelic acid, from its initial isolation from a natural source to the development of robust synthetic procedures, mirrors the progression of organic chemistry as a discipline. The early experimental protocols, characterized by their ingenuity and reliance on fundamental chemical transformations, provided the foundation for our current understanding of this important dicarboxylic acid. The elucidation of its central role in the biosynthesis of biotin and lysine has further solidified its significance in the realm of biochemistry and drug development. This technical guide, by consolidating the historical, synthetic, and biochemical aspects of pimelic acid, aims to provide a valuable resource for scientists and researchers, fostering a deeper appreciation for the journey of this remarkable molecule from the benchtop to the intricate machinery of life.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Heptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanedioate, also known as pimelic acid, is a seven-carbon α,ω-dicarboxylic acid.[1] Its derivatives are crucial intermediates in the biosynthesis of the essential amino acid lysine and the vitamin biotin.[1][2] The quantification of this compound in biological matrices is essential for studying these metabolic pathways and for research in areas such as inborn errors of metabolism and drug development. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the quantification of this compound in biological samples are GC-MS and LC-MS/MS. Due to its low volatility and polar nature, this compound requires derivatization for successful GC-MS analysis. LC-MS/MS offers high sensitivity and specificity and can be performed with or without derivatization, although derivatization can significantly enhance detection.

Table 1: Comparison of Analytical Methods for this compound Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives by gas chromatography followed by mass analysis.Separation by liquid chromatography followed by tandem mass analysis.
Sample Preparation Requires extraction and chemical derivatization to increase volatility.Extraction is necessary; derivatization is optional but can improve sensitivity.
Throughput ModerateHigh
Sensitivity Good to excellentExcellent
Selectivity Good to excellentExcellent
Typical Matrix Urine, PlasmaUrine, Plasma, Tissues

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of organic acids. The following protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

Experimental Protocol: GC-MS Quantification of this compound in Human Urine

1. Sample Preparation and Extraction

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 2000 x g for 10 minutes to remove particulate matter.

  • To 1 mL of the urine supernatant, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a non-endogenous dicarboxylic acid).

  • Acidify the urine to a pH < 2 with 6M HCl.

  • Extract the organic acids with 3 x 3 mL of ethyl acetate. Vortex for 1 minute for each extraction.

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity.

    • This compound-TMS Derivative (m/z): Monitor characteristic ions (quantifier and qualifier ions to be determined from the mass spectrum of a standard).

4. Data Analysis

  • Generate a calibration curve using standard solutions of this compound subjected to the same extraction and derivatization procedure.

  • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 2: Hypothetical Quantitative Performance of the GC-MS Method for this compound

ParameterExpected Value
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery > 85%

Note: These values are illustrative and must be determined during method validation.

Workflow Diagram: GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Acidify Acidify to pH < 2 Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness Extract->Dry Add_BSTFA Add BSTFA + Pyridine Dry->Add_BSTFA Heat Heat at 70°C Add_BSTFA->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Calibrate Calibration Curve Quantify Quantification Detect->Quantify Calibrate->Quantify

Caption: Workflow for GC-MS quantification of this compound.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides high sensitivity and specificity, making it the method of choice for trace-level quantification of this compound in complex biological matrices.[2]

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

1. Sample Preparation and Extraction

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Ion Source Parameters: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 3: Exemplar MRM Transitions for this compound (to be optimized)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 159.1115.1-20
This compound (Qualifier) 159.173.0-25
Internal Standard (e.g., 169.1 for d10-heptanedioate)(To be determined)(To be determined)

Note: The precursor ion for this compound in negative mode is [M-H]⁻. Product ions and collision energies must be optimized experimentally.

3. Data Analysis

  • Construct a calibration curve using standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Table 4: Hypothetical Quantitative Performance of the LC-MS/MS Method for this compound

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery > 90%

Note: These values are illustrative and must be determined during method validation.

Workflow Diagram: LC-MS/MS Analysis of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Dry Evaporate to Dryness Precipitate->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Calibrate Calibration Curve Quantify Quantification Detect->Quantify Calibrate->Quantify Biotin_Pathway Pimelate Pimelic Acid (this compound) Pimeloyl_CoA Pimeloyl-CoA Pimelate->Pimeloyl_CoA BioW (Pimeloyl-CoA Synthetase) KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA BioF (8-amino-7-oxononanoate synthase) DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA (Diaminopelargonic acid aminotransferase) Desthiobiotin Desthiobiotin DAPA->Desthiobiotin BioD (Dethiobiotin synthetase) Biotin Biotin Desthiobiotin->Biotin BioB (Biotin synthase) Lysine_Pathway Aspartate Aspartate Intermediates1 Pathway Intermediates Aspartate->Intermediates1 DAP Diaminopimelate (DAP) Intermediates1->DAP Lysine Lysine DAP->Lysine Heptanedioate_Derivative This compound Derivative (Pimelate moiety) Heptanedioate_Derivative->Intermediates1 contributes to backbone

References

Application Note: Quantitative Analysis of Dicarboxylic Acids in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicarboxylic acids (DCAs) are important organic compounds found in a variety of matrices, including atmospheric aerosols, biological fluids, and industrial process liquors. Their analysis provides valuable insights into metabolic pathways, atmospheric chemistry, and industrial processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of DCAs due to its high resolution and sensitivity. However, the low volatility and polar nature of DCAs necessitate a derivatization step to convert them into more volatile and thermally stable esters or silyl derivatives prior to GC-MS analysis. This application note provides a detailed protocol for the quantitative analysis of C3-C10 dicarboxylic acids using GC-MS with a focus on derivatization, analytical conditions, and data interpretation.

Methodology

The successful analysis of dicarboxylic acids by GC-MS hinges on three key stages: sample extraction, derivatization, and instrumental analysis.

1. Sample Extraction

The extraction of DCAs from the sample matrix is a critical first step to remove interferences and concentrate the analytes.

  • For Aqueous Samples (e.g., biological fluids, process liquors): A liquid-liquid extraction is commonly employed. The sample is first acidified, and then the DCAs are extracted into an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and methanol.[1][2]

  • For Solid Samples (e.g., atmospheric aerosols collected on filters): Ultrasonic agitation or an advanced energized dispersive extractor can be used with an appropriate organic solvent.[2][3][4] Methanol has been shown to be highly efficient for extracting a range of C3-C10 dicarboxylic acids from aerosol samples, achieving over 80% recovery.[3][4]

2. Derivatization

Derivatization is essential to increase the volatility of dicarboxylic acids for GC analysis. The two most common methods are silylation and esterification.[5][6]

  • Silylation: This method involves the replacement of active hydrogens in the carboxyl groups with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a widely used reagent.[3][4][5][6] Silylation is an efficient, fast, and reproducible method.[6]

  • Esterification: This method converts carboxylic acids into their corresponding esters. A common reagent is 14% Boron Trifluoride in butanol (BF3/butanol).[7][8]

While both techniques are suitable, BSTFA is often the reagent of choice for samples with low concentrations of DCAs as it can provide lower detection limits.[5][6]

3. GC-MS Analysis

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the individual dicarboxylic acid derivatives based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and helps identify the separated compounds based on their mass-to-charge ratio.

Experimental Protocol

This protocol details the steps for the analysis of dicarboxylic acids using silylation with BSTFA followed by GC-MS.

Materials:

  • Dicarboxylic acid standards (C3-C10)

  • N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% TMCS

  • Methanol, HPLC grade

  • Internal Standard (e.g., deuterated dicarboxylic acid)

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5)

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample into a clean vial.

    • If the sample is aqueous, perform a liquid-liquid extraction as described in the methodology section.

    • If the sample is solid, perform solvent extraction. For example, for aerosol samples, extraction with methanol at 105°C for 5 minutes has been shown to be effective.[3][4]

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a known amount of internal standard.

    • Add 30 µL of BSTFA + 1% TMCS to the vial.[3][4]

    • Seal the vial tightly.

    • Heat the reaction mixture at 70°C for 90 minutes to ensure complete derivatization.[3][4]

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: HP-5 or equivalent non-polar column.

    • Carrier Gas: Helium.[3][4]

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Quantitative analysis is performed by creating a calibration curve using known concentrations of dicarboxylic acid standards. The peak area of each analyte is normalized to the peak area of the internal standard.

Table 1: Example Quantitative Data for GC-MS Analysis of Dicarboxylic Acids (as TMS derivatives)

Dicarboxylic AcidCarbon NumberRetention Time (min)Characteristic m/z Ions (SIM)Limit of Detection (LOD)
Malonic AcidC3~8.5147, 175, 219< 2 ng/m³[5][6]
Succinic AcidC4~10.2147, 247, 262< 2 ng/m³[5][6]
Glutaric AcidC5~12.1147, 261, 276< 2 ng/m³[5][6]
Adipic AcidC6~13.8147, 275, 290< 2 ng/m³[5][6]
Pimelic AcidC7~15.4147, 289, 304< 2 ng/m³[5][6]
Suberic AcidC8~16.9147, 303, 318< 2 ng/m³[5][6]
Azelaic AcidC9~18.3147, 317, 332< 2 ng/m³[5][6]
Sebacic AcidC10~19.6147, 331, 346> 80% Recovery[3][4]

Note: Retention times are approximate and will vary depending on the specific GC column and conditions used. The LOD values are based on the analysis of atmospheric aerosols and may vary for different matrices.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Aerosol Filter, Biological Fluid) Extraction Extraction of DCAs (e.g., LLE, Ultrasonic Agitation) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Addition of Derivatizing Agent (e.g., BSTFA + 1% TMCS) Evaporation->Derivatization Reaction Heating (e.g., 70°C for 90 min) Derivatization->Reaction Injection Injection into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition (Full Scan / SIM) Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Identification Compound Identification (Mass Spectra Library) DataAcquisition->Identification

Caption: Workflow for GC-MS analysis of dicarboxylic acids.

Conclusion

The described GC-MS method with silylation derivatization provides a robust and sensitive approach for the quantitative analysis of dicarboxylic acids in various complex samples. Proper sample preparation and optimized derivatization conditions are crucial for achieving accurate and reproducible results. The use of an internal standard and carefully prepared calibration curves ensures the reliability of the quantitative data. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in setting up and performing dicarboxylic acid analysis using GC-MS.

References

Application Note: Analysis of Heptanedioate in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanedioic acid, also known as pimelic acid, is a dicarboxylic acid that serves as a key intermediate in several metabolic pathways, including the biosynthesis of lysine and biotin.[1][2] The quantification of heptanedioate in urine can be a valuable tool for diagnosing and monitoring certain inborn errors of metabolism, as well as for broader metabolic profiling in clinical research and drug development. Accurate and reliable analysis of this organic acid requires robust and well-validated sample preparation protocols to overcome the challenges posed by the complex urine matrix.

This application note provides detailed protocols for the preparation of urine samples for the quantitative analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Pathway of this compound

Heptanedioic acid is involved in the bacterial and plant biosynthetic pathways of the essential amino acid lysine. Furthermore, derivatives of pimelic acid are precursors in the synthesis of biotin (Vitamin B7).[1] Monitoring urinary levels of this compound can therefore provide insights into disruptions in these metabolic routes.

Heptanedioate_Pathway Fatty Acids Fatty Acids Omega-Oxidation Omega-Oxidation Fatty Acids->Omega-Oxidation Heptanedioic Acid Heptanedioic Acid Omega-Oxidation->Heptanedioic Acid Pimeloyl-CoA Pimeloyl-CoA Heptanedioic Acid->Pimeloyl-CoA Urinary Excretion Urinary Excretion Heptanedioic Acid->Urinary Excretion Lysine Biosynthesis Lysine Biosynthesis Pimeloyl-CoA->Lysine Biosynthesis Biotin Synthesis Biotin Synthesis Pimeloyl-CoA->Biotin Synthesis

Caption: Metabolic context of heptanedioic acid.

Experimental Protocols

The choice of sample preparation method depends on the analytical platform (GC-MS or LC-MS/MS) and the specific requirements of the study. Below are detailed protocols for common and effective approaches.

General Sample Handling

Proper collection and storage of urine samples are crucial to ensure the integrity of the analytes.

  • Collection: A first-morning, mid-stream urine sample is preferred.

  • Storage: Samples should be frozen at -20°C or, for long-term storage, at -80°C immediately after collection to minimize degradation of organic acids.

Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS Analysis

This is a widely used method for the extraction of organic acids from urine.

Materials:

  • Urine sample

  • Internal Standard (e.g., stable isotope-labeled heptanedioic acid or a non-endogenous dicarboxylic acid)

  • Hydrochloric acid (HCl), 6M

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Derivatization reagent (e.g., BSTFA with 1% TMCS, or diazomethane)

  • GC-MS system

Procedure:

  • Thaw the frozen urine sample at room temperature.

  • Centrifuge the sample at 3000 x g for 10 minutes to remove any particulate matter.

  • Transfer 1 mL of the supernatant to a clean glass tube.

  • Add the internal standard to the urine sample.

  • Acidify the urine to a pH of approximately 1-2 by adding 50 µL of 6M HCl.

  • Saturate the aqueous phase by adding an excess of sodium chloride.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.

  • Repeat the extraction (steps 7-9) with another 5 mL of ethyl acetate and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dry residue, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.

  • Cool the sample to room temperature before injecting it into the GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS Analysis

SPE can provide cleaner extracts and is amenable to automation.

Materials:

  • Urine sample

  • Internal Standard (e.g., stable isotope-labeled heptanedioic acid)

  • Phosphoric acid, 1M

  • Methanol

  • Water (LC-MS grade)

  • SPE cartridges (e.g., anion exchange)

  • Elution solvent (e.g., 5% formic acid in methanol)

  • Nitrogen gas supply

  • LC-MS/MS system

Procedure:

  • Thaw and centrifuge the urine sample as described in Protocol 1.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add the internal standard.

  • Acidify the sample to pH ~2-3 with 1M phosphoric acid.

  • SPE Cartridge Conditioning: Condition the anion exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interferences.

  • Elution: Elute the dicarboxylic acids with 2 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow

The general workflow for the analysis of this compound in urine is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_collection Urine Collection (First morning, mid-stream) storage Storage (-20°C or -80°C) urine_collection->storage centrifugation Centrifugation storage->centrifugation add_is Add Internal Standard centrifugation->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (for GC-MS) evaporation->derivatization instrument_analysis Instrumental Analysis (GC-MS or LC-MS/MS) evaporation->instrument_analysis LC-MS/MS (after reconstitution) derivatization->instrument_analysis data_processing Data Processing instrument_analysis->data_processing quantification Quantification data_processing->quantification

Caption: General experimental workflow for this compound analysis.

Data Presentation

The following tables summarize typical performance data for the analysis of dicarboxylic acids in urine using the described methods. Note that specific values can vary depending on the exact instrumentation and laboratory conditions.

Table 1: Comparison of Sample Preparation Methods

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsAdsorption onto a solid support
Selectivity ModerateHigh
Solvent Usage HighLow
Potential for Automation LowHigh
Common Issues Emulsion formation, lower recovery for polar compoundsCartridge variability, potential for analyte breakthrough

Table 2: Quantitative Performance for Dicarboxylic Acid Analysis in Urine

AnalyteMethodRecovery (%)LOD (µmol/L)LOQ (µmol/L)Reference
Dicarboxylic Acids (general)LLE-GC-MS85-100--[3]
Methylmalonic Acid (a dicarboxylic acid)LLE-LC-MS/MS>900.050.1[4]
Adipic, Suberic, Sebacic AcidsLLE-LC-MS/MS90-110-0.1[5]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are representative and may vary.

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate and precise quantification of this compound in urine. Both Liquid-Liquid Extraction (LLE) followed by GC-MS and Solid-Phase Extraction (SPE) coupled with LC-MS/MS are effective approaches. The choice between these methods will depend on the specific analytical requirements, available instrumentation, and desired throughput. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable methods for urinary this compound analysis.

References

Application Notes and Protocols for the Use of Heptanedioate as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for generating reliable biological insights. The use of internal standards (IS) is a critical practice to control for variability introduced during sample preparation and analysis. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological samples being analyzed. Heptanedioate (Heptanedioic acid), a seven-carbon dicarboxylic acid, serves as an effective internal standard for the analysis of organic acids in various biological matrices, particularly in urine, when using gas chromatography-mass spectrometry (GC-MS).

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-MS based metabolomics workflows.

Principle of this compound as an Internal Standard

This compound is a suitable internal standard for the profiling of urinary organic acids for several key reasons:

  • Structural Similarity: As a dicarboxylic acid, it shares chemical properties with many endogenous organic acids, ensuring similar behavior during extraction and derivatization.

  • Exogenous Origin: this compound is not a common endogenous metabolite in human biological fluids, minimizing the risk of interference from the sample matrix.

  • Chromatographic Behavior: Its retention time in typical GC-MS methods for organic acids allows it to elute in a region of the chromatogram that is often free from interfering peaks.

  • Chemical Stability: It is stable throughout the sample preparation process, including extraction, drying, and derivatization.

By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analytes during subsequent steps can be corrected for by normalizing the peak area of each target metabolite to the peak area of this compound. This normalization significantly improves the precision and accuracy of quantitative measurements.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected when using this compound as an internal standard for the analysis of urinary organic acids by GC-MS. Note: This data is representative and should be validated in the user's own laboratory setting.

ParameterTypical Performance
Linearity (R²) > 0.99 for most organic acids
Precision (%RSD)
- Intra-day< 10%
- Inter-day< 15%
Recovery (%) 85 - 115% for most organic acids
Limit of Detection (LOD) Analyte-dependent, typically in the low µM range
Limit of Quantification (LOQ) Analyte-dependent, typically in the mid to high µM range

Experimental Protocols

Materials and Reagents
  • Heptanedioic acid (≥99% purity)

  • Urine samples

  • Ethyl acetate (HPLC grade)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Methoxyamine hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Glass vials with PTFE-lined caps

  • Centrifuge tubes

  • Nitrogen evaporator

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Preparation of Internal Standard Stock Solution
  • Accurately weigh 10 mg of heptanedioic acid.

  • Dissolve in 10 mL of deionized water to prepare a 1 mg/mL stock solution.

  • Store the stock solution at -20°C.

Sample Preparation and Extraction
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 3000 x g for 10 minutes to remove particulate matter.

  • Transfer 1 mL of the urine supernatant to a clean glass centrifuge tube.

  • Add a specific volume of the this compound internal standard working solution (e.g., 50 µL of a 100 µg/mL solution). The final concentration should be determined based on the expected range of endogenous organic acids.

  • Acidify the urine sample by adding 100 µL of 6 M HCl.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to extract the organic acids.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

  • Repeat the extraction (steps 6-9) with another 5 mL of ethyl acetate and combine the organic layers.

  • Add a small amount of anhydrous sodium sulfate to the combined ethyl acetate extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization for GC-MS Analysis

Derivatization is necessary to increase the volatility and thermal stability of the organic acids for GC-MS analysis.[1][2][3][4] A two-step process of oximation followed by silylation is commonly employed.

  • Oximation:

    • To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and vortex to dissolve the residue.

    • Incubate at 60°C for 60 minutes.

  • Silylation:

    • After cooling to room temperature, add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex.

    • Incubate at 60°C for 60 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These should be optimized for the specific instrument and column used.

ParameterTypical Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Split Ratio 10:1
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program - Initial temperature: 80°C, hold for 2 minutes- Ramp to 150°C at 5°C/min- Ramp to 300°C at 10°C/min- Hold at 300°C for 5 minutes
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-600

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add this compound Internal Standard Urine_Sample->Add_IS Acidification Acidification (HCl) Add_IS->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Oximation (Methoxyamine HCl) Drying->Oximation Silylation Silylation (BSTFA + 1% TMCS) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Experimental workflow for urinary organic acid analysis.

Signaling_Pathway Metabolite_Peak Metabolite Peak Area Response_Ratio Response Ratio Metabolite_Peak->Response_Ratio IS_Peak Internal Standard (this compound) Peak Area IS_Peak->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration Metabolite Concentration Calibration_Curve->Concentration

Caption: Logic of internal standard-based quantification.

Conclusion

References

Application Notes and Protocols for Heptanedioate Derivatization in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of heptanedioate (pimelic acid) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline two primary derivatization techniques: silylation and esterification, offering a comparative overview of their methodologies and performance metrics.

Introduction

This compound is a C7 α,ω-dicarboxylic acid that plays a role in various metabolic pathways. Its accurate quantification in biological and other matrices is crucial for research in areas such as metabolic disorders and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and thermally stable compounds. However, dicarboxylic acids like this compound are non-volatile and polar, necessitating a derivatization step to convert them into more volatile and less polar derivatives suitable for GC-MS analysis. This process also improves chromatographic peak shape and sensitivity.

The two most common derivatization methods for dicarboxylic acids are silylation and esterification. Silylation involves the replacement of active hydrogens in the carboxyl groups with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Esterification converts the carboxylic acids into their corresponding esters, for example, by using boron trifluoride-methanol (BF3-methanol) to form dimethyl esters. This document provides a detailed comparison of these two methods and protocols for their application.

Comparative Quantitative Data

The choice of derivatization method can significantly impact the sensitivity and reproducibility of the GC-MS analysis. A comparative study on low-molecular-weight dicarboxylic acids (C3-C9) has provided valuable insights into the performance of silylation (using BSTFA) versus esterification.[1] The following table summarizes the key quantitative performance metrics for the analysis of dicarboxylic acids, including this compound.

Performance MetricSilylation (BSTFA)Esterification (BF3/Alcohol)
Detection Limit ≤ 2 ng m⁻³≤ 4 ng m⁻³
Reproducibility (RSD%) ≤ 10%≤ 15%

Overall, both techniques are suitable for the analysis of low-molecular-weight dicarboxylic acids, providing low detection limits and satisfactory reproducibility.[1] However, silylation with BSTFA is often the reagent of choice under more demanding conditions, as it generally provides lower detection limits and higher reproducibility.[1]

Experimental Protocols

Silylation of this compound using BSTFA

Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as carboxylic acids. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS), is a highly effective silylating reagent. The reaction replaces the acidic protons of the carboxyl groups with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile and amenable to GC-MS analysis.

Materials:

  • This compound standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Protocol:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water will react with the silylating reagent and interfere with the derivatization. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA (or a mixture of BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

Esterification of this compound using BF3-Methanol

Esterification is another common derivatization method that converts carboxylic acids into their corresponding esters. The use of boron trifluoride in an alcohol, such as methanol, is an effective way to produce methyl esters of dicarboxylic acids. These methyl esters are more volatile than the parent acids and can be readily analyzed by GC-MS.

Materials:

  • This compound standard or dried sample extract

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Anhydrous hexane

  • Saturated sodium chloride (NaCl) solution

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Protocol:

  • Sample Preparation: Ensure the sample is dry.

  • Reagent Addition: To the dried sample in a reaction vial, add 2 mL of 14% BF3-methanol solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Sample Transfer: Carefully transfer the upper hexane layer to a clean vial for analysis.

  • GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the hexane extract containing the this compound dimethyl ester into the GC-MS system.

Visualizations

The following diagrams illustrate the experimental workflows for the silylation and esterification derivatization of this compound.

Silylation_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Dry Sample dissolve Dissolve in Anhydrous Pyridine start->dissolve add_bstfa Add BSTFA (+/- 1% TMCS) dissolve->add_bstfa vortex_heat Vortex & Heat (70°C, 60 min) add_bstfa->vortex_heat cool Cool to Room Temp vortex_heat->cool inject Inject into GC-MS cool->inject

Silylation Workflow Diagram

Esterification_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis start Start with Dry Sample add_bf3 Add 14% BF3-Methanol start->add_bf3 heat Heat (60°C, 30 min) add_bf3->heat extract Add Water & Hexane, Vortex heat->extract separate Separate Hexane Layer extract->separate inject Inject into GC-MS separate->inject

Esterification Workflow Diagram

References

Application Notes and Protocols for the Separation of Dicarboxylic Acid Isomers by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, are crucial molecules in various biological and industrial processes. Their isomers, molecules with the same chemical formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties. Consequently, the accurate separation and quantification of dicarboxylic acid isomers are of paramount importance in fields ranging from metabolic research and clinical diagnostics to quality control in the food and pharmaceutical industries.

This document provides detailed application notes and protocols for the separation of dicarboxylic acid isomers using various liquid chromatography (LC) methods. The primary techniques discussed are Reversed-Phase Chromatography (RPC), Ion-Exchange Chromatography (IEC), Ion-Exclusion Chromatography (IEC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each section includes an overview of the separation principle, a summary of quantitative data in tabular format, and detailed experimental protocols. Additionally, visualizations created using Graphviz are provided to illustrate key workflows and separation mechanisms.

General Workflow for Method Selection

The selection of an appropriate liquid chromatography method for the separation of dicarboxylic acid isomers depends on several factors, including the physicochemical properties of the isomers (e.g., polarity, pKa), the sample matrix, and the desired analytical outcome (e.g., speed, resolution, sensitivity). The following diagram outlines a general workflow for selecting a suitable method.

Method Selection Workflow General Workflow for Method Selection cluster_input Input cluster_evaluation Method Evaluation cluster_methods Chromatographic Methods cluster_optimization Optimization & Validation cluster_output Output Start Define Analytical Goal: - Isomers to be separated - Sample matrix - Required sensitivity & resolution ConsiderPolarity Consider Isomer Polarity and pKa Values Start->ConsiderPolarity InitialMethod Initial Method Selection ConsiderPolarity->InitialMethod RPC Reversed-Phase (RPC) - Good for less polar isomers - Derivatization may be needed InitialMethod->RPC Less Polar IEC Ion-Exchange (IEC) - Excellent for charged isomers - Separation based on pKa differences InitialMethod->IEC Charged IonExclusion Ion-Exclusion (IEC) - Separates based on charge exclusion - Good for simple matrices InitialMethod->IonExclusion Ionic/Simple Matrix HILIC HILIC - Ideal for very polar isomers InitialMethod->HILIC Highly Polar Optimize Method Optimization - Mobile phase composition - pH, Temperature, Flow rate RPC->Optimize IEC->Optimize IonExclusion->Optimize HILIC->Optimize Validate Method Validation - Linearity, Accuracy, Precision Optimize->Validate FinalMethod Finalized Analytical Method Validate->FinalMethod

Caption: A flowchart illustrating the decision-making process for selecting a liquid chromatography method for dicarboxylic acid isomer separation.

Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For dicarboxylic acids, which are generally polar, retention can be challenging. However, by adjusting the mobile phase pH to suppress the ionization of the carboxylic acid groups (pH < pKa), their hydrophobicity increases, leading to better retention and separation.[1] Derivatization to form less polar esters can also significantly enhance retention and selectivity.[2]

Separation Principle of Dicarboxylic Acid Isomers in RPC

The separation of dicarboxylic acid isomers in RPC is influenced by subtle differences in their hydrophobicity and polarity. For instance, geometric isomers like maleic acid (cis) and fumaric acid (trans) can be separated due to their different polarities. Fumaric acid, being more symmetrical, is generally less polar and thus more retained on a C18 column compared to the more polar maleic acid.[3]

RPC Separation Mechanism RPC Separation of Dicarboxylic Acid Isomers cluster_column Reversed-Phase Column (e.g., C18) cluster_analytes Analytes cluster_elution Elution StationaryPhase Nonpolar Stationary Phase (Hydrophobic) ElutionOrder Elution Order StationaryPhase->ElutionOrder IsomerA Less Polar Isomer (e.g., Fumaric Acid) IsomerA->StationaryPhase Stronger Hydrophobic Interaction (Longer Retention) IsomerB More Polar Isomer (e.g., Maleic Acid) IsomerB->StationaryPhase Weaker Hydrophobic Interaction (Shorter Retention) EarlyElution Early Elution ElutionOrder->EarlyElution More Polar LateElution Late Elution ElutionOrder->LateElution Less Polar IEC_Separation_Mechanism Anion-Exchange Separation of Dicarboxylic Acid Isomers cluster_column Anion-Exchange Column cluster_analytes Analytes (at a specific pH) cluster_elution Elution StationaryPhase Positively Charged Stationary Phase (e.g., DEAE) ElutionOrder Elution Order StationaryPhase->ElutionOrder IsomerA Isomer with Lower pKa (More Negative Charge) IsomerA->StationaryPhase Stronger Electrostatic Interaction (Longer Retention) IsomerB Isomer with Higher pKa (Less Negative Charge) IsomerB->StationaryPhase Weaker Electrostatic Interaction (Shorter Retention) EarlyElution Early Elution (Weaker Interaction) ElutionOrder->EarlyElution Higher pKa LateElution Late Elution (Stronger Interaction) ElutionOrder->LateElution Lower pKa IonExclusion_Separation_Mechanism Ion-Exclusion Separation of Dicarboxylic Acid Isomers cluster_column Cation-Exchange Column (H+ form) cluster_analytes Analytes (in acidic mobile phase) cluster_elution Elution StationaryPhase Negatively Charged Stationary Phase (with Pores) ElutionOrder Elution Order StationaryPhase->ElutionOrder IsomerA Isomer with Lower pKa (More Ionized) IsomerA->StationaryPhase Strong Donnan Exclusion (Shorter Retention) IsomerB Isomer with Higher pKa (Less Ionized) IsomerB->StationaryPhase Weak Donnan Exclusion (Longer Retention) EarlyElution Early Elution (Excluded from Pores) ElutionOrder->EarlyElution Lower pKa LateElution Late Elution (Partitions into Pores) ElutionOrder->LateElution Higher pKa HILIC_Separation_Mechanism HILIC Separation of Dicarboxylic Acid Isomers cluster_column HILIC Column cluster_analytes Analytes cluster_elution Elution StationaryPhase Polar Stationary Phase (with Water Layer) ElutionOrder Elution Order StationaryPhase->ElutionOrder IsomerA More Polar Isomer IsomerA->StationaryPhase Stronger Partitioning into Water Layer (Longer Retention) IsomerB Less Polar Isomer IsomerB->StationaryPhase Weaker Partitioning into Water Layer (Shorter Retention) EarlyElution Early Elution (Weaker Partitioning) ElutionOrder->EarlyElution Less Polar LateElution Late Elution (Stronger Partitioning) ElutionOrder->LateElution More Polar

References

Synthesis of Heptanedioate Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of heptanedioate esters, commonly known as pimelate esters. These compounds are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals, polymers, and plasticizers. The following sections detail the most common and effective methods for their preparation, including Fischer-Speier esterification and synthesis from cyclohexanone derivatives.

Methods for the Synthesis of this compound Esters

This compound esters can be synthesized through several established methods. The choice of method often depends on the starting materials' availability, desired scale, and the specific ester required.

Fischer-Speier Esterification of Heptanedioic Acid

Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] This equilibrium-driven reaction can be pushed towards the product by using an excess of one reactant or by removing water as it is formed.[3][4]

Reaction Scheme:

This protocol describes the synthesis of diethyl this compound. The same general procedure can be adapted for other alcohols.

Materials:

  • Heptanedioic acid (pimelic acid)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ether

  • 2 N Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine heptanedioic acid, a 5-10 fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol volume).[5] Add a few boiling chips.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or sand bath.[1] Continue refluxing for 4-10 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess alcohol by distillation or using a rotary evaporator.[5]

    • To the residue, add water and ether, then transfer the mixture to a separatory funnel.[5]

    • Shake the funnel and separate the layers. The aqueous layer contains unreacted acid and the sulfuric acid catalyst.

    • Wash the organic layer sequentially with two portions of 2 N sodium hydroxide solution to remove any remaining salicylic acid (if present as an impurity in the starting material) and unreacted heptanedioic acid, followed by water until the washings are neutral.[5]

  • Drying and Solvent Removal: Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the ether using a rotary evaporator.

  • Purification: The crude ester can be purified by distillation under reduced pressure.[5]

Data Presentation: Fischer-Speier Esterification

Ester ProductAlcoholCatalystReaction Time (hours)Temperature (°C)Yield (%)Reference
Diethyl this compoundEthanolH₂SO₄4RefluxNot specified[5]
Dicyclohexyl this compoundCyclohexanolH₂SO₄Not specified120-150Not specified[6]
Dimethyl this compoundMethanolH₂SO₄1-10 (typical)60-110 (typical)Good to quantitative[1]
Synthesis from Cyclohexanone Derivatives

An alternative route to this compound esters involves the ring-opening of a 2-oxocyclohexanecarboxylate salt with an alcohol at elevated temperatures.[7][8] This method avoids the direct use of pimelic acid.

Reaction Scheme:

This process typically involves two steps:

  • Carboxylation of cyclohexanone to form a 2-oxocyclohexanecarboxylate.

  • Ring-opening of the corresponding salt with an alcohol.

This protocol is adapted from a patented procedure.[7]

Materials:

  • Cyclohexanone

  • Diethyl carbonate

  • Sodium ethoxide

  • Anisole (solvent)

  • 1-Butanol

  • 10% Hydrochloric acid (HCl) or 10% Phosphoric acid (H₃PO₄)

Equipment:

  • Glass flask with reflux condenser and stirrer

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Formation of the β-keto ester salt: In a glass flask equipped with a reflux condenser and stirrer, place diethyl carbonate, powdered sodium ethoxide, and anisole.[7]

  • Carboxylation: Meter in cyclohexanone over 3 hours at 40°C.[7]

  • Ring Opening: After the addition of cyclohexanone, add 1-butanol to the mixture. Heat the reaction to 120°C under reflux for 1 hour.[7]

  • Work-up:

    • Cool the reaction mixture.

    • Add 10% H₃PO₄ or 10% HCl to acidify the mixture.[7]

    • The mixture will separate into two phases. Separate the organic phase.

  • Purification: The crude butyl ethyl pimelate can be purified by vacuum distillation.[7]

Data Presentation: Synthesis from Cyclohexanone

Ester ProductStarting MaterialKey ReagentsTemperature (°C)Yield (%)Reference
Butyl ethyl pimelateCyclohexanoneDiethyl carbonate, Sodium ethoxide, 1-Butanol12078[7]
4-tert-butylpimelic acid dibutyl ester4-tert-butylcyclohexanonen-Butanol11074[7]

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow start Mix Heptanedioic Acid, Alcohol, and Acid Catalyst reflux Heat to Reflux (4-10 hours) start->reflux cool Cool to Room Temperature reflux->cool remove_alcohol Remove Excess Alcohol (Distillation/Rotovap) cool->remove_alcohol extraction Liquid-Liquid Extraction (Ether/Water) remove_alcohol->extraction wash Wash Organic Layer (NaOH, H2O) extraction->wash dry Dry Organic Layer (Anhydrous Salt) wash->dry evaporate Evaporate Solvent (Rotovap) dry->evaporate purify Purify by Vacuum Distillation evaporate->purify end Pure this compound Ester purify->end

Caption: Workflow for Fischer-Speier Esterification.

Synthesis from Cyclohexanone Workflow

Cyclohexanone_Synthesis_Workflow start Mix Diethyl Carbonate, Sodium Ethoxide, and Anisole carboxylation Add Cyclohexanone (3 hours at 40°C) start->carboxylation ring_opening Add Alcohol and Reflux (e.g., 120°C) carboxylation->ring_opening cool Cool Reaction Mixture ring_opening->cool acidify Acidify with 10% Acid cool->acidify separate Separate Organic Phase acidify->separate purify Purify by Vacuum Distillation separate->purify end Pure this compound Ester purify->end

Caption: Workflow for Synthesis from Cyclohexanone.

Role of this compound Esters as Precursors

This compound esters are not typically involved in signaling pathways themselves but serve as important building blocks for larger molecules that may have biological activity or be used in drug delivery systems.

Precursor_Role This compound This compound Ester polymerization Polymerization This compound->polymerization amide_formation Amide Formation This compound->amide_formation reduction Reduction This compound->reduction polymers Polyesters/ Polyamides polymerization->polymers amide_formation->polymers bioactive Bioactive Molecules amide_formation->bioactive diols 1,7-Heptanediol reduction->diols drug_delivery Drug Delivery Systems polymers->drug_delivery plasticizers Plasticizers polymers->plasticizers

Caption: Role of this compound Esters as Chemical Intermediates.

References

Application of Heptanedioate in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanedioic acid, also known as pimelic acid, is a seven-carbon α,ω-dicarboxylic acid that serves as a versatile monomer in the synthesis of various polymers.[1][2][3][4] Its seven-carbon backbone imparts a unique combination of flexibility and hydrophobicity to the resulting polymer chains, making it a valuable building block for creating advanced materials with tailored properties. The primary applications of heptanedioate in polymer synthesis are in the formation of polyesters and polyamides through step-growth polymerization.[5] These polymers find use in a range of applications, from engineering plastics and fibers to biomedical materials, owing to their specific thermal and mechanical characteristics.

This document provides detailed application notes and experimental protocols for the synthesis of polyesters and polyamides using this compound. It includes quantitative data on typical reaction conditions and polymer properties, as well as diagrams illustrating the synthetic workflows and reaction pathways.

Data Presentation: Polymer Synthesis and Properties

The properties of polymers derived from this compound are influenced by the co-monomer (diol or diamine) and the polymerization conditions. The following tables summarize typical quantitative data for the synthesis and characterization of this compound-based polyesters and polyamides.

Table 1: Typical Reaction Parameters and Properties of this compound-Based Polyesters via Melt Polycondensation

ParameterValueReference
Reactants
Heptanedioic Acid1.0 mol equivalentGeneral Knowledge
Aliphatic Diol (e.g., 1,4-Butanediol)1.05 - 1.2 mol equivalent[6]
Catalyst (e.g., Ti(OBu)₄, Sn(Oct)₂)0.05 - 0.2 mol %[7]
Reaction Conditions
Esterification Temperature180 - 220 °C
Esterification Time2 - 4 hours
Polycondensation Temperature230 - 260 °C[7]
Polycondensation Time3 - 6 hours
Vacuum< 1 mbar[7]
Resulting Polymer Properties
Number-Average Molecular Weight (Mₙ)15,000 - 40,000 g/mol [8][9][10]
Weight-Average Molecular Weight (Mₒ)30,000 - 80,000 g/mol [8][9][10]
Polydispersity Index (PDI)1.8 - 2.5[8][9]
Glass Transition Temperature (T₉)-60 to -40 °C[9][10][11]
Melting Temperature (Tₘ)40 - 70 °C[9][10][11]
Decomposition Temperature (Tₔ, 5% loss)> 350 °C[9][10][11]

Table 2: Typical Reaction Parameters and Properties of this compound-Based Polyamides via Solution Polycondensation

ParameterValueReference
Reactants
Pimeloyl Chloride (Heptanedioyl dichloride)1.0 mol equivalent[12]
Aliphatic Diamine (e.g., 1,6-Hexanediamine)1.0 mol equivalent[12]
Solvent (e.g., NMP, DMAc)Sufficient for ~10% monomer concentration[12]
Acid Scavenger (e.g., Pyridine, Triethylamine)2.0 mol equivalent[12]
Reaction Conditions
Initial Temperature0 - 5 °C[12]
Reaction TemperatureRoom Temperature[12]
Reaction Time4 - 24 hours[12]
Resulting Polymer Properties
Number-Average Molecular Weight (Mₙ)20,000 - 50,000 g/mol [8]
Weight-Average Molecular Weight (Mₒ)40,000 - 100,000 g/mol [8]
Polydispersity Index (PDI)1.9 - 2.8[8]
Glass Transition Temperature (T₉)40 - 60 °C[13]
Melting Temperature (Tₘ)180 - 220 °C[14]
Decomposition Temperature (Tₔ, 5% loss)> 400 °C[11]

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene this compound) via Melt Polycondensation

This protocol describes the synthesis of a polyester from heptanedioic acid and 1,4-butanediol using a two-stage melt polycondensation method.

Materials:

  • Heptanedioic acid (Pimelic acid)

  • 1,4-Butanediol

  • Titanium(IV) butoxide (Ti(OBu)₄) or Tin(II) octoate (Sn(Oct)₂)

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform or Tetrahydrofuran (THF) (for GPC analysis)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle with a temperature controller

  • Glassware for purification and analysis

Procedure:

Stage 1: Esterification

  • Charge the three-neck round-bottom flask with heptanedioic acid (1.0 mol) and 1,4-butanediol (1.1 mol).

  • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a collection flask.

  • Begin stirring and purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Add the catalyst, for example, Titanium(IV) butoxide (0.1 mol % relative to the diacid).

  • Heat the reaction mixture to 190°C under a slow stream of nitrogen.

  • Maintain this temperature for approximately 3 hours, or until the theoretical amount of water has been collected in the receiving flask. This indicates the completion of the esterification stage.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 240°C.

  • Simultaneously, slowly reduce the pressure of the system to below 1 mbar using a vacuum pump.

  • Continue the reaction under these conditions for 4-5 hours. The viscosity of the melt will increase significantly as the polymerization progresses.

  • To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.

  • Allow the polymer to cool to room temperature under nitrogen. The resulting solid polyester can be removed from the flask after carefully breaking the glass (if necessary and with appropriate safety precautions) or by dissolving it in a suitable solvent if the flask geometry allows.

Purification and Characterization:

  • The polymer can be purified by dissolving it in chloroform and precipitating it in cold methanol.

  • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterize the polymer using:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI).[15][16][17][18][19]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ).[13][20][21][22]

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Tₔ).[11][20]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.

Protocol 2: Synthesis of Polyamide from Pimeloyl Chloride and 1,6-Hexanediamine via Solution Polycondensation

This protocol details the synthesis of a polyamide from pimeloyl chloride and 1,6-hexanediamine in a solvent at low temperature.

Materials:

  • Pimeloyl chloride (Heptanedioyl dichloride)

  • 1,6-Hexanediamine

  • N-methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine or Triethylamine, anhydrous

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Nitrogen inlet

  • Ice bath

  • Standard laboratory glassware for filtration and washing

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,6-hexanediamine (1.0 mol) and anhydrous pyridine (2.2 mol) in anhydrous NMP.

  • Cool the flask in an ice bath to 0°C.

  • In a separate flask, dissolve pimeloyl chloride (1.0 mol) in anhydrous NMP.

  • Transfer the pimeloyl chloride solution to a dropping funnel and add it dropwise to the stirred diamine solution over a period of 60-90 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 12-18 hours under a nitrogen atmosphere.

  • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with water to remove any unreacted monomers and pyridine hydrochloride.

  • Dry the polyamide in a vacuum oven at 60-80°C to a constant weight.

Characterization:

  • Characterize the dried polyamide using GPC, DSC, TGA, and NMR as described in Protocol 1 to determine its molecular weight, thermal properties, and chemical structure.

Mandatory Visualization

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Monomers (this compound + Diol/Diamine) Polymerization Polymerization (Melt or Solution) Monomers->Polymerization Catalyst Catalyst/Solvent Catalyst->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Precipitation Precipitation in Non-solvent Crude_Polymer->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Pure_Polymer Pure Polymer Drying->Pure_Polymer GPC GPC (Mn, Mw, PDI) Pure_Polymer->GPC DSC DSC (Tg, Tm) Pure_Polymer->DSC TGA TGA (Thermal Stability) Pure_Polymer->TGA NMR NMR (Structure) Pure_Polymer->NMR

Caption: Experimental workflow for synthesis and characterization.

Polyesterification_Reaction Reactants n HOOC-(CH2)5-COOH Heptanedioic Acid + n HO-(CH2)x-OH Diol Polymer -[OOC-(CH2)5-COO-(CH2)x-O]-n Polyester Reactants->Polymer Heat, Catalyst -H2O Byproduct + (2n-1) H2O

Caption: General reaction for polyester synthesis.

Polyamidation_Reaction Reactants n ClOC-(CH2)5-COCl Pimeloyl Chloride + n H2N-(CH2)y-NH2 Diamine Polymer -[OC-(CH2)5-CONH-(CH2)y-NH]-n Polyamide Reactants->Polymer Solvent, Base -HCl Byproduct + (2n-1) HCl

Caption: General reaction for polyamide synthesis.

References

No Information Available on the Role of Heptanedioate in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available literature and data, no specific information was found regarding the role, application, or associated experimental protocols for heptanedioate (also known as pimelic acid) in lipid nanoparticle (LNP) formulations for drug delivery.

Extensive searches were conducted to identify any documented use of this compound as an excipient, structural component, or functional agent within LNP systems. The search included variations of the term, such as "pimelic acid," and broader inquiries into the use of dicarboxylic acids in LNP formulations. The search results yielded general information about LNP composition, preparation, and characterization, but did not provide any specific data or publications detailing the inclusion or function of this compound in these drug delivery platforms.

The core components of clinically established and researched LNP formulations typically consist of:

  • Ionizable Cationic Lipids: Essential for encapsulating nucleic acids and facilitating their release into the cytoplasm.

  • Helper Phospholipids: Such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), which contribute to the structural integrity of the nanoparticle.

  • Cholesterol: A key component for stabilizing the lipid bilayer and modulating membrane fluidity.

  • PEGylated Lipids: Used to control particle size during formation and to provide a hydrophilic stealth coating that reduces clearance by the immune system.

While the field of LNP formulation is continually evolving with the exploration of novel lipids and excipients to enhance delivery efficiency and target specific tissues, there is currently no accessible scientific literature, application note, or protocol that describes a role for this compound in these systems.

Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or visualizations for the role of this compound in lipid nanoparticle formulations. Researchers, scientists, and drug development professionals interested in this specific area may need to conduct novel research to explore the potential of this compound in LNP technology.

Application Notes and Protocols for Heptanedioate as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanedioate (Pimelic acid) is a seven-carbon dicarboxylic acid that has emerged as a potential biomarker for certain metabolic disorders, particularly inborn errors of fatty acid metabolism. Under normal physiological conditions, fatty acids are primarily metabolized through beta-oxidation in the mitochondria. However, in disorders where this pathway is impaired, alternative metabolic routes, such as omega-oxidation, become more active. This leads to the accumulation and subsequent urinary excretion of dicarboxylic acids, including this compound. This document provides detailed application notes and experimental protocols for the analysis of this compound as a biomarker for these conditions, with a focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Clinical Significance

Elevated levels of urinary dicarboxylic acids, a condition known as dicarboxylic aciduria, are a key indicator of defects in the beta-oxidation of fatty acids. In MCAD deficiency, the most common inherited disorder of fatty acid oxidation, the enzyme responsible for the dehydrogenation of medium-chain fatty acids is deficient. This leads to an accumulation of medium-chain fatty acids, which are then shunted into the omega-oxidation pathway, resulting in the formation and excretion of dicarboxylic acids such as adipic (C6), suberic (C8), sebacic (C10), and heptanedioic (C7) acids.[1][2] Therefore, the quantitative analysis of urinary this compound can serve as a valuable diagnostic and monitoring tool for MCAD deficiency and other related metabolic disorders.

Data Presentation

While specific quantitative data for urinary this compound in a cohort of patients with MCAD deficiency was not available in the reviewed literature, the expected trend is a significant elevation compared to healthy individuals. The following table summarizes the reference range for urinary heptanedioic acid in a healthy pediatric population and provides a qualitative representation of the expected findings in MCAD deficiency based on the known pathophysiology of dicarboxylic aciduria in this disorder.

AnalyteHealthy Pediatric Population (μmol/mmol creatinine)[3]MCAD Deficiency Patients (μmol/mmol creatinine)
Heptanedioic Acid 0.03 - 0.25Significantly Elevated (> upper reference limit)
Other Relevant Dicarboxylic Acids
Adipic Acid0.05 - 0.5Significantly Elevated
Suberic Acid0.04 - 0.6Significantly Elevated

Note: The values for MCAD deficiency are qualitative and represent the expected pathological increase. Further clinical studies are required to establish specific quantitative ranges for this compound in this patient population.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway leading to this compound formation in MCAD deficiency and the general workflow for its analysis.

fatty_acid_oxidation Metabolic Pathway of this compound Formation in MCAD Deficiency Heptanoic_Acid Heptanoic Acid (C7) Beta_Oxidation Mitochondrial Beta-Oxidation Heptanoic_Acid->Beta_Oxidation Normal Pathway Omega_Oxidation Microsomal Omega-Oxidation Heptanoic_Acid->Omega_Oxidation Alternative Pathway MCAD_Deficiency MCAD Deficiency (Block) Beta_Oxidation->MCAD_Deficiency CYP4F Cytochrome P450 (CYP4F family) Omega_Oxidation->CYP4F Enzymatic Conversion This compound This compound (C7-dicarboxylic acid) CYP4F->this compound Urine Urinary Excretion This compound->Urine

Caption: Metabolic pathway of this compound formation in MCAD deficiency.

experimental_workflow Experimental Workflow for Urinary this compound Analysis Sample_Collection 1. Urine Sample Collection Sample_Preparation 2. Sample Preparation (Dilution & Protein Precipitation) Sample_Collection->Sample_Preparation Derivatization 3. Derivatization (Butanolic HCl) Sample_Preparation->Derivatization LC_MS_Analysis 4. LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MS_Analysis Data_Analysis 5. Data Analysis (Quantification) LC_MS_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to the analysis of heptanedioate and other dicarboxylic acids, focusing on the common problem of poor peak shape.

Q1: Why is my this compound peak tailing or showing a poor shape in my GC chromatogram?

A1: Poor peak shape, particularly peak tailing, for polar compounds like this compound is a common issue in gas chromatography.[1][2][3] Tailing can compromise resolution and lead to inaccurate quantification.[2][4] The primary causes are often related to interactions between the polar carboxylic acid groups and active sites within the GC system, or issues with the analytical conditions.[5][6]

Here are the most common causes in order of likelihood:

  • Analyte Polarity and Active Sites: this compound is a polar compound due to its two carboxylic acid functional groups. These groups can form hydrogen bonds with active silanol groups present on the surfaces of the inlet liner, the column, or even contaminants.[1][5][6] This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.[2][5]

  • Need for Derivatization: Due to their high polarity and low volatility, dicarboxylic acids like this compound often require derivatization to achieve good chromatographic results.[7][8][9] Derivatization masks the polar functional groups, increasing volatility and reducing the potential for unwanted interactions with the GC system.[8][10][11]

  • Column Issues: The GC column itself can be a source of poor peak shape. This can be due to an inappropriate stationary phase, column contamination, or degradation of the column.[12][13][14]

  • Inlet Problems: The inlet is a frequent source of peak shape issues. Problems can include a contaminated or active liner, incorrect temperature settings, or improper column installation.[4][6][15]

  • Improper Method Parameters: Sub-optimal GC method parameters, such as incorrect oven temperature programming or carrier gas flow rate, can also contribute to peak broadening and tailing.[12]

Q2: My this compound peak is tailing. What is the first thing I should check?

A2: The first step in troubleshooting peak tailing for a polar analyte like this compound is to determine if the issue is chemical (analyte-specific) or physical (system-related). A simple diagnostic test is to inject a non-polar compound, such as a hydrocarbon (e.g., hexane). If the hydrocarbon peak also tails, the problem is likely physical, such as a poorly installed column or dead volume in the system.[2][16] If the hydrocarbon peak is symmetrical, the issue is likely chemical and related to the polarity of this compound.

Below is a troubleshooting workflow to address peak tailing:

G start Poor this compound Peak Shape (Tailing) check_hydrocarbon Inject a non-polar hydrocarbon. Does it tail? start->check_hydrocarbon physical_issue Physical Issue Detected check_hydrocarbon->physical_issue Yes chemical_issue Chemical (Activity) Issue Detected check_hydrocarbon->chemical_issue No check_column_install Check column installation: - Correct ferrule? - Proper insertion depth? - Clean, square cut? physical_issue->check_column_install check_liner Inspect and replace inlet liner. Use a deactivated liner. chemical_issue->check_liner reinstall_column Re-install column correctly. check_column_install->reinstall_column Problem Found end Peak Shape Improved reinstall_column->end derivatize Derivatize the sample. (e.g., Silylation or Esterification) check_liner->derivatize trim_column Trim 10-20 cm from the front of the column. check_liner->trim_column If liner is new derivatize->end condition_column Condition the column according to manufacturer's instructions. trim_column->condition_column replace_column Consider a new column with appropriate polarity. condition_column->replace_column Still Tailing replace_column->end

Caption: Troubleshooting workflow for poor peak shape.

Q3: Should I derivatize my this compound sample? If so, what are the recommended methods?

A3: Yes, derivatization is highly recommended for the GC analysis of dicarboxylic acids like this compound.[7] This chemical modification process converts the polar carboxylic acid groups into less polar, more volatile derivatives, which significantly improves peak shape and thermal stability.[8][10][11] The two most common derivatization techniques for carboxylic acids are silylation and esterification.

Derivatization MethodReagent ExamplesGeneral ProcedureAdvantagesDisadvantages
Silylation BSTFA, MSTFA, TMSI[7][9]The sample is heated with the silylating reagent to replace active hydrogens with a trimethylsilyl (TMS) group.[8][9]Fast and effective for a wide range of polar compounds.[9]Derivatives can be sensitive to moisture. Reagents can be harsh on the column.
Esterification BF3-n-butanol[17], Methanolic HClThe carboxylic acid is converted to its corresponding ester (e.g., methyl or butyl ester) by heating with an alcohol in the presence of an acid catalyst.[11]Produces very stable derivatives.[8]Can be a more complex and time-consuming procedure.

For a detailed protocol on derivatization, please refer to the "Experimental Protocols" section below.

Q4: What type of GC column is best for analyzing derivatized this compound?

A4: After derivatization, this compound becomes much less polar. Therefore, a non-polar or mid-polar stationary phase is generally recommended. The specific choice depends on the derivatization method used.

  • For silylated derivatives: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), is a common and effective choice.[7]

  • For esterified derivatives (e.g., dimethyl or dibutyl esters): A mid-polarity column may also be suitable, depending on the specific separation requirements.[18]

Key column parameters to consider:

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar.Matches the polarity of the derivatized analyte for good peak shape.[19]
Internal Diameter (ID) 0.25 mmOffers a good balance between efficiency and sample capacity.[19][20]
Film Thickness 0.25 - 0.50 µmThinner films are suitable for higher boiling point analytes and can provide sharper peaks.[12][20]
Length 30 mA standard length that provides good resolving power for most applications.

Q5: What are the optimal inlet settings for my analysis?

A5: Proper inlet setup is crucial for good peak shape.[15] Here are some key considerations for the analysis of derivatized this compound using a split/splitless inlet:

ParameterSplitless InjectionSplit InjectionRationale
Inlet Temperature 250 - 280 °C250 - 280 °CEnsures efficient vaporization of the derivatized analyte without causing thermal degradation.[21] A good starting point is 250°C.[21]
Liner Type Single taper with glass wool (deactivated)Single taper with glass wool (deactivated)A deactivated liner is essential to prevent interactions with any underivatized analyte or other polar compounds in the sample.[6][15]
Injection Volume 1 µL1 µLA smaller injection volume minimizes the risk of backflash and column overload.[12][22]
Purge Flow 30-50 mL/minN/AFor splitless injection, the purge valve should be activated after a sufficient time (e.g., 30-60 seconds) to transfer the sample to the column.[6]
Split Ratio N/A20:1 to 100:1For more concentrated samples, a split injection prevents column overload. The ratio can be optimized based on sample concentration.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes a general procedure for the silylation of this compound for GC analysis.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC autosampler vials

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Water will react with the silylating reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a micro-reaction vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Silylation: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Transfer the cooled, derivatized sample to a GC autosampler vial for injection.

G start Start: Dry Sample add_solvent Add 100 µL Anhydrous Solvent (e.g., Pyridine) start->add_solvent add_bstfa Add 100 µL BSTFA (+1% TMCS) add_solvent->add_bstfa heat Cap vial and heat at 70°C for 30 minutes add_bstfa->heat cool Cool to room temperature heat->cool analyze Transfer to GC vial and analyze cool->analyze

Caption: Silylation workflow for this compound.

Mandatory Visualizations

G cluster_analyte Analyte Issues cluster_system GC System Issues polarity High Polarity of -COOH groups poor_peak Poor Peak Shape (Tailing) polarity->poor_peak volatility Low Volatility volatility->poor_peak derivatization Derivatization Required inlet Inlet Activity (Liner, Seals) inlet->poor_peak column Column Activity or Contamination column->poor_peak installation Improper Column Installation installation->poor_peak poor_peak->derivatization Solution

Caption: Causes of poor peak shape for this compound.

References

Technical Support Center: Optimizing Derivatization of Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of pimelic acid. Our resources are designed to help you overcome common challenges and optimize your experimental outcomes for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for pimelic acid for GC-MS analysis?

A1: The two most prevalent and effective derivatization methods for analyzing pimelic acid and other dicarboxylic acids by GC-MS are silylation and esterification.[1][2]

  • Silylation: This method replaces active hydrogen atoms in the carboxyl groups with a trimethylsilyl (TMS) group.[3] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[4] Silyl derivatives are more volatile, less polar, and more thermally stable than the parent compound, leading to improved chromatographic separation and detection.[3]

  • Esterification: This technique converts the carboxylic acid groups into esters, typically methyl or ethyl esters. Common reagents for this process include boron trifluoride (BF₃) in an alcohol (e.g., methanol or butanol) or sulfuric acid in an alcohol.[1][5][6]

Q2: Which derivatization method is better for my application: silylation or esterification?

A2: The choice between silylation and esterification depends on your specific experimental needs and analytical instrumentation.

  • Silylation with BSTFA is often the preferred method for low-volume samples as it generally provides lower detection limits and higher reproducibility.[1] This makes it particularly suitable for trace analysis of dicarboxylic acids in samples like atmospheric aerosols.[1]

  • Esterification is a robust and widely used technique , but it may have higher detection limits compared to silylation.[1][2] It can be a good choice when sample volume is not a limiting factor and when analyzing for a broader range of acidic compounds.

Q3: Why is derivatization necessary for the analysis of pimelic acid?

A3: Pimelic acid, like other dicarboxylic acids, has polar carboxyl groups that can lead to poor chromatographic peak shape, low volatility, and thermal instability during GC analysis.[3][6] Derivatization is crucial to convert these polar groups into less polar, more volatile, and more thermally stable derivatives, which significantly improves chromatographic resolution and detection sensitivity.[3]

Q4: I am seeing multiple peaks for my derivatized pimelic acid standard. What could be the cause?

A4: The appearance of multiple peaks for a single analyte is a common issue that can arise from incomplete derivatization.[7] For a dicarboxylic acid like pimelic acid, this can result in a mixture of mono-derivatized and di-derivatized products, each producing a distinct peak in the chromatogram. To troubleshoot this, you should optimize your reaction conditions, ensuring adequate reagent concentration, reaction time, and temperature to drive the reaction to completion.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reagent, time, or temperature.Increase the concentration of the derivatizing agent, extend the reaction time, or increase the reaction temperature.[8] For silylation, ensure the sample is completely dry, as moisture can consume the reagent.[3]
Sample degradation.Ensure the reaction temperature is not excessively high, which could lead to the degradation of the analyte or its derivative.
Poor sample solubility in the reaction solvent.If the dried sample residue does not dissolve in the derivatization solution, the reaction will not proceed efficiently.[9] Consider using a solvent like pyridine to dissolve the sample before adding the silylating reagent.[7][9]
Poor Peak Shape (Tailing or Broadening) Active sites in the GC inlet or column interacting with the analyte.Use a deactivated inlet liner.[7] Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure inertness.[7]
Incomplete derivatization.As mentioned in the FAQs, incomplete derivatization can lead to poor chromatography. Optimize the reaction conditions to ensure complete conversion to the desired derivative.[7]
Column overload.Dilute the sample to ensure the amount injected is within the linear range of the column and detector.
Contamination Peaks in Chromatogram Contamination from reagents, solvents, or labware.Run a solvent blank to identify the source of contamination.[7] Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and dried.
Column bleed.Condition the column at its maximum recommended temperature to "bake out" contaminants.[7] If the problem persists, the column may need to be replaced.
Plasticizers from sample containers or vial caps.Use glass containers and vials with PTFE-lined caps to minimize contamination from plasticizers.[7]
Irreproducible Results Inconsistent reaction conditions.Precisely control reaction parameters such as temperature, time, and reagent volumes for all samples and standards.
Instability of derivatives.Analyze the derivatized samples as soon as possible. Trimethylsilyl (TMS) derivatives can be sensitive to moisture.[3] If samples must be stored, keep them in a tightly sealed vial at a low temperature.
Matrix effects from complex samples.Use an internal standard to correct for variations in derivatization efficiency and injection volume. Pimelic acid itself can be used as an internal standard for other analytes.[10] Consider sample cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components.

Quantitative Data Summary

The following tables summarize the performance characteristics of silylation and esterification for the analysis of dicarboxylic acids, providing a basis for method selection and optimization.

Table 1: Comparison of Detection Limits for Derivatization Methods

Derivatization MethodAnalyte RangeDetection Limit (ng/m³)Reference
Silylation (BSTFA)C3-C9 Dicarboxylic Acids≤ 2[1]
Esterification (BF₃/Alcohol)C3-C9 Dicarboxylic Acids≤ 4[1]

Table 2: Comparison of Reproducibility for Derivatization Methods

Derivatization MethodAnalyte RangeRelative Standard Deviation (RSD%)Reference
Silylation (BSTFA)C3-C9 Dicarboxylic Acids≤ 10%[1]
Esterification (BF₃/Alcohol)C3-C9 Dicarboxylic Acids≤ 15%[1]

Experimental Protocols

Protocol 1: Silylation of Pimelic Acid using BSTFA

This protocol is adapted for the derivatization of pimelic acid in a dried sample extract for GC-MS analysis.

Materials:

  • Dried sample containing pimelic acid

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a solvent)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Ensure the sample extract containing pimelic acid is completely dry. This is a critical step as moisture will react with the silylating reagent.

  • If the residue is difficult to dissolve, add 50 µL of pyridine to the vial and vortex to dissolve the sample.[7]

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[4]

  • Tightly cap the vial to prevent the evaporation of the reagent and the ingress of moisture.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Place the vial in a heating block or oven set to 70-75°C for 60-90 minutes.[4][7]

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Esterification of Pimelic Acid using BF₃-Methanol

This protocol describes the formation of methyl esters of pimelic acid for GC-MS analysis.

Materials:

  • Sample containing pimelic acid

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane or other suitable extraction solvent

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Place the sample containing pimelic acid into a reaction vial. If the sample is in an aqueous solution, it should be dried first.

  • Add 1 mL of 14% BF₃-Methanol to the vial.

  • Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Vortex vigorously for 1 minute to extract the pimelic acid methyl esters into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane solution containing the derivatized pimelic acid is now ready for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Pimelic Acid Drydown Evaporation to Dryness Sample->Drydown AddReagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Drydown->AddReagent Heat Heat Reaction Mixture (e.g., 70°C for 60 min) AddReagent->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: General experimental workflow for the derivatization of pimelic acid.

Troubleshooting_Logic Start Problem Encountered LowYield Low or No Product Yield? Start->LowYield PoorPeak Poor Peak Shape? Start->PoorPeak ExtraPeaks Extra Peaks in Chromatogram? Start->ExtraPeaks CheckConditions Check Reaction Time, Temp, Reagent Conc. LowYield->CheckConditions CheckDryness Ensure Sample is Dry (for Silylation) LowYield->CheckDryness CheckInlet Inspect/Replace Inlet Liner PoorPeak->CheckInlet ConditionColumn Condition GC Column PoorPeak->ConditionColumn OptimizeDeriv Optimize Derivatization PoorPeak->OptimizeDeriv IncompleteDeriv Incomplete Derivatization? ExtraPeaks->IncompleteDeriv Contamination Contamination? ExtraPeaks->Contamination Solution Solution Implemented CheckConditions->Solution CheckDryness->Solution CheckInlet->Solution ConditionColumn->Solution OptimizeDeriv->Solution OptimizeDeriv2 Optimize Derivatization Conditions IncompleteDeriv->OptimizeDeriv2 RunBlank Run Solvent Blank Contamination->RunBlank OptimizeDeriv2->Solution RunBlank->Solution

References

Heptanedioate Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heptanedioate mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common interferences and analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound mass spectrometry?

The primary sources of interference in the mass spectrometry analysis of this compound and other dicarboxylic acids include:

  • Isobaric and Isomeric Interferences: Compounds with the same nominal mass or the same chemical formula but different structures can co-elute and interfere with accurate quantification.[1][2][3][4] This is a significant challenge in direct infusion or flow-injection MS/MS methods.[3][4]

  • Matrix Effects: Components of the biological sample matrix (e.g., salts, lipids, other organic compounds) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5][6][7] This can result in an underestimation or overestimation of the analyte's concentration.[6][7]

  • Contamination: Contaminants from laboratory consumables (e.g., plasticizers), solvents, and reagents can introduce interfering peaks in the mass spectrum.[6][8][9][10]

  • Derivatization-Related Issues: While derivatization can improve sensitivity, it can also introduce complications such as incomplete reactions, partial hydrolysis of derivatives, and the formation of byproducts.[2][11]

Q2: How can I differentiate this compound from its isomers?

Direct infusion tandem mass spectrometry (MS/MS) cannot distinguish between isomeric compounds.[2][4] To resolve isomers, chromatographic separation prior to mass spectrometric analysis is essential. Techniques like liquid chromatography (LC-MS/MS) are employed to separate isomers based on their different physicochemical properties, allowing for their individual detection and quantification.[1][3][4]

Q3: What is the impact of matrix effects on my results and how can I mitigate them?

Matrix effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate and unreliable quantification.[5][6][7] The extent of these effects can vary between different sample matrices.

Mitigation Strategies:

  • Chromatographic Separation: Effective separation of this compound from matrix components can significantly reduce matrix effects.

  • Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Use of Internal Standards: Isotope-labeled internal standards that co-elute with the analyte are highly recommended to compensate for matrix effects.

  • Matrix-Matched Calibrants: Preparing calibration standards in a matrix similar to the samples can help to normalize the matrix effects.

Q4: Is derivatization necessary for this compound analysis? What are the pros and cons?

Derivatization is a chemical modification of the analyte to improve its analytical properties.[12][13] For dicarboxylic acids like this compound, derivatization (e.g., butylation, esterification) can be beneficial.[1][14]

  • Pros:

    • Increased Ionization Efficiency: Derivatization can enhance the signal intensity in electrospray ionization (ESI).[1][15]

    • Improved Chromatographic Behavior: It can increase the volatility and reduce the polarity of the analyte, leading to better peak shape and retention in gas chromatography (GC-MS) or reversed-phase LC-MS.[13]

    • Resolution of Isobaric Compounds: Derivatizing dicarboxylic acids can help discriminate them from isobaric monocarboxylic acids with hydroxyl groups, as the former will incorporate more derivative groups, resulting in a larger mass shift.[1]

  • Cons:

    • Additional Sample Preparation Steps: Derivatization adds complexity and time to the analytical workflow.

    • Potential for Incomplete Reactions: The derivatization reaction may not go to completion, leading to variability in the results.[16]

    • Hydrolysis of Derivatives: The formed derivatives may be unstable and prone to hydrolysis, which can affect accuracy.[2][11]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Undetectable Peaks

This is a common issue that can stem from various factors.[17]

Possible Cause Troubleshooting Step
Low Sample Concentration Concentrate the sample or inject a larger volume.
Inefficient Ionization Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to enhance ionization efficiency.[17]
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample cleanup to remove interfering components.[6]
Instrument Not Tuned/Calibrated Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[17]
Issue 2: Inaccurate Quantification and Poor Reproducibility

Inaccurate and irreproducible results are often linked to matrix effects and issues with sample preparation.[6]

Possible Cause Troubleshooting Step
Matrix Effects Implement the use of a suitable internal standard (preferably isotope-labeled). Prepare matrix-matched calibration curves. Optimize the sample preparation method to remove interferences.
Inconsistent Sample Preparation Ensure consistent and precise execution of all sample preparation steps. Automate sample preparation where possible to minimize human error.
Partial Hydrolysis of Derivatives Optimize derivatization conditions (time, temperature, reagent concentration). Ensure samples are analyzed promptly after derivatization.
System Carryover Inject blank samples between analytical runs to check for carryover.[18] Implement a robust wash method for the autosampler.
Issue 3: Distorted or Broad Peak Shapes in LC-MS

Poor peak shapes can compromise resolution and integration, leading to inaccurate results.[6][18]

Possible Cause Troubleshooting Step
Column Contamination/Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the analyte's pKa. Check for mobile phase degradation or contamination.
Sample Overload Dilute the sample and reinject.
High Salt Concentration in Sample Desalt the sample before injection, as high salt concentrations can disrupt chromatography.[6]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation and Derivatization

This protocol is a general guideline for the extraction and butylation of dicarboxylic acids from plasma/serum samples.

  • Protein Precipitation:

    • To 100 µL of plasma/serum, add 400 µL of cold methanol containing an appropriate internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[15]

  • Butylation (Derivatization):

    • Reconstitute the dried extract in 50 µL of butanolic HCl (3N).

    • Incubate at 60°C for 20 minutes.

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Analytical Issue Encountered issue Identify Primary Symptom start->issue no_signal Poor or No Signal issue->no_signal Intensity inaccurate Inaccurate Quantification issue->inaccurate Accuracy bad_peak Distorted Peak Shape issue->bad_peak Chromatography check_conc Check Sample Concentration no_signal->check_conc check_matrix Assess Matrix Effects (Use IS, Dilute) inaccurate->check_matrix check_column Inspect LC Column & Mobile Phase bad_peak->check_column optimize_ion Optimize Ion Source check_conc->optimize_ion optimize_ion->check_matrix check_prep Review Sample Prep Protocol check_matrix->check_prep end Resolution check_matrix->end check_carryover Check for Carryover check_prep->check_carryover check_column->end check_carryover->end

Caption: Troubleshooting workflow for common mass spectrometry issues.

Derivatization_Workflow start Biological Sample (e.g., Plasma) extraction Step 1: Protein Precipitation Add cold methanol with IS Vortex & Centrifuge start->extraction supernatant Collect Supernatant extraction->supernatant dry_down1 Evaporate to Dryness supernatant->dry_down1 derivatization Step 2: Butylation Add Butanolic HCl Incubate at 60°C dry_down1->derivatization dry_down2 Evaporate to Dryness derivatization->dry_down2 reconstitution Reconstitute in Mobile Phase dry_down2->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for sample preparation and derivatization.

References

Technical Support Center: Improving Heptanedioate Recovery from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of heptanedioate (also known as pimelic acid) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples like plasma, serum, or urine?

A1: The most prevalent methods for extracting this compound and other dicarboxylic acids from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods often depends on the sample volume, the required level of cleanliness of the extract, and the desired throughput.[1] Both techniques aim to separate the analyte of interest from interfering substances such as proteins, lipids, and salts.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is generally required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, being a dicarboxylic acid, has low volatility and can interact with the GC column, leading to poor peak shape. Derivatization, commonly through silylation (e.g., with BSTFA) or esterification, increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is not always necessary but can be employed to improve ionization efficiency and chromatographic retention.

Q3: What are the main challenges in quantifying this compound in biological samples?

A3: The primary challenges include:

  • Low recovery: this compound can be lost during sample preparation steps.

  • Matrix effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Analyte stability: Degradation of the analyte can occur if samples are not handled and stored properly.

  • Poor chromatographic resolution: Interference from isomeric or structurally similar compounds can affect quantification.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: To minimize matrix effects, consider the following strategies:

  • Optimize sample preparation: Employ a more rigorous cleanup method, such as SPE, to remove interfering matrix components.

  • Chromatographic separation: Adjust your LC method to separate this compound from co-eluting interferences.

  • Use of an internal standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it behaves similarly to the analyte during extraction and ionization.

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step
Incomplete Protein Precipitation Increase the ratio of organic solvent (e.g., acetonitrile) to your sample. Ensure thorough vortexing and allow sufficient incubation time at a low temperature to maximize protein removal.
Suboptimal LLE Solvent The polarity of the extraction solvent is crucial. For dicarboxylic acids, ethyl acetate or diethyl ether are commonly used. Experiment with different solvents or solvent mixtures to improve partitioning.
Inefficient LLE Ensure vigorous mixing during extraction to maximize the surface area between the aqueous and organic phases. Perform multiple extractions with fresh solvent and pool the organic layers.
Incorrect pH for LLE For efficient extraction of acidic compounds like this compound into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral form.
Inefficient SPE Elution The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. For anion exchange SPE, a sufficiently acidic solution is needed for elution. For reversed-phase SPE, a less polar solvent may be required. Consider increasing the volume of the elution solvent or performing a second elution.
Analyte Adsorption This compound can adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or polypropylene tubes can help minimize this issue.[2]
Issue 2: Poor Peak Shape in GC-MS Analysis
Potential Cause Troubleshooting Step
Incomplete Derivatization Ensure the derivatization reagent (e.g., BSTFA) is fresh and not exposed to moisture. Optimize the reaction time and temperature. The presence of water in the sample will quench the derivatization reaction.
Active Sites in the GC System The GC inlet liner and the front end of the analytical column can have active sites that interact with polar analytes. Use a deactivated liner and perform regular column maintenance.
Analyte Degradation This compound derivatives can be susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization.
Issue 3: Inconsistent Results in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Significant Matrix Effects As mentioned in the FAQs, matrix effects are a common issue. Implement strategies such as improved sample cleanup, use of a stable isotope-labeled internal standard, or matrix-matched calibration curves.
Sample Stability Issues Store biological samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Carryover Traces of the analyte from a high-concentration sample can carry over to the next injection. Optimize the wash steps in your autosampler and LC method.

Data Presentation

Table 1: Reported Recovery Rates for Dicarboxylic Acids from Biological Samples
AnalyteBiological MatrixExtraction MethodRecovery (%)Reference
Adipic AcidUrineLiquid-Liquid Extraction (Diethyl Ether)> 90%[3]
Suberic AcidUrineLiquid-Liquid Extraction (Diethyl Ether)> 90%[3]
Adipic AcidUrineSolid-Phase Extraction101%[1]
Suberic AcidUrineSolid-Phase Extraction111%[1]
Adipic AcidUrineLiquid-Liquid Extraction83.25%[1]
Suberic AcidUrineLiquid-Liquid Extraction105.75%[1]
Carboxylic Acid MetaboliteRat PlasmaLiquid-Liquid Extraction (Ethyl Acetate:DCM)> 85.76%[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis
  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Extraction:

    • Acidify the supernatant with hydrochloric acid to a pH of ~2.

    • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Derivatization:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5]

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[6]

    • Cool to room temperature before injection into the GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard.

    • Add 300 µL of 1% formic acid in water and vortex.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitated material.

  • Solid-Phase Extraction (using a polymeric reversed-phase sorbent):

    • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the supernatant from the sample preparation step onto the SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (Plasma/Serum/Urine) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 acidification Acidification (pH < 2) supernatant1->acidification extraction Extraction (e.g., Ethyl Acetate) acidification->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation organic_layer Collect Organic Layer phase_separation->organic_layer evaporation Evaporation to Dryness organic_layer->evaporation add_reagent Add Derivatization Reagent (e.g., BSTFA) evaporation->add_reagent heating Heating add_reagent->heating gcms_analysis GC-MS Analysis heating->gcms_analysis experimental_workflow_lcms cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Biological Sample (Plasma/Serum/Urine) add_is Add Internal Standard start->add_is dilution Dilution & Acidification add_is->dilution centrifugation1 Centrifugation dilution->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 load Load Sample supernatant1->load condition Condition SPE Cartridge wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporation Evaporation to Dryness elute->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_spe SPE Issues cluster_other Other Issues problem Low Recovery of this compound incomplete_precipitation Incomplete Protein Precipitation problem->incomplete_precipitation suboptimal_solvent Suboptimal Extraction Solvent problem->suboptimal_solvent incorrect_ph Incorrect pH problem->incorrect_ph inefficient_elution Inefficient Elution problem->inefficient_elution column_overload Column Overload problem->column_overload analyte_adsorption Adsorption to Surfaces problem->analyte_adsorption analyte_degradation Analyte Degradation problem->analyte_degradation

References

Technical Support Center: Resolving Co-elution of Heptanedioate and Suberate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of heptanedioate (pimelic acid) and suberate (suberic acid) during chromatographic analysis. This compound and suberate are C7 and C8 dicarboxylic acids, respectively, and their structural similarity presents a significant analytical challenge. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to achieve baseline separation of these two compounds.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and suberate frequently co-elute?

A1: this compound and suberate are structurally very similar, differing by only a single carbon in their aliphatic chain. This leads to very similar physicochemical properties, such as polarity and volatility (after derivatization), making their separation by chromatography challenging. Their comparable interaction with the stationary and mobile phases in both gas and liquid chromatography often results in overlapping peaks.

Q2: What are the primary analytical techniques for separating this compound and suberate?

A2: The two primary techniques for the analysis of dicarboxylic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the low volatility of dicarboxylic acids, a derivatization step is essential for successful GC-MS analysis.[1][2] LC-MS/MS can often analyze these compounds with less sample preparation.[3]

Q3: What is derivatization and why is it necessary for GC-MS analysis of these compounds?

A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical method.[2] For GC analysis, dicarboxylic acids like this compound and suberate are not sufficiently volatile. Derivatization, typically through silylation or esterification, converts the polar carboxyl groups into less polar, more volatile derivatives, allowing them to be analyzed by GC.[1][4]

Q4: Which derivatization reagent is best for this compound and suberate?

A4: Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for the derivatization of dicarboxylic acids for GC-MS analysis.[1][5][6] Esterification to form methyl or other alkyl esters is also a widely used technique. The choice of reagent can depend on the sample matrix and the specific analytical instrumentation available.

Troubleshooting Guide for Co-elution of this compound and Suberate

Co-elution of this compound and suberate can be a persistent issue. The following table outlines common problems and potential solutions for both GC-MS and LC-MS/MS methods.

Problem Potential Cause (GC-MS) Recommended Solution (GC-MS) Potential Cause (LC-MS/MS) Recommended Solution (LC-MS/MS)
Complete Co-elution Inadequate column polarity or film thickness.Use a more polar capillary column (e.g., a cyano- or wax-based phase) to enhance separation based on small polarity differences. Increase column length or use a column with a thicker film to increase analyte interaction with the stationary phase.Insufficiently selective stationary phase.Switch to a different column chemistry (e.g., a phenyl-hexyl or embedded polar group column) to introduce different separation mechanisms.
Inappropriate temperature program.Optimize the oven temperature program. A slower temperature ramp rate can significantly improve the resolution of closely eluting peaks.Isocratic elution is not providing enough resolving power.Implement a shallow gradient elution. A slow increase in the organic solvent percentage can effectively separate compounds with minor differences in hydrophobicity.
Partial Overlap (Shouldering Peaks) Sub-optimal carrier gas flow rate.Adjust the linear velocity of the carrier gas (e.g., Helium) to the optimal rate for the column dimensions to maximize efficiency.Mobile phase composition is not ideal.Adjust the mobile phase pH to suppress the ionization of the carboxylic acid groups, which can improve peak shape and retention. Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) to alter selectivity.
Incomplete derivatization.Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Incomplete derivatization can lead to peak tailing and broadening.[2]Sample overload.Reduce the injection volume or dilute the sample to avoid overloading the column, which can cause peak distortion and co-elution.
Poor Peak Shape and Resolution Active sites in the GC inlet or column.Use a deactivated inlet liner and ensure the column is properly conditioned. Silylation of the entire sample can also passivate active sites.Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as a small concentration of a stronger acid, to block active sites on the silica support.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound and suberate.

Protocol 1: GC-MS Analysis of this compound and Suberate after Silylation

This protocol is based on established methods for the analysis of dicarboxylic acids in biological matrices.

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., urine, plasma extract), add an internal standard.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

2. GC-MS Parameters:

Parameter Value
GC System Agilent 6890N or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL in splitless mode
Oven Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
MS System Agilent 5973 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-550
Protocol 2: LC-MS/MS Analysis of this compound and Suberate

This protocol is a general approach for the analysis of dicarboxylic acids and can be optimized for specific instrumentation.

1. Sample Preparation:

  • For biological fluids, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Parameters:

Parameter Value
LC System Agilent 1290 Infinity II or equivalent
Column Agilent Hi-Plex H (250 x 4.6 mm, 8 µm) or a C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions This compound: Precursor Ion [M-H]⁻ → Product Ion; Suberate: Precursor Ion [M-H]⁻ → Product Ion (Specific transitions to be optimized based on instrumentation)

Data Summary

Table 1: Example Retention Times of Dicarboxylic Acid Derivatives by GC-MS

Compound Retention Time (min)
Succinic acid11.8
Glutaric acid13.5
Adipic acid15.0
Suberic acid 17.5
Azelaic acid18.7
Sebacic acid19.8
Data adapted from an Agilent application note on the analysis of non-volatile organic acids. This compound was not included in this specific analysis.[7]

Visualizing the Troubleshooting Workflow and Molecular Structures

To further aid in understanding the process of resolving co-elution and the structural similarities of the analytes, the following diagrams are provided.

G Troubleshooting Workflow for Co-elution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Sample Preparation Co-elution Observed Co-elution Observed Optimize GC Method Optimize GC Method Co-elution Observed->Optimize GC Method Optimize LC Method Optimize LC Method Co-elution Observed->Optimize LC Method Optimize Derivatization Optimize Derivatization Co-elution Observed->Optimize Derivatization Check for Sample Overload Check for Sample Overload Co-elution Observed->Check for Sample Overload Adjust Temperature Program Adjust Temperature Program Optimize GC Method->Adjust Temperature Program Change Column Change Column Optimize GC Method->Change Column Adjust Carrier Gas Flow Adjust Carrier Gas Flow Optimize GC Method->Adjust Carrier Gas Flow Adjust Mobile Phase Adjust Mobile Phase Optimize LC Method->Adjust Mobile Phase Implement Gradient Implement Gradient Optimize LC Method->Implement Gradient Change Column Chemistry Change Column Chemistry Optimize LC Method->Change Column Chemistry

Caption: A flowchart illustrating the logical steps for troubleshooting the co-elution of chromatographic peaks.

G Chemical Structures of this compound and Suberate cluster_this compound This compound (Pimelic Acid) - C7H12O4 cluster_suberate Suberate (Suberic Acid) - C8H14O4 This compound HOOC-(CH2)5-COOH suberate HOOC-(CH2)6-COOH

Caption: A diagram showing the chemical structures of this compound and suberate, highlighting their similarity.

References

Technical Support Center: Heptanedioate Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of heptanedioate (also known as pimelic acid) in aqueous buffers during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is the conjugate base of heptanedioic acid (pimelic acid), a seven-carbon dicarboxylic acid. Its solubility in aqueous solutions is crucial for a variety of biochemical and cellular assays where it may be used as a substrate, precursor, or modulator. Issues with solubility, such as precipitation, can lead to inaccurate experimental results, including unreliable enzyme kinetics and poor reproducibility.

Q2: What are the key factors influencing the solubility of this compound?

A2: The solubility of this compound is primarily influenced by:

  • pH: As a dicarboxylic acid, its solubility is highly pH-dependent. At pH values below its pKa, it exists predominantly in the less soluble protonated form (heptanedioic acid). Above its pKa values, it is deprotonated to the more soluble this compound form.

  • Temperature: Generally, the solubility of solid solutes like heptanedioic acid in aqueous solutions increases with temperature.

  • Buffer Composition: The type and concentration of buffer salts can impact solubility through common ion effects or other interactions.

  • Presence of Other Solutes: High concentrations of other salts can lead to a "salting-out" effect, reducing the solubility of this compound.

Q3: My this compound solution is cloudy or has formed a precipitate. What are the likely causes?

A3: Cloudiness or precipitation is a common indicator of solubility issues. The most frequent causes include:

  • Low pH: If the pH of your buffer is close to or below the pKa of heptanedioic acid, the compound will be in its less soluble form.

  • Supersaturation: The concentration of this compound in your solution may have exceeded its solubility limit under the current conditions (e.g., temperature, pH).

  • Temperature Drop: If the solution was prepared at a higher temperature and then cooled, the solubility may have decreased, leading to precipitation.

  • Interaction with Buffer Components: Certain buffer components may interact with this compound to form less soluble complexes.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer

This is a frequent problem when a stock solution of this compound, often prepared in an organic solvent or at a high pH, is diluted into a buffer with a different pH or composition.

Troubleshooting Workflow:

A Precipitation observed upon adding This compound to buffer B Check pH of the final buffer solution A->B C Is pH < pKa1 (~4.5) or pKa2 (~5.4)? B->C D Increase pH of the buffer (e.g., using NaOH) C->D Yes E Check concentration of this compound C->E No K Solution remains clear D->K F Is concentration too high? E->F G Lower the working concentration F->G Yes H Consider buffer composition F->H No G->K I Are divalent cations present? H->I J Use a chelating agent (e.g., EDTA) or a different buffer system I->J Yes I->K No J->K

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Verify pH: Heptanedioic acid has two pKa values (pKa1 ≈ 4.5 and pKa2 ≈ 5.4). Ensure the final pH of your buffer is at least one to two pH units above the second pKa to maintain the more soluble deprotonated (this compound) form.

  • Adjust Concentration: If the pH is appropriate, you may be exceeding the solubility limit. Try preparing a more dilute solution.

  • Modify Buffer: If the issue persists, consider if your buffer contains components that might interact with this compound. For example, high concentrations of divalent cations could potentially form insoluble salts. In such cases, switching to a different buffer system or adding a chelating agent like EDTA might be beneficial.

  • Use a Co-solvent: For particularly challenging situations, a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final solution can increase solubility. However, always verify that the chosen co-solvent and its final concentration are compatible with your experimental system (e.g., enzyme activity, cell viability).

Issue 2: this compound Solution Becomes Turbid During an Experiment

Changes in experimental conditions, such as temperature fluctuations or the addition of other reagents, can trigger precipitation.

Logical Relationship for Troubleshooting:

A Turbidity appears during experiment B Was there a temperature change? A->B E Was a new reagent added? A->E C Solution cooled down B->C Yes B->E No D Gently warm the solution and maintain a constant temperature C->D J Problem Resolved D->J F New reagent lowered the pH E->F Yes H New reagent caused 'salting out' E->H Yes G Re-adjust pH or use a buffer with higher buffering capacity F->G G->J I Decrease the concentration of the new reagent or this compound H->I I->J

Caption: Troubleshooting turbidity during an experiment.

Detailed Steps:

  • Monitor Temperature: Ensure your experimental setup maintains a consistent temperature. If cooling is necessary for your experiment, you may need to work with a lower concentration of this compound that remains soluble at that temperature.

  • Check for pH Shifts: The addition of acidic or basic reagents can alter the pH of your solution, potentially causing this compound to precipitate. Use a buffer with a sufficient buffering capacity to resist these pH changes.

  • Evaluate Reagent Compatibility: A newly added reagent might be interacting with this compound or increasing the overall ionic strength to a point where "salting out" occurs. Consider reducing the concentration of either the new reagent or the this compound.

Data Presentation

While specific quantitative solubility data for this compound in various buffers is not extensively published, the following table summarizes its general solubility in water at different temperatures, which can serve as a useful reference.

Temperature (°C)Solubility in Water (g/L)Molar Solubility (M)
1325~0.156
2050~0.312

Data compiled from publicly available chemical databases.

Note: The solubility in buffered solutions will be significantly influenced by the pH. At a pH well above 5.4, the solubility is expected to be higher than the values listed for water.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of sodium this compound, which can then be diluted into your desired aqueous buffer.

Materials:

  • Heptanedioic acid (Pimelic acid)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh out the required amount of heptanedioic acid to make a 1 M solution (e.g., 16.02 g for 100 mL).

  • Add the heptanedioic acid to a beaker with approximately 70% of the final volume of deionized water.

  • While stirring, slowly add a concentrated NaOH solution (e.g., 10 M) dropwise. The heptanedioic acid will dissolve as it is neutralized to the more soluble this compound salt.

  • Monitor the pH continuously. Continue adding NaOH until the pH is stable at a value well above 5.4 (e.g., pH 7.0-8.0).

  • Once the solid is fully dissolved and the pH is stable, transfer the solution to a volumetric flask.

  • Bring the solution to the final volume with deionized water.

  • Filter the stock solution through a 0.22 µm filter for sterilization and to remove any undissolved particulates.

  • Store the stock solution at 4°C.

Protocol 2: Testing this compound Solubility in a Target Buffer

This protocol helps determine the approximate solubility limit of this compound in your specific experimental buffer.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your target aqueous buffer

  • A series of microcentrifuge tubes or a multi-well plate

  • Vortex mixer

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in your target buffer. For example, create a two-fold serial dilution starting from a high concentration (e.g., 100 mM).

  • Vortex each dilution thoroughly.

  • Incubate the dilutions at the temperature of your intended experiment for a set period (e.g., 1 hour).

  • Visually inspect each dilution for any signs of precipitation or cloudiness.

  • The highest concentration that remains clear is your approximate solubility limit under those conditions. It is advisable to work at a concentration slightly below this limit to ensure solubility throughout your experiment.

Signaling Pathways and Experimental Workflows

This compound, as pimelic acid, is a key intermediate in the biosynthesis of lysine and biotin in many organisms. Solubility issues can be particularly problematic when studying these pathways in vitro or when supplementing cell cultures.

Lysine Biosynthesis Pathway (Diaminopimelate Pathway)

Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Dihydrodipicolinate Dihydrodipicolinate Aspartate_semialdehyde->Dihydrodipicolinate Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate Acyl_DAP N-Succinyl- or N-Acetyl-DAP Tetrahydrodipicolinate->Acyl_DAP Diaminopimelate meso-Diaminopimelate Acyl_DAP->Diaminopimelate Lysine Lysine Diaminopimelate->Lysine This compound This compound (Pimelic Acid) (Precursor to Biotin) Diaminopimelate->this compound

Caption: A simplified overview of the diaminopimelate pathway for lysine biosynthesis.

Biotin Synthesis from Pimelic Acid

Pimelic_Acid Pimelic Acid (Heptanedioic Acid) Pimeloyl_CoA Pimeloyl-CoA or Pimeloyl-ACP Pimelic_Acid->Pimeloyl_CoA KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA DAPA 7,8-diaminopelargonic acid KAPA->DAPA Desthiobiotin Desthiobiotin DAPA->Desthiobiotin Biotin Biotin Desthiobiotin->Biotin

Caption: The biosynthetic pathway from pimelic acid to biotin.

When studying these pathways, ensuring the bioavailability of this compound (pimelic acid) is critical. Precipitation can effectively lower the substrate concentration, leading to erroneous kinetic measurements or misleading results in cell-based assays. The troubleshooting guides provided above are directly applicable to these experimental contexts.

Technical Support Center: Heptanedioate Sample Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of heptanedioate (also known as pimelic acid) samples to minimize degradation and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound is generally stable.[1] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated place, at temperatures below +30°C.[1][2] It should be stored away from incompatible substances such as strong oxidizing agents and bases.[1][2]

Q2: How should I store this compound solutions?

A2: For short-term storage, aqueous solutions of this compound should be kept at refrigerated temperatures (2-8°C). For long-term storage of stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] The stability of the solution can be pH-dependent; therefore, maintaining a consistent pH and protecting it from light is advisable.

Q3: What are the primary degradation pathways for this compound?

A3: Dicarboxylic acids like this compound are primarily susceptible to degradation through oxidation and decarboxylation.[4] Oxidative degradation can be initiated by exposure to air (oxygen), light, or incompatible oxidizing agents.[1][2] Decarboxylation, the loss of a carboxyl group as carbon dioxide, can be promoted by elevated temperatures.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products of this compound under various storage conditions are not extensively documented in publicly available literature, potential degradation pathways for dicarboxylic acids suggest the formation of shorter-chain dicarboxylic acids, mono-carboxylic acids, and eventually carbon dioxide through oxidative processes and decarboxylation.[4] Further analysis using techniques like LC-MS would be required to identify specific degradation products in a given sample.

Q5: How can I check if my this compound sample has degraded?

A5: The most reliable method to assess the purity and degradation of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using stored this compound solutions. Degradation of this compound in solution due to improper storage.1. Prepare fresh solutions before each experiment. 2. If storing solutions, ensure they are kept at an appropriate low temperature (-20°C or -80°C for long-term) and protected from light.[3] 3. Perform a purity check of your stock solution using HPLC.
Visible changes in solid this compound (e.g., discoloration). Potential contamination or degradation due to exposure to air, light, or incompatible substances.1. Discard the sample if significant discoloration is observed. 2. Ensure the storage container is airtight and opaque. 3. Store in a cool, dry environment away from oxidizing agents and bases.[1][2]
Precipitate forms in a stored this compound solution. Change in solubility due to temperature fluctuations or degradation leading to less soluble products.1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to temperature-related solubility. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared.
Difficulty in developing a stability-indicating HPLC method. Inadequate separation of this compound from its degradation products.1. Optimize HPLC parameters such as the mobile phase composition, pH, column type, and temperature.[5][6] 2. Consider using a gradient elution to improve separation. 3. Perform forced degradation studies to generate degradation products that can be used to challenge the specificity of the method.[7][8]

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a this compound stability study. Users should populate this table with their own experimental data.

Storage Condition Time Point This compound Concentration (%) Appearance of Degradation Products (Peak Area %) Observations
-20°C, Dark 0100.00.0Clear, colorless solution
1 Month
3 Months
6 Months
2-8°C, Dark 0100.00.0Clear, colorless solution
1 Week
1 Month
3 Months
Room Temperature, Light 0100.00.0Clear, colorless solution
24 Hours
1 Week
1 Month
40°C, 75% RH 0100.00.0Clear, colorless solution
1 Week
2 Weeks
1 Month

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[7][8]

1. Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable buffer components for HPLC)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound and the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before HPLC analysis.

    • Analyze all samples by a suitable HPLC method to quantify the remaining this compound and detect any degradation products. A typical starting method could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), using a gradient elution.

3. Data Analysis:

  • Calculate the percentage of this compound degradation for each condition.

  • Identify and quantify the major degradation products based on their peak areas.

  • The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

Visualizations

G cluster_degradation Potential Degradation Pathways of this compound This compound This compound Oxidation_Products Oxidized Intermediates This compound->Oxidation_Products Oxidation (O₂, Light, Heat) Shorter_Dicarboxylic_Acids Shorter-Chain Dicarboxylic Acids Oxidation_Products->Shorter_Dicarboxylic_Acids Monocarboxylic_Acids Monocarboxylic Acids Shorter_Dicarboxylic_Acids->Monocarboxylic_Acids CO2 Carbon Dioxide Monocarboxylic_Acids->CO2 Decarboxylation

Caption: Potential degradation pathways of this compound.

G cluster_workflow Experimental Workflow for this compound Stability Testing start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize hplc HPLC Analysis (Quantify this compound and Degradants) neutralize->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data end Assess Stability data->end

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Optimizing Injection Parameters for Heptanedioate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of heptanedioate and other dicarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

This compound, a dicarboxylic acid, is a polar and non-volatile compound. Direct injection into a gas chromatograph (GC) would result in poor peak shape, strong interaction with the stationary phase, and thermal decomposition. Derivatization is a chemical modification process that converts the polar carboxyl groups into less polar, more volatile, and thermally stable derivatives, making them suitable for GC analysis.[1] The most common derivatization techniques are silylation and esterification.[2][3]

Q2: What are the most common derivatization reagents for this compound?

The two most widely used derivatization procedures for dicarboxylic acids are silylation and esterification.[2][3]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% trimethylchlorosilane (TMCS) are highly effective.[4][5][6] This method replaces the active hydrogens on the carboxyl groups with a trimethylsilyl (TMS) group.[1] BSTFA is often preferred for low-volume samples as it can provide lower detection limits and high reproducibility.[2]

  • Esterification: A common method involves using 14% boron trifluoride in n-butanol (BF3/n-butanol) to form butyl esters.[7] This technique is robust and can yield low limits of detection.[4]

Q3: Should I use split or splitless injection for my this compound analysis?

The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Splitless Injection: This technique is ideal for trace-level analysis where the analyte concentration is very low. The entire injected sample is transferred to the analytical column, maximizing sensitivity.[8]

  • Split Injection: For samples with higher concentrations of this compound, split injection is recommended. Only a portion of the sample enters the column, preventing column overload and ensuring good peak shape.[9] A typical split ratio for carboxylic acid analysis is 20:1.[9]

Experimental Protocols

Below are detailed methodologies for the derivatization and GC-MS analysis of this compound.

Protocol 1: Silylation with BSTFA

This protocol is suitable for achieving low detection limits.

1. Sample Preparation:

  • Dry an aliquot of the sample containing this compound under a gentle stream of nitrogen. The sample must be free of water as silylation reagents are moisture-sensitive.[5]

2. Derivatization:

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample.
  • Cap the vial tightly and heat at 60°C for 60 minutes.[5]
  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Parameters:

  • A sample table with recommended GC-MS parameters is provided below.

Protocol 2: Esterification with BF3/n-Butanol

This protocol is a robust alternative for this compound analysis.

1. Sample Preparation:

  • Concentrate the sample extract containing this compound to near dryness using a rotary evaporator or nitrogen stream.[7]

2. Derivatization:

  • Add 100 µL of 14% boron trifluoride in n-butanol (BF3/n-butanol).
  • Seal the vial and heat at 100°C for 1 hour.[7]
  • After cooling, add 100 µL of organic-free pure water and 200 µL of n-hexane.
  • Vortex the mixture and allow the layers to separate.
  • Carefully transfer the upper n-hexane layer, which contains the derivatized this compound, to a new vial for injection.[7]

3. GC-MS Parameters:

  • Refer to the data presentation section for recommended GC-MS parameters.

Data Presentation

The following tables summarize the key injection and GC-MS parameters for the analysis of derivatized this compound.

ParameterSilylation (BSTFA)Esterification (BF3/n-Butanol)
Injection Mode SplitlessSplit/Splitless
Injection Volume 1 µL2 µL[7]
Injector Temperature 280°C[8]250°C[10]
Split Ratio N/A20:1 (if split is used)[9]
Splitless Hold Time 1.5 minutes2 minutes[11]

Table 1. Recommended GC Injection Parameters for Derivatized this compound.

ParameterSilylation (BSTFA)Esterification (BF3/n-Butanol)
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)[8]HP-5 (25 m x 0.2 mm x 0.5 µm)[7]
Carrier Gas HeliumHelium[10]
Flow Rate 1.0 mL/min (constant flow)[8]30 cm/s (linear velocity)[10]
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 310°C (hold 10 min)[8]Initial 50°C (hold 2 min), ramp 30°C/min to 120°C, then 6°C/min to 310°C (hold 10 min)[7]
MS Transfer Line 280°C265°C[10]
Ion Source Temp. 230°CNot Specified
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range 40-550 m/zNot Specified

Table 2. Recommended GC-MS Parameters for Derivatized this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the GC-MS analysis of this compound in a question-and-answer format.

Q: I am observing significant peak tailing for my derivatized this compound. What could be the cause?

A: Peak tailing for silylated or esterified dicarboxylic acids is a common issue and can stem from several sources:

  • Incomplete Derivatization: If the derivatization reaction is not complete, the remaining free carboxylic acid groups will interact strongly with active sites in the GC system.[1]

    • Solution: Ensure your sample is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction.[5] Consider optimizing the reaction time and temperature.

  • Active Sites in the GC System: Silanol groups in the injector liner, column, or fittings can cause interactions.[1]

    • Solution: Use a new, deactivated injector liner. Trim the first 10-20 cm from the front of the GC column to remove accumulated non-volatile residues.[12] Ensure all fittings are properly installed and deactivated if possible.

  • Improper Column Installation: An incorrect column insertion depth can create dead volume, leading to peak tailing.[1]

    • Solution: Reinstall the column according to the manufacturer's instructions for your specific GC model.[12]

Q: My peak response for this compound is low and inconsistent. How can I improve it?

A: Low and inconsistent peak response can be frustrating. Here are some potential causes and solutions:

  • Hydrolysis of Derivatives: Silylated derivatives, in particular, are susceptible to hydrolysis if exposed to moisture.

    • Solution: Ensure all solvents and the carrier gas are dry. Use moisture traps on your gas lines. Analyze samples as soon as possible after derivatization.

  • Injector Discrimination: The injector temperature may not be optimal for the complete and rapid vaporization of your derivatized analyte.

    • Solution: Optimize the injector temperature. A temperature that is too low can lead to incomplete vaporization, while a temperature that is too high can cause degradation of the derivatives.

  • Leaks in the Injection System: A leak in the septum or fittings can lead to a loss of sample and carrier gas, resulting in lower and variable peak areas.

    • Solution: Regularly replace the septum and check all fittings for leaks using an electronic leak detector.

Q: I am seeing "ghost peaks" (unexpected peaks) in my chromatogram. Where are they coming from?

A: Ghost peaks are typically the result of contamination.

  • Septum Bleed: Components from the injector septum can leach out at high temperatures.

    • Solution: Use a high-quality, low-bleed septum and replace it regularly.

  • Contaminated Reagents or Solvents: Impurities in your derivatization reagents or solvents can appear as peaks in your chromatogram.

    • Solution: Run a "reagent blank" (all reagents without the sample) to identify any contaminant peaks. Use high-purity, GC-grade reagents and solvents.

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample can elute in subsequent runs.

    • Solution: Implement a thorough wash sequence for the injection syringe between samples. If carryover persists, a bake-out of the column and cleaning of the injector liner may be necessary.[13]

Visualizations

Experimental_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv_Reagent Add Silylation or Esterification Reagent Drying->Deriv_Reagent Reaction Heat to Complete Reaction Deriv_Reagent->Reaction Injection Inject Derivatized Sample Reaction->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Tree Troubleshooting Peak Tailing Start Peak Tailing Observed Check_Deriv Is Derivatization Complete? Start->Check_Deriv Check_System Check for Active Sites Check_Deriv->Check_System Yes Solution_Deriv Optimize Derivatization: - Ensure sample is dry - Adjust time/temp Check_Deriv->Solution_Deriv No Check_Install Verify Column Installation Check_System->Check_Install Yes Solution_System Deactivate System: - Replace injector liner - Trim column Check_System->Solution_System No Solution_Install Reinstall Column per Manufacturer's Guide Check_Install->Solution_Install No End Peak Shape Improved Check_Install->End Yes Solution_Deriv->End Solution_System->End Solution_Install->End

References

Technical Support Center: Heptanedioate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of heptanedioate, also known as pimelic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound (pimelic acid) and what are its main applications?

This compound, or pimelic acid, is a dicarboxylic acid with the chemical formula HOOC(CH₂)₅COOH.[1][2] It serves as a valuable intermediate in the synthesis of various organic compounds.[3][4] Its derivatives are involved in the biosynthesis of the amino acid lysine and the vitamin biotin.[1] In industrial applications, it is used in the production of polymers, plasticizers, and polyamides.[5][6]

Q2: What are the most common methods for synthesizing this compound?

Common laboratory and industrial methods for synthesizing this compound include:

  • Oxidation of cycloheptanone. [1][4]

  • Reduction of salicylic acid. [1][7]

  • Synthesis from cyclohexanone. [1][2][6]

  • Carbonylation of ε-caprolactone. [1][3]

Q3: What are the typical yields for these synthesis methods?

The reported yields for this compound synthesis can vary depending on the method and reaction scale. Below is a summary of typical yields found in the literature.

Synthesis MethodStarting MaterialTypical YieldReference
Reduction of Salicylic AcidSalicylic Acid43-50%[7]
Synthesis from CyclohexanoneCyclohexanone63-67% (intermediate), 43-50% (final product)[7]
Alkaline cleavage of 2-cyanocyclohexanone2-cyanocyclohexanone85%[5]

Q4: What are the key safety precautions to consider during this compound synthesis?

Working with the reagents involved in this compound synthesis requires strict adherence to safety protocols. Many of the procedures involve hazardous materials and conditions:

  • Sodium metal: Reacts violently with water and can cause fires. It should be handled under anhydrous conditions.

  • Strong acids and bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Flammable solvents: Ether and isoamyl alcohol are flammable and should be used in a well-ventilated fume hood, away from ignition sources.

  • High temperatures and pressures: Some synthesis routes require heating under reflux or in an autoclave, which necessitates careful monitoring of temperature and pressure to prevent accidents.[8]

  • Toxic gases: Some reactions may evolve toxic gases like carbon monoxide or hydrogen sulfide, requiring adequate ventilation.[8]

Always consult the Safety Data Sheets (SDS) for all chemicals used and perform a thorough risk assessment before starting any experiment.[7]

Troubleshooting Guides

Low Yield

Q: My yield of pimelic acid from the salicylic acid reduction is consistently low. What are the possible causes and solutions?

A low yield in the reduction of salicylic acid to pimelic acid can be attributed to several factors. Here's a breakdown of potential issues and their remedies:

  • Insufficient reaction temperature: The reaction requires vigorous boiling of the isoamyl alcohol. If the alcohol is not refluxing rapidly, the yield of pimelic acid can be materially reduced.[7]

    • Solution: Ensure the oil bath temperature is high enough to maintain a strong reflux of the isoamyl alcohol.

  • Incomplete reaction: The addition of the salicylic acid solution should be done at a steady rate to the vigorously boiling sodium-isoamyl alcohol mixture.[7]

    • Solution: Follow the recommended addition rate to ensure the reaction proceeds to completion.

  • Losses during workup:

    • Emulsion formation: During the hot water extractions, troublesome emulsions can form, leading to poor separation and loss of product.[7]

      • Solution: Use nearly boiling water for the extractions. If emulsions still form, they can be broken by passing steam into the solution while in the separatory funnel.[7]

    • Incomplete extraction: The aqueous solution of the sodium salt of pimelic acid needs to be thoroughly extracted from the isoamyl alcohol layer.

      • Solution: Perform multiple extractions with hot water as specified in the protocol.

    • Incomplete precipitation: Pimelic acid is precipitated by the addition of hydrochloric acid.

      • Solution: Ensure the solution is sufficiently acidic and cooled in an ice bath to maximize precipitation.

Q: I am getting a low yield in the synthesis from cyclohexanone. What steps are critical for maximizing the yield?

For the synthesis starting from cyclohexanone, several steps are crucial for achieving a good yield:

  • Purity of reagents: The use of anhydrous ethyl alcohol is important for the preparation of sodium ethoxide.[7]

  • Reaction temperature control: The initial reaction between cyclohexanone, ethyl oxalate, and sodium ethoxide should be carried out at a low temperature (around 10°C).[7]

  • Vigorous stirring: The reaction mixture can solidify, so vigorous stirring is essential to ensure proper mixing of the reactants.[7]

  • Pyrolysis conditions: The decarboxylation of ethyl 2-ketohexahydrobenzoate requires careful temperature control (165-175°C) to avoid side reactions.[7]

  • Hydrolysis conditions: The final hydrolysis of the ester to pimelic acid should be carried out under the recommended conditions to ensure complete conversion.

Product Impurities

Q: My final product is contaminated with unreacted salicylic acid. How can I improve the purification?

Unreacted salicylic acid is a common impurity in the synthesis from salicylic acid. Here are purification strategies:

  • Esterification and extraction: The crude product, a mixture of pimelic and salicylic acids, can be esterified. The resulting ethyl pimelate and ethyl salicylate can be separated by extraction with a sodium hydroxide solution, which will remove the ethyl salicylate.[7]

  • Steam distillation: After hydrolysis of the esters, any remaining salicylic acid can be removed by steam distillation from the acidified solution.[7]

  • Recrystallization: The final pimelic acid product should be recrystallized from boiling water to remove residual impurities.[7]

Q: I observe oily byproducts in my reaction mixture. What are they and how can I remove them?

Oily byproducts can arise from side reactions or incomplete reactions.

  • In the synthesis from cyclohexanone, the intermediate ethyl 2-ketocyclohexylglyoxalate separates as a heavy oil.[7] This should be carefully separated from the aqueous layer.

  • In other methods, oily impurities can be neutral organic compounds. These can often be removed by extraction with an organic solvent like ether before acidification of the aqueous solution containing the pimelate salt.[9]

  • Tarry or oily phases can sometimes be separated from the hot aqueous solution of pimelic acid by decantation before crystallization.[9]

Q: My pimelic acid has a low melting point. What are the likely impurities?

A melting point lower than the expected 103-105°C indicates the presence of impurities.[2][6]

  • Unreacted starting materials: As discussed, unreacted salicylic acid or cyclohexanone derivatives can be present.

  • Side products: Depending on the synthesis route, side products like branched C7-dibasic acids or hexanoic acid could be present.[3] Adipic acid is another potential impurity in some oxidation reactions.[10]

  • Solvent residue: Incomplete drying can leave residual solvents (e.g., water, benzene, acetone) in the final product.

    • Solution: Ensure the final product is thoroughly dried, for instance, by air drying or in a desiccator.

Reaction Issues

Q: The reaction mixture formed a thick, difficult-to-stir precipitate during the synthesis from cyclohexanone. What should I do?

The formation of a thick precipitate is expected in this reaction.

  • Vigorous stirring: The protocol from "Organic Syntheses" explicitly states that vigorous stirring is required to prevent complete solidification of the reaction mixture.[7] Using a robust mechanical stirrer is recommended.

Q: I am having trouble with emulsions forming during the workup of the salicylic acid reduction. How can I break them?

Emulsions are a common issue during the extraction of the pimelate salt from the isoamyl alcohol layer.

  • Use hot water: The protocol recommends using nearly boiling water for the extractions to minimize emulsion formation.[7]

  • Introduce steam: If an emulsion does form, it can often be broken by passing steam into the separatory funnel containing the mixture.[7]

Experimental Protocols

Synthesis of this compound from Salicylic Acid

This protocol is adapted from Organic Syntheses.[7]

  • Preparation of Sodium Amyl Oxide: In a 5-liter two-necked flask equipped with a dropping funnel and a reflux condenser, heat 400 mL of freshly distilled isoamyl alcohol to 90-100°C.

  • Reaction with Sodium: Carefully add 240 g of clean sodium. Raise the temperature to bring the alcohol to a vigorous boil.

  • Addition of Salicylic Acid: Prepare a solution of 100 g of salicylic acid in 2 L of isoamyl alcohol. Add this solution to the flask at a rate of 100 mL every four minutes.

  • Workup - Extraction: After the reaction is complete, transfer the hot mixture to a separatory funnel. Extract the isoamyl alcohol layer with four to five 200-mL portions of nearly boiling water.

  • Workup - Steam Distillation: Steam distill the combined aqueous extracts to remove any residual isoamyl alcohol.

  • Workup - Acidification and Precipitation: Cool the solution and add 920 mL of concentrated hydrochloric acid.

  • Purification - Steam Distillation: Steam distill the mixture to remove unreacted salicylic acid.

  • Purification - Crystallization: Cool the remaining solution to crystallize the pimelic acid. Collect the crystals and recrystallize from boiling water. The expected yield is 65-73 g.

Synthesis of this compound from Cyclohexanone

This protocol is also adapted from Organic Syntheses.[7]

  • Preparation of Sodium Ethoxide: In a 2-liter three-necked flask, prepare a solution of sodium ethoxide by adding 46 g of sodium to 600 mL of anhydrous ethyl alcohol.

  • Condensation Reaction: Cool the sodium ethoxide solution to 10°C. Add an ice-cold solution of 196 g of cyclohexanone and 292 g of ethyl oxalate over 15 minutes with vigorous stirring.

  • Workup: Decompose the reaction mixture by adding ice-cold dilute sulfuric acid. Separate the oily layer of ethyl 2-ketocyclohexylglyoxalate.

  • Pyrolysis: Distill the crude product under reduced pressure to obtain ethyl 2-ketohexahydrobenzoate.

  • Hydrolysis: Heat the ethyl 2-ketohexahydrobenzoate with a solution of sodium hydroxide in methyl alcohol.

  • Purification: Remove the methyl alcohol by distillation. Add concentrated hydrochloric acid to the aqueous residue to precipitate pimelic acid. Recrystallize the crude product from boiling water. The expected yield is 65-73 g.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

MethodStarting Material(s)Key ReagentsAdvantagesDisadvantages
Reduction of Salicylic AcidSalicylic Acid, Sodium, Isoamyl AlcoholSodium, Isoamyl Alcohol, HClReadily available starting materialUse of large amounts of sodium and flammable solvent, potential for emulsions
Synthesis from CyclohexanoneCyclohexanone, Ethyl OxalateSodium Ethoxide, H₂SO₄, NaOHGood yieldMulti-step process, requires careful temperature control
Oxidation of CycloheptanoneCycloheptanoneNitric Acid or other oxidizing agentsPotentially high yieldUse of strong oxidizing agents
Carbonylation of ε-caprolactoneε-caprolactone, Carbon MonoxideCarbonylation catalystUtilizes a different feedstockRequires high pressure and specialized equipment

Visualizations

experimental_workflow_salicylic_acid cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification SA Salicylic Acid in Isoamyl Alcohol Reaction Vigorous Reflux SA->Reaction Na Sodium in Isoamyl Alcohol Na->Reaction Extraction Hot Water Extraction Reaction->Extraction SteamDist1 Steam Distillation (remove isoamyl alcohol) Extraction->SteamDist1 Acidification Acidification (HCl) SteamDist1->Acidification SteamDist2 Steam Distillation (remove salicylic acid) Acidification->SteamDist2 Crystallization Crystallization SteamDist2->Crystallization FinalProduct Pimelic Acid Crystallization->FinalProduct

Caption: Workflow for this compound Synthesis from Salicylic Acid.

troubleshooting_low_yield Start Low Yield of Pimelic Acid (Salicylic Acid Route) CheckTemp Is the isoamyl alcohol refluxing vigorously? Start->CheckTemp CheckEmulsion Were emulsions present during extraction? CheckTemp->CheckEmulsion Yes IncreaseHeat Increase oil bath temperature. CheckTemp->IncreaseHeat No CheckPrecipitation Was the solution thoroughly acidified and cooled? CheckEmulsion->CheckPrecipitation No UseSteam Break emulsions with steam and use hot water for extraction. CheckEmulsion->UseSteam Yes OptimizePrecip Ensure sufficient HCl is added and cool in an ice bath. CheckPrecipitation->OptimizePrecip No ReviewProcedure Review addition rate and reaction time. CheckPrecipitation->ReviewProcedure Yes

Caption: Troubleshooting Logic for Low Yield in Salicylic Acid Reduction.

experimental_workflow_cyclohexanone cluster_reactants Reactants cluster_reaction Condensation cluster_intermediate Intermediate Processing cluster_final Final Steps Cyclohexanone Cyclohexanone Condensation Low Temperature Condensation Cyclohexanone->Condensation EthylOxalate Ethyl Oxalate EthylOxalate->Condensation NaOEt Sodium Ethoxide NaOEt->Condensation Workup1 Acidic Workup Condensation->Workup1 Pyrolysis Pyrolysis Workup1->Pyrolysis Hydrolysis Hydrolysis Pyrolysis->Hydrolysis Purification Crystallization Hydrolysis->Purification FinalProduct Pimelic Acid Purification->FinalProduct

Caption: Experimental Workflow for this compound Synthesis from Cyclohexanone.

References

Technical Support Center: Dicarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dicarboxylic acid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of dicarboxylic acids challenging?

A1: The quantification of dicarboxylic acids (DCAs) presents several analytical challenges. Due to their high polarity, they often exhibit poor retention on traditional reversed-phase liquid chromatography columns.[1][2][3] Additionally, many DCAs are not readily ionized, leading to low sensitivity in mass spectrometry.[1][2] In biological samples, the presence of isomeric compounds, such as methylmalonic acid and succinic acid, can interfere with accurate quantification due to their similar chemical properties and nearly identical mass spectra.[4]

Q2: What are the most common analytical methods for dicarboxylic acid quantification?

A2: The most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially when dealing with complex biological matrices.[5] GC-MS is also a powerful technique but typically requires derivatization to make the dicarboxylic acids volatile enough for analysis.[6][7]

Q3: Is derivatization necessary for dicarboxylic acid analysis?

A3: Derivatization is a common and often crucial step in dicarboxylic acid analysis, particularly for GC-MS, to increase analyte volatility and improve chromatographic separation.[6][7] For LC-MS, derivatization can significantly enhance ionization efficiency and improve chromatographic retention.[1][2] Reagents like butanolic HCl, N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), and 3-nitrophenylhydrazine (3-NPH) are frequently used.[3][7][8]

Troubleshooting Guides

Sample Preparation Pitfalls
Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient protein precipitation.Ensure complete protein removal using methods like methanol or acetonitrile precipitation.
Incomplete extraction of dicarboxylic acids from the sample matrix.Use an appropriate extraction solvent. Acidified ethyl acetate is effective for extracting DCAs from deproteinized biofluids.
High Signal Variability Inconsistent sample handling and storage.Maintain a consistent protocol for sample collection, processing, and storage. Derivatized DCAs have shown stability during freeze-thaw cycles and at room temperature.
Presence of interfering substances from the matrix.Implement a thorough sample cleanup procedure. Solid-phase extraction (SPE) can be used to remove interfering compounds.
Derivatization Issues
Problem Potential Cause Recommended Solution
Incomplete Derivatization Suboptimal reaction conditions (temperature, time, reagent concentration).Optimize derivatization parameters. For example, when using 3-NPH, ensure the reaction goes to completion for accurate quantification.[3]
Presence of water in the sample, which can interfere with some derivatization reagents.Ensure samples are dry before adding derivatization reagents, especially for silylation methods.
Formation of Multiple Derivative Products The dicarboxylic acid has two reactive carboxylic acid groups.Use a derivatization strategy that ensures complete derivatization of both carboxylic acid groups. For some DCAs, the doubly derivatized ion is the most intense precursor ion in MS/MS analysis.[9]
Chromatographic Separation Problems
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Interaction of polar carboxyl groups with the stationary phase.Derivatization can reduce the polarity of the analytes and improve peak shape.
Inappropriate column chemistry or mobile phase composition.For LC, consider using a column designed for polar analytes or employing ion-pairing agents.[1] For GC, ensure the column is properly conditioned.
Co-elution of Isomers (e.g., Methylmalonic Acid and Succinic Acid) Insufficient chromatographic resolution.Optimize the chromatographic gradient (for LC) or temperature program (for GC). Tandem mass spectrometry (MS/MS) can help differentiate isomers based on their fragmentation patterns.[8]
Mass Spectrometry Detection and Quantification Challenges
Problem Potential Cause Recommended Solution
Low Signal Intensity Poor ionization efficiency of underivatized dicarboxylic acids.Employ derivatization to enhance ionization. Charge-reversal derivatization can significantly improve sensitivity in positive ion mode ESI.
Ion suppression or enhancement due to matrix effects.[10][11]Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects. Diluting the sample can also mitigate these effects.[11]
Inaccurate Quantification Non-linearity of the calibration curve.Ensure the calibration range covers the expected concentration of the analyte in the samples. A linear equation from synthetic standards is used to quantify DCAs in biofluids.
Interference from co-eluting compounds with the same mass-to-charge ratio.Utilize Multiple Reaction Monitoring (MRM) in tandem mass spectrometry for specific detection and quantification.[8]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported for dicarboxylic acid analysis using different methods.

Analytical MethodAnalyteLODLOQReference
LC-MS/MS with DerivatizationDicarboxylic Acidsfg levelsfg levels
LC-MS/MS (Dibutyl Esters)Methylmalonic Acid0.05 µmol/L0.1 µmol/L[8]
LC-HRMSDicarboxylic Acids (C2-C14)6 - 180 pg-[12]
GC-MS (BSTFA Derivatization)C3-C9 Dicarboxylic Acids≤ 2 ng/m³-[7]
GC-MS (BF3/alcohol Derivatization)C3-C9 Dicarboxylic Acids≤ 4 ng/m³-[7]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Dicarboxylic Acids in Biological Fluids

This protocol is a generalized procedure based on common practices.

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of biofluid (e.g., plasma, urine), add 400 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the proteins.

    • Extraction: Transfer the supernatant to a new tube. Acidify with 10 µL of 1M HCl. Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge. Collect the upper organic layer. Repeat the extraction and combine the organic layers.

    • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (using 3-Nitrophenylhydrazine - 3-NPH):

    • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-NPH and 10 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in 50% acetonitrile.

    • Incubate at 40°C for 30 minutes.

    • Add 10 µL of 1% formic acid to quench the reaction.

  • LC-MS/MS Analysis:

    • LC Separation: Inject the derivatized sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for each derivatized dicarboxylic acid.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biofluid Sample protein_precip Protein Precipitation (e.g., Acetonitrile) start->protein_precip extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) protein_precip->extraction drying Evaporation to Dryness extraction->drying derivatization Chemical Derivatization (e.g., 3-NPH) drying->derivatization lc_separation LC Separation (Reversed-Phase) derivatization->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for dicarboxylic acid quantification.

troubleshooting_logic cluster_issues Potential Problem Areas cluster_solutions Troubleshooting Steps start Poor Quantification Results sample_prep Sample Preparation start->sample_prep derivatization Derivatization start->derivatization chromatography Chromatography start->chromatography ms_detection MS Detection start->ms_detection solution_prep Check extraction efficiency and protein removal. sample_prep->solution_prep solution_deriv Optimize reaction conditions (time, temp, conc). derivatization->solution_deriv solution_chrom Adjust gradient/column, check for co-elution. chromatography->solution_chrom solution_ms Investigate matrix effects, use internal standards. ms_detection->solution_ms

Caption: Troubleshooting logic for dicarboxylic acid analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Heptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary analytical techniques for the quantification of heptanedioate (pimelic acid): High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical in drug development and research to ensure data accuracy, reliability, and regulatory compliance. This document outlines the validation parameters for each method, supported by experimental data, and provides detailed experimental protocols.

Method Comparison: HPLC, GC-MS, and LC-MS/MS

HPLC, GC-MS, and LC-MS/MS are all powerful techniques for the analysis of organic acids like this compound. The choice between them often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase. For dicarboxylic acids, which are generally non-volatile, HPLC can be a direct method of analysis, often employing UV detection.[1] However, derivatization may be needed to improve detection by fluorescence or mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique. Since dicarboxylic acids are non-volatile, a derivatization step is necessary to make them amenable to GC analysis.[1][2] This adds a step to sample preparation but often results in excellent chromatographic resolution and sensitivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique can often analyze dicarboxylic acids with minimal sample preparation and without the need for derivatization, making it suitable for high-throughput analysis.[3][4]

Data Presentation: Comparison of Validation Parameters

The following table summarizes typical validation parameters for the analysis of dicarboxylic acids using HPLC, GC-MS, and LC-MS/MS. The data is compiled from studies on various dicarboxylic acids and represents expected performance for a this compound assay.

Validation ParameterHPLCGC-MSLC-MS/MS
Linearity (r²) > 0.995[1]> 0.99[5]> 0.99[3][4]
Precision (%RSD) < 3%[5]< 15% (for biological samples)[6]< 7.5%[3][4]
Limit of Detection (LOD) Analyte dependentAnalyte dependent, often in the low µM range0.05 µmol/L[3][4]
Limit of Quantification (LOQ) Analyte dependentAnalyte dependent, often in the low µM range0.1 µmol/L[3][4]
Accuracy (% Recovery) 98-102%[7]82.43% - 109.38%[5]95-105% (typical)
Derivatization Required Not alwaysYes[1][2]No[3][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the analysis of this compound by HPLC with UV detection.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.[1]

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.05% TFA in water) and an organic solvent (e.g., methanol or acetonitrile).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 10-20 µL.

c. Validation:

  • Linearity: Prepare a series of at least five concentrations of this compound standards. Plot the peak area against the concentration and calculate the correlation coefficient (r²), which should be > 0.995.[1]

  • Precision: Analyze replicate injections of a standard solution. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <2%).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should be within a predefined range (e.g., 98-102%).[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general procedure for this compound analysis by GC-MS, including a necessary derivatization step.

a. Sample Preparation and Derivatization:

  • For biological samples like urine, an internal standard is added. The sample is acidified, and organic acids are extracted using an organic solvent.[2]

  • The organic extract is evaporated to dryness under a stream of nitrogen.[2]

  • The dried residue is derivatized to increase volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration.[2] Another option is esterification to form butyl esters.

b. GC-MS Conditions:

  • Column: A capillary column suitable for organic acid analysis (e.g., a polar biscyanopropyl column or a poly(ethylene glycol) column).[9]

  • Carrier Gas: Helium at a constant flow rate.[9]

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held.[10]

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the sensitive and selective analysis of this compound by LC-MS/MS.

a. Sample Preparation:

  • For plasma or serum samples, a simple protein precipitation step with a solvent like acetonitrile is often sufficient.[11]

  • The sample is then centrifuged, and the supernatant is diluted and injected into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • Column: A C18 or HILIC column.[11]

  • Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.[12]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.[11] The precursor and product ions for this compound would need to be optimized. Ionization is typically achieved using electrospray ionization (ESI) in negative mode.[13]

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection (e.g., Urine, Plasma) extraction Liquid-Liquid Extraction (with internal standard) start->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Silylation (e.g., BSTFA) or Esterification evaporation->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification report Reporting quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Metabolic Context of Dicarboxylic Acids

cluster_fatty_acid Fatty Acid Metabolism cluster_tca Citric Acid Cycle cluster_dicarboxylic Dicarboxylic Acid Metabolism fatty_acids Fatty Acids beta_oxidation Beta-Oxidation fatty_acids->beta_oxidation omega_oxidation Omega-Oxidation fatty_acids->omega_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle Citric Acid Cycle (TCA Cycle) acetyl_coa->tca_cycle energy Energy Production (ATP) tca_cycle->energy dicarboxylic_acids Dicarboxylic Acids (including this compound) omega_oxidation->dicarboxylic_acids dicarboxylic_acids->acetyl_coa Further Metabolism

Caption: Simplified overview of dicarboxylic acid metabolism.

References

A Comparative Analysis of Heptanedioate and Adipic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, metabolic fates, toxicity profiles, and therapeutic applications of heptanedioate and adipic acid, presenting a comprehensive comparison for scientific and pharmaceutical research.

This compound, also known as pimelic acid, and adipic acid are both straight-chain α,ω-dicarboxylic acids that play significant roles in various biological and industrial processes. While structurally similar, their single-carbon difference in chain length leads to distinct properties and functions. This guide provides a detailed comparative analysis of these two molecules, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Side-by-Side Comparison

The additional methylene group in this compound (a seven-carbon dicarboxylic acid) compared to adipic acid (a six-carbon dicarboxylic acid) results in notable differences in their physical and chemical characteristics. These properties are crucial in determining their solubility, distribution, and interaction with biological systems.

PropertyThis compound (Pimelic Acid)Adipic Acid (Hexanedioic Acid)
Molecular Formula C₇H₁₂O₄[1]C₆H₁₀O₄[2]
Molecular Weight 160.17 g/mol [1]146.14 g/mol [2]
Melting Point 103-105 °C[3]152.1 °C[4]
Boiling Point Decomposes[3]337.5 °C[4][5]
Water Solubility 50 g/L (20 °C)24 g/L (25 °C)[4]
pKa₁ 4.71[3]4.41[4]
pKa₂ 5.58[3]5.41[4]
logP 0.610.08

Metabolic Pathways and Biological Significance

This compound and adipic acid are involved in distinct metabolic pathways, highlighting their different roles in biological systems.

This compound (Pimelic Acid): A Precursor for Essential Biomolecules

This compound, in its activated form pimeloyl-CoA, is a crucial intermediate in the biosynthesis of two vital compounds: the amino acid lysine and the vitamin biotin (Vitamin B7).[6][7] The biosynthesis of biotin, for instance, involves a conserved pathway where pimeloyl-CoA is a key building block.[4][5][8][9]

Pimelic_Acid_Biosynthesis Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Elongation Pimelic Acid Pimelic Acid Fatty Acid Synthesis->Pimelic Acid Pimeloyl-CoA Pimeloyl-CoA Pimelic Acid->Pimeloyl-CoA Activation Biotin Biotin Pimeloyl-CoA->Biotin Biosynthesis Lysine Lysine Pimeloyl-CoA->Lysine Biosynthesis

Adipic Acid: A Metabolite of Fatty Acid Oxidation and a Biomarker

Adipic acid is a product of the ω-oxidation of fatty acids, a minor but important pathway for fatty acid metabolism.[10] When the primary pathway of β-oxidation is impaired, ω-oxidation becomes more prominent, leading to the formation of dicarboxylic acids, including adipic acid. Elevated levels of adipic acid in urine can, therefore, serve as a biomarker for certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Furthermore, adipic aciduria can be associated with carnitine deficiency, which impairs the transport of long-chain fatty acids into the mitochondria for β-oxidation.[11][12]

Adipic_Acid_Metabolism Fatty Acids Fatty Acids Omega-Oxidation Omega-Oxidation Fatty Acids->Omega-Oxidation Adipic Acid Adipic Acid Omega-Oxidation->Adipic Acid Beta-Oxidation Beta-Oxidation Adipic Acid->Beta-Oxidation Succinyl-CoA Succinyl-CoA Beta-Oxidation->Succinyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Carnitine Deficiency Carnitine Deficiency Carnitine Deficiency->Omega-Oxidation Upregulates MCAD Deficiency MCAD Deficiency MCAD Deficiency->Omega-Oxidation Upregulates

Comparative Toxicity Profile

Both this compound and adipic acid are generally considered to have low toxicity. However, available data for adipic acid is more extensive.

Toxicity EndpointThis compound (Pimelic Acid)Adipic Acid
Acute Oral LD₅₀ (rat) 7000 mg/kg[13]>5000 mg/kg[14]
Skin Irritation Data not readily availableMild to no irritation[14]
Eye Irritation Data not readily availableMild conjunctival irritation[14]
Genotoxicity Data not readily availableNot genotoxic in a wide variety of assays[14]
Developmental Toxicity Data not readily availableNo developmental toxicity observed in animal studies[14]

While specific comparative toxicity studies are limited, the available data suggests that both compounds have a favorable safety profile for many applications.

Therapeutic and Pharmaceutical Applications

The distinct properties of this compound and adipic acid have led to their exploration in different therapeutic and pharmaceutical contexts.

This compound (Pimelic Acid):

  • Keratoconus Research: Pimelic acid is being investigated for its potential role in research related to keratoconus, a progressive eye disease.

  • Pharmaceutical Intermediate: Due to its chemical reactivity, pimelic acid serves as a valuable intermediate in the synthesis of more complex pharmaceutical molecules.[2]

Adipic Acid:

  • Controlled-Release Drug Delivery: Adipic acid is widely used as an excipient in pharmaceutical formulations to control the release of active pharmaceutical ingredients (APIs).[3][4][5][15][16][17][18][19] It can be incorporated into matrix tablets to achieve a pH-independent release profile for both weakly acidic and basic drugs.[5][17][19]

  • Pore-Forming Agent: In enteric coatings, adipic acid can act as a pore-forming agent, facilitating the disintegration of the coating at the desired intestinal pH.[4][5][17]

  • Buffering Agent: It is also used as a buffering and acidifying agent in various pharmaceutical formulations.

Experimental Protocols

Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS):

A common method for the quantitative analysis of dicarboxylic acids in biological samples involves GC-MS.

  • Sample Preparation: Urine or plasma samples are acidified.

  • Extraction: The dicarboxylic acids are extracted using an organic solvent such as ethyl acetate.

  • Derivatization: The extracted acids are derivatized to increase their volatility for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid groups to trimethylsilyl (TMS) esters.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and retention times on the GC column and then detected by the mass spectrometer.

GCMS_Workflow Biological_Sample Biological_Sample Acidification Acidification Biological_Sample->Acidification Extraction Extraction Acidification->Extraction Derivatization Derivatization Extraction->Derivatization GCMS_Analysis GCMS_Analysis Derivatization->GCMS_Analysis Data_Analysis Data_Analysis GCMS_Analysis->Data_Analysis

Assessment of Mitochondrial Toxicity:

The potential of dicarboxylic acids to induce mitochondrial toxicity can be assessed by measuring oxygen consumption rates in isolated mitochondria.

  • Isolation of Mitochondria: Mitochondria are isolated from rat liver or other relevant tissues by differential centrifugation.

  • Oxygen Consumption Assay: The isolated mitochondria are incubated in a respiration buffer containing substrates for the electron transport chain.

  • Compound Addition: The dicarboxylic acid of interest is added to the mitochondrial suspension.

  • Measurement of Oxygen Consumption: The rate of oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k). A decrease in the oxygen consumption rate in the presence of the compound may indicate mitochondrial toxicity.[2]

Conclusion

This compound and adipic acid, while differing by only a single carbon atom, exhibit distinct roles in metabolism and have found different applications in the pharmaceutical industry. This compound is a key precursor in essential biosynthetic pathways, while adipic acid serves as a valuable excipient in drug delivery and a biomarker for certain metabolic diseases. Their low toxicity profiles make them attractive for a range of applications. This comparative guide provides a foundation for researchers and drug development professionals to understand the key differences between these two dicarboxylic acids and to inform their future research and development efforts.

References

A Comparative Guide to the Cross-Validation of Heptanedioate Levels by LC-MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dicarboxylic acids such as heptanedioate (pimelic acid) is crucial for various biomedical and metabolic studies. The two primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by established experimental protocols for dicarboxylic acids, to assist in selecting the most suitable technique for your research needs.

While both LC-MS and GC-MS are powerful tools for quantitative analysis, they operate on different principles and present distinct advantages and disadvantages in the context of dicarboxylic acid measurement.[1][2][3][4] LC-MS is well-suited for polar and non-volatile compounds, while GC-MS excels in the analysis of volatile or semi-volatile substances.[1][2] this compound, being a dicarboxylic acid, is a polar molecule and requires derivatization to be analyzed by GC-MS, whereas it can be analyzed more directly by LC-MS, often with derivatization to enhance sensitivity.[5][6]

Performance Comparison: A Quantitative Overview

The following table summarizes key validation parameters for both GC-MS and LC-MS based on studies of dicarboxylic acids. These values provide a reliable benchmark for the expected performance of each technique in the analysis of this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Key Considerations
Precision (%RSD) ≤ 10%[5][6]≤ 7.5%[7]Both methods demonstrate good precision. LC-MS may offer slightly better reproducibility.
Sensitivity (LOD/LOQ) Low ng/m³ to sub-µmol/L levels achievable.[5][7]Sub-µmol/L levels are readily achievable.[7]Both techniques offer high sensitivity. The choice may depend on the specific sample matrix and required detection limits. Derivatization can enhance sensitivity in both methods.
Derivatization Mandatory (typically silylation or esterification).[5][6]Optional but often recommended for improved sensitivity and chromatography.[8]The necessity of derivatization in GC-MS adds an extra step to sample preparation.
Sample Throughput Generally lower due to longer run times and derivatization steps.Can be very high, with analytical run times of less than a minute per sample.[7]For large numbers of samples, LC-MS offers a significant advantage in throughput.
Compound Coverage Limited to volatile and thermally stable compounds (after derivatization).[1]Broader applicability to a wider range of polar and non-polar compounds.[1][2]LC-MS is more versatile for analyzing a wider range of metabolites in a single run.[4]

Experimental Workflows

The following diagram illustrates the comparative experimental workflows for the analysis of this compound using GC-MS and LC-MS.

cluster_0 Sample Preparation cluster_1 GC-MS Workflow cluster_2 LC-MS Workflow Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Derivatization_GC Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization_GC Derivatization_LC Derivatization (Optional) (e.g., with 3-NPH) Extraction->Derivatization_LC GC_Separation GC Separation Derivatization_GC->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis MS_Detection_GC->Data_Analysis_GC LC_Separation LC Separation Derivatization_LC->LC_Separation MS_Detection_LC MS/MS Detection (ESI) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis MS_Detection_LC->Data_Analysis_LC

Comparative workflows for GC-MS and LC-MS analysis.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound, synthesized from established protocols for dicarboxylic acids.

LC-MS/MS Method

This protocol is based on methods for the analysis of dicarboxylic acids in biological fluids.[7]

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • For enhanced sensitivity, the dried extract can be derivatized. A common agent is 3-nitrophenylhydrazine (3-NPH).[8]

  • Chromatographic and Mass Spectrometric Conditions:

    • Liquid Chromatograph: UPLC system with a C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and the internal standard.

GC-MS Method

This protocol is based on methods developed for the analysis of low-molecular-weight dicarboxylic acids.[5][6]

  • Sample Preparation:

    • Perform an extraction of the biological sample as described for the LC-MS method.

    • The dried extract must be derivatized to increase volatility. A common method is silylation.

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.[9]

    • Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.

  • Chromatographic and Mass Spectrometric Conditions:

    • Gas Chromatograph: GC system with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

    • Injection: Splitless injection of 1 µL.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A temperature gradient starting at a low temperature and ramping up to a higher temperature to separate the analytes.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Logical Relationships in Method Validation

The selection and validation of an analytical method involve a series of logical considerations to ensure the data is accurate and reliable.

Analyte Analyte Properties (this compound) Method_Selection Method Selection (LC-MS or GC-MS) Analyte->Method_Selection Matrix Sample Matrix (e.g., Plasma, Urine) Matrix->Method_Selection Objective Research Objective (e.g., High-throughput, Sensitivity) Objective->Method_Selection Method_Development Method Development Method_Selection->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Cross_Validation Cross-Validation Method_Validation->Cross_Validation

Key parameters in analytical method validation.

Discussion and Conclusion

Both GC-MS and LC-MS are robust and reliable techniques for the quantification of this compound. The choice between them is contingent on the specific research objectives, available instrumentation, and the desired sample throughput.

  • LC-MS offers the advantage of higher throughput and simpler sample preparation (as derivatization is optional), making it highly suitable for large-scale clinical studies.[7] Its versatility also allows for the simultaneous analysis of a broader range of metabolites.[4]

  • GC-MS is a well-established and highly sensitive technique for dicarboxylic acids.[5] However, the mandatory derivatization step can be time-consuming and may introduce variability.[6]

For the highest level of confidence in analytical data, particularly when establishing a new method or in pivotal studies, a cross-validation of results between both techniques is recommended. This ensures the accuracy and reliability of the quantification, providing a more complete understanding of the analyte's behavior in the chosen biological matrix.

References

comparing the effects of different derivatization reagents for heptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of heptanedioate, a C7 dicarboxylic acid, is crucial in various research fields, including metabolomics and industrial quality control. Due to its low volatility and polar nature, derivatization is an essential step for successful analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.

Introduction to Derivatization for this compound

This compound, also known as pimelic acid, requires derivatization to improve its chromatographic behavior and detection sensitivity. The primary goals of derivatization are to:

  • Increase Volatility: By replacing polar carboxyl hydrogen atoms with less polar functional groups, the volatility of the analyte is increased, making it suitable for GC analysis.

  • Enhance Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injectors and columns.

  • Improve Chromatographic Separation: Derivatization can lead to sharper peaks and better resolution from other components in the sample matrix.

  • Increase Ionization Efficiency: For MS detection, derivatization can introduce moieties that ionize more efficiently, leading to lower detection limits.

This guide focuses on a comparative analysis of two widely used derivatization techniques for GC-MS—silylation and esterification—and a highly efficient reagent for LC-MS analysis.

Comparison of Derivatization Reagents

The selection of a derivatization reagent is a critical decision that impacts the sensitivity, precision, and accuracy of the analytical method. Here, we compare the performance of three common reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, Boron Trifluoride in Methanol (BF3-Methanol) for esterification, and 3-Nitrophenylhydrazine (3-NPH) for LC-MS applications.

Performance in Gas Chromatography-Mass Spectrometry (GC-MS)

For the GC-MS analysis of dicarboxylic acids like this compound, silylation with BSTFA and esterification with BF3-Methanol are the most prevalent methods. A comparative study on C3-C9 dicarboxylic acids provides valuable insights into their relative performance.[1]

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This silylation reagent replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (TMS) groups. The reaction is generally fast and produces volatile and thermally stable derivatives.

Boron Trifluoride-Methanol (BF3-Methanol): This reagent facilitates the esterification of carboxylic acids to their corresponding methyl esters. While effective, the reaction conditions are typically harsher than silylation.

ParameterBSTFA (Silylation)BF3-Methanol (Esterification)Reference
Limit of Detection (LOD) ≤2 ng m⁻³≤4 ng m⁻³[1]
Reproducibility (RSD%) ≤10%≤15%[1]
Reaction Conditions 70-80°C for 1-2 hours60-100°C for 10-90 minutes[2][3]
Byproducts Volatile and often elute with the solvent frontWater, which needs to be removed
Derivative Stability TMS derivatives can be sensitive to moistureMethyl esters are generally stable

Based on the available data, BSTFA is often the reagent of choice for GC-MS analysis of dicarboxylic acids when low detection limits and high reproducibility are critical. [1]

Performance in Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS analysis, derivatization can enhance retention on reversed-phase columns and improve ionization efficiency. 3-Nitrophenylhydrazine (3-NPH) has emerged as a highly effective reagent for carboxylic acids.

3-Nitrophenylhydrazine (3-NPH): This reagent reacts with carboxylic acids in the presence of a coupling agent to form hydrazones. This derivatization significantly improves the chromatographic behavior and detection sensitivity of dicarboxylic acids in LC-MS.

Parameter3-Nitrophenylhydrazine (3-NPH)Reference
Derivatization Efficiency Close to 100%[4]
Reaction Conditions Room temperature to 40°C for 30-60 minutes[5]
Detection Mode Negative Ion Mode ESI-MS/MS[4]
Advantages High efficiency, mild reaction conditions, significant sensitivity enhancement.[4][5]

The high derivatization efficiency of 3-NPH makes it an excellent choice for the sensitive and accurate quantification of this compound by LC-MS. [4]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results.

GC-MS Derivatization Protocols

1. Silylation with BSTFA

  • Sample Preparation: Evaporate an appropriate volume of the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried sample residue in a sealed vial.

    • Heat the vial at 70°C for 2 hours.[2]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a non-polar capillary column, such as a DB-5ms, for separation.

2. Esterification with BF3-Methanol

  • Sample Preparation: Place 1-25 mg of the sample containing this compound into a reaction vial. If the sample is in an aqueous solution, evaporate it to dryness first.

  • Derivatization:

    • Add 2 mL of 10-14% Boron Trifluoride (BF3) in methanol to the vial.

    • Seal the vial and heat at 60°C for 60 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly to extract the methyl esters into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system.

LC-MS Derivatization Protocol with 3-NPH
  • Sample Preparation: Prepare a standard or sample solution of this compound in a suitable solvent (e.g., water:methanol mixture).

  • Derivatization:

    • To 50 µL of the sample solution, add 50 µL of 200 mM 3-NPH hydrochloride solution and 50 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride solution containing 6% pyridine.

    • Incubate the mixture at 40°C for 30 minutes.[5]

    • After the reaction, dilute the sample with the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis: Use a C18 reversed-phase column for separation. The detection is typically performed in negative ion mode using multiple reaction monitoring (MRM).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

DerivatizationWorkflow General Workflow for this compound Derivatization and Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_results Results Sample Sample Containing This compound Extraction Extraction/Cleanup Sample->Extraction Drying Evaporation to Dryness (for GC-MS) Extraction->Drying Reagent Add Derivatization Reagent (BSTFA, BF3-MeOH, or 3-NPH) Drying->Reagent Reaction Incubation/ Heating Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS for BSTFA, BF3-MeOH LCMS LC-MS Analysis Reaction->LCMS for 3-NPH Data Data Acquisition and Processing GCMS->Data LCMS->Data Quant Quantification of This compound Data->Quant

Derivatization and analysis workflow for this compound.

Conclusion

The choice of derivatization reagent for this compound analysis depends on the analytical technique employed and the specific requirements of the study.

  • For GC-MS analysis , BSTFA is recommended for achieving the lowest detection limits and highest precision.

  • For LC-MS analysis , 3-NPH offers excellent derivatization efficiency and is ideal for sensitive quantification.

It is always recommended to validate the chosen method with appropriate standards and quality control samples to ensure data accuracy and reliability.

References

Heptanedioate: An Emerging Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of heptanedioate (pimelic acid) as a potential biomarker in fatty acid oxidation disorders, with exploratory associations in neurodegenerative and metabolic syndromes.

This compound, also known as pimelic acid, is a seven-carbon dicarboxylic acid that has garnered increasing interest in the scientific community as a potential biomarker for various disease states. While its primary association is with inborn errors of fatty acid metabolism, recent metabolomic studies have suggested its relevance in other complex conditions such as Alzheimer's disease and Polycystic Ovary Syndrome (PCOS). This guide provides a comparative overview of the current evidence for this compound as a disease biomarker, presenting available quantitative data, detailing analytical methodologies, and illustrating its metabolic context.

Comparative Analysis of this compound Levels in Disease

Current research most strongly supports the role of this compound as a biomarker for fatty acid oxidation (FAO) disorders, where its urinary excretion is significantly elevated. Its utility in other diseases is still under investigation, with existing data being more associative than diagnostic. The following table summarizes the available quantitative and qualitative data on this compound levels in various conditions.

Disease StateAnalytePatient PopulationThis compound ConcentrationControl/Reference RangeFold Change/Comment
Fatty Acid Oxidation (FAO) Disorders Urinary this compoundPediatricElevated1.5 - 24.8 nmol/mg Creatinine[1]Pimelic acid is excreted in elevated amounts in urine in disorders of mitochondrial and peroxisomal beta-oxidation, making it a valuable diagnostic marker.[1] In Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, there is a substantial excretion of adipic, suberic, and sebacic acids, with pimelic acid also being a noted component of this dicarboxylic aciduria.
Alzheimer's Disease Plasma this compoundAdultLower (in individuals with more efficient energy balance)Not specifiedLower levels of pimelic acid (C7) and suberic acid (C8) were associated with more efficient energy balance and better oxidative stress handling in Alzheimer's disease research.[1]
Polycystic Ovary Syndrome (PCOS) Serum this compoundAdultNot specifiedNot specifiedWhile specific quantitative data is not available, metabolomic studies have identified alterations in fatty acid metabolism in PCOS.
Healthy Controls Urinary this compoundPediatric (2 days - 15 years)Not applicableDetected in 60-80% of samples.Pimelic acid is a detectable organic acid in the urine of a healthy pediatric population.[2]

Metabolic Context of this compound

This compound is an intermediate in several metabolic pathways, and its accumulation or depletion can signal disruptions in these processes. It is primarily involved in the biosynthesis of biotin (vitamin B7) and the amino acid lysine. In the context of disease, its elevation in FAO disorders is due to the incomplete beta-oxidation of fatty acids, which leads to an accumulation of dicarboxylic acids.

Heptanedioate_Metabolism Fatty Acids Fatty Acids Incomplete Beta-Oxidation Incomplete Beta-Oxidation Fatty Acids->Incomplete Beta-Oxidation This compound (Pimelic Acid) This compound (Pimelic Acid) Incomplete Beta-Oxidation->this compound (Pimelic Acid) Biotin (Vitamin B7) Biosynthesis Biotin (Vitamin B7) Biosynthesis This compound (Pimelic Acid)->Biotin (Vitamin B7) Biosynthesis Lysine Biosynthesis Lysine Biosynthesis This compound (Pimelic Acid)->Lysine Biosynthesis

Metabolic pathways involving this compound (pimelic acid).

Experimental Protocols for this compound Measurement

The gold standard for the quantitative analysis of urinary organic acids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of a wide range of metabolites in a single run.

Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol outlines a common procedure for the extraction, derivatization, and analysis of urinary organic acids.

  • Sample Preparation:

    • A volume of urine equivalent to 1 µmole of creatinine is used for analysis to normalize for urine concentration.

    • Internal standards, such as tropic acid and 2-ketocaproic acid, are added to the urine sample.

    • The sample is treated with hydroxylamine to form oxime derivatives of any ketoacids present.

  • Extraction:

    • The urine sample is acidified.

    • Organic acids are then extracted from the aqueous urine into an organic solvent, typically ethyl acetate. This step is often repeated to ensure complete extraction.

  • Derivatization:

    • The organic extract is evaporated to dryness under a stream of nitrogen.

    • The dried residue is then derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatizing agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and pyridine. This process creates trimethylsilyl (TMS) derivatives.[2]

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column's stationary phase.

    • The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification based on their unique mass spectra and retention times.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_Internal_Standard Add Internal Standard Urine_Sample->Add_Internal_Standard Oximation Oximation (for ketoacids) Add_Internal_Standard->Oximation Acidification Acidification Oximation->Acidification Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Liquid_Liquid_Extraction Evaporation Evaporation to Dryness Liquid_Liquid_Extraction->Evaporation TMS_Derivatization TMS Derivatization (e.g., BSTFA) Evaporation->TMS_Derivatization GC_Separation Gas Chromatography Separation TMS_Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Workflow for urinary organic acid analysis by GC-MS.

Conclusion and Future Directions

This compound is a promising biomarker, particularly for fatty acid oxidation disorders where its elevated urinary levels are a key diagnostic feature. Its potential role in Alzheimer's disease and PCOS is an area of active research, though more quantitative studies are needed to establish its clinical utility in these conditions. The standardized and robust methodology of GC-MS for urinary organic acid analysis provides a reliable platform for further investigation of this compound across a broader spectrum of diseases. Future research should focus on establishing clear concentration thresholds for different disease states and exploring its role in disease pathogenesis and monitoring of therapeutic interventions.

References

A Comparative Guide to Heptanedioate and Azelaic Acid in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of diacid monomers is a critical determinant of the final properties of polyesters and polyamides. This guide provides an objective comparison of polymers synthesized using heptanedioate (pimelic acid) and azelaic acid, two linear aliphatic dicarboxylic acids with seven and nine carbon atoms, respectively. This analysis is supported by a review of experimental data from various studies to assist researchers in selecting the appropriate monomer for their specific application, be it in biodegradable plastics, drug delivery systems, or high-performance fibers.

Impact on Polymer Properties: A Comparative Overview

The two-carbon difference between this compound (C7) and azelaic acid (C9) significantly influences the thermal and mechanical properties of the resulting polymers. Generally, the longer hydrocarbon chain of azelaic acid imparts greater flexibility and a lower melting point to the polymer compared to this compound.

Polyesters

In polyester synthesis, the choice between this compound and azelaic acid affects crystallinity, thermal characteristics, and biodegradability. An increase in the dicarboxylic acid chain length generally leads to a higher melting point in a series of polyesters synthesized with diols of varying carbon chain lengths.[1] For instance, a study on bio-based linear polyesters demonstrated this trend, highlighting the impact of the diacid's methylene unit count on the polymer's thermal behavior.[1]

Polyamides

For polyamides, the length of the dicarboxylic acid chain influences properties such as melting point, glass transition temperature, and moisture absorption. While direct comparative studies are limited, research on polyamides derived from azelaic acid shows that the odd number of carbon atoms can affect the hydrogen bonding pattern, influencing the crystalline structure and thermal properties.

Quantitative Data Summary

The following tables summarize the typical thermal and mechanical properties of polymers derived from this compound and azelaic acid based on available literature. It is important to note that these values are influenced by the specific diol or diamine used in the polymerization, as well as the molecular weight of the resulting polymer.

Table 1: Comparison of Thermal Properties of Polyesters

PropertyPolyester from this compound (Pimelic Acid)Polyester from Azelaic Acid
Melting Point (Tm)Generally lower than azelaic acid-based polyesters[1]Generally higher than pimelic acid-based polyesters[1]
Glass Transition (Tg)Dependent on diol comonomerDependent on diol comonomer
Thermal Stability (Td)High, with decomposition temperatures often above 300°CHigh, with decomposition temperatures often above 300°C

Table 2: Comparison of Mechanical Properties of Polyesters

PropertyPolyester from this compound (Pimelic Acid)Polyester from Azelaic Acid
Tensile StrengthVaries with diol and molecular weightVaries with diol and molecular weight
Young's ModulusVaries with diol and molecular weightVaries with diol and molecular weight
Elongation at BreakGenerally higher due to increased flexibilityGenerally lower compared to this compound-based polyesters

Table 3: Comparison of Thermal Properties of Polyamides

PropertyPolyamide from this compound (Pimelic Acid)Polyamide from Azelaic Acid
Melting Point (Tm)Dependent on diamine comonomerDependent on diamine comonomer
Glass Transition (Tg)Dependent on diamine comonomerDependent on diamine comonomer
Thermal Stability (Td)High, characteristic of polyamidesHigh, characteristic of polyamides

Table 4: Comparison of Mechanical Properties of Polyamides

PropertyPolyamide from this compound (Pimelic Acid)Polyamide from Azelaic Acid
Tensile StrengthHigh, typical for polyamidesHigh, typical for polyamides
Young's ModulusHigh, typical for polyamidesHigh, typical for polyamides
Elongation at BreakVaries with diamine and molecular weightVaries with diamine and molecular weight

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.

Polyester Synthesis (Melt Polycondensation)
  • Monomer Preparation: The dicarboxylic acid (this compound or azelaic acid) and a diol (e.g., 1,4-butanediol, 1,5-pentanediol) are added to a reaction vessel in a specific molar ratio (typically with a slight excess of the diol).

  • Catalyst Addition: A catalyst, such as stannous octoate or titanium(IV) butoxide, is introduced to the mixture.

  • First Stage (Esterification): The mixture is heated under a nitrogen atmosphere to a temperature of 150-190°C with continuous stirring. Water, a byproduct of the esterification reaction, is distilled off.

  • Second Stage (Polycondensation): The temperature is gradually increased to 220-250°C, and a vacuum is applied to remove the excess diol and facilitate the formation of high molecular weight polyester.

  • Polymer Recovery: The resulting polymer is cooled to room temperature under an inert atmosphere and can then be purified by precipitation.

Polyamide Synthesis (Melt Polycondensation)
  • Salt Formation: The dicarboxylic acid (this compound or azelaic acid) and a diamine (e.g., hexamethylenediamine) are reacted in an alcoholic solution to form a nylon salt.

  • Polycondensation: The salt is then heated in an autoclave under pressure to initiate polymerization. The temperature is typically raised to around 250-280°C.

  • Water Removal: Water is removed as steam, driving the reaction towards the formation of high molecular weight polyamide.

  • Polymer Extrusion: The molten polymer is extruded, cooled, and pelletized.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized polymers.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number average molecular weight (Mn) and weight average molecular weight (Mw) of the polymers.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymers.

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability and decomposition temperature (Td) of the polymers.

  • Tensile Testing: An electronic universal testing machine is used to measure the mechanical properties, including tensile strength, Young's modulus, and elongation at break.

Visualizing the Synthesis Process

The following diagrams illustrate the general workflows for the synthesis of polyesters and polyamides.

Polyester_Synthesis Monomers Dicarboxylic Acid (this compound or Azelaic Acid) + Diol Reactor Reaction Vessel Monomers->Reactor Catalyst Catalyst (e.g., Stannous Octoate) Catalyst->Reactor Stage1 Esterification (150-190°C, N2 atm) Water Removal Reactor->Stage1 Heating Stage2 Polycondensation (220-250°C, Vacuum) Diol Removal Stage1->Stage2 Temp. Increase & Vacuum Polymer Polyester Stage2->Polymer Cooling

Polyester Synthesis Workflow

Polyamide_Synthesis Monomers Dicarboxylic Acid (this compound or Azelaic Acid) + Diamine Solvent Alcoholic Solution Monomers->Solvent Salt Nylon Salt Formation Solvent->Salt Autoclave Autoclave Salt->Autoclave Polycondensation Polycondensation (250-280°C, Pressure) Water Removal Autoclave->Polycondensation Heating Polymer Polyamide Polycondensation->Polymer Extrusion & Cooling

Polyamide Synthesis Workflow

References

A Guide to Inter-Laboratory Comparison of Heptanedioate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies and comparative data from a simulated inter-laboratory study on the measurement of heptanedioate. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols employed and presents a comparative analysis of the results obtained from participating laboratories. The objective is to offer a clear and data-supported guide for assessing the reproducibility and accuracy of this compound quantification across different analytical platforms.

Introduction

This compound, a seven-carbon dicarboxylic acid, is a metabolite of interest in various biomedical research areas. Accurate and consistent measurement of its concentration in biological matrices is crucial for understanding its role in metabolic pathways and as a potential biomarker. This inter-laboratory comparison was initiated to evaluate the state of analytical proficiency and to identify potential sources of variability in this compound measurements.[1][2][3] Laboratories employing either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) were invited to participate in the analysis of standardized samples.

Data Presentation: Quantitative Comparison of Laboratory Performance

The following table summarizes the quantitative results for this compound concentration reported by the participating laboratories. All laboratories analyzed identical blind samples. The consensus value for the samples was predetermined to be 25.0 µM with an acceptable range of ± 2 standard deviations from the mean.

Laboratory IDMeasurement MethodMean Concentration (µM)Standard Deviation (SD)Coefficient of Variation (CV, %)Z-Score
Lab 01GC-MS24.81.24.8-0.17
Lab 02LC-MS/MS26.11.55.70.92
Lab 03GC-MS23.91.14.6-0.92
Lab 04LC-MS/MS27.52.07.32.08
Lab 05GC-MS25.31.35.10.25
Lab 06LC-MS/MS24.51.45.7-0.42
Lab 07GC-MS28.12.58.92.58
Lab 08LC-MS/MS25.91.66.20.75

*Indicates a Z-score outside the satisfactory range of -2.0 to +2.0.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below. These protocols are based on established methods for the analysis of dicarboxylic acids in biological fluids.[5][6][7]

This protocol outlines the derivatization and analysis of this compound from a serum matrix.

  • Sample Preparation and Extraction:

    • To 100 µL of serum, add 10 µL of an internal standard solution (¹³C₅-heptanedioic acid, 50 µM).

    • Acidify the sample with 10 µL of 1M HCl.

    • Extract the lipids and organic acids with 500 µL of a 2:1 (v/v) solution of ethyl acetate and hexane. Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) esters.[8]

  • GC-MS Analysis:

    • Injection: 1 µL of the derivatized sample is injected in splitless mode.

    • GC Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions: Electron ionization at 70 eV. Data is acquired in selected ion monitoring (SIM) mode.

This protocol is designed for the direct analysis of this compound in a plasma matrix.

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of an internal standard solution (¹³C₅-heptanedioic acid, 50 µM).

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1290 Infinity II UHPLC system.[9]

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for comparing the laboratory results.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Receive Blind Sample InternalStd Add Internal Standard Sample->InternalStd Extraction Extraction / Protein Precipitation InternalStd->Extraction Derivatization Derivatization (GC-MS) Extraction->Derivatization GC-MS Path Injection LC or GC Injection Extraction->Injection LC-MS Path Derivatization->Injection MS_Detection Mass Spectrometry Detection Injection->MS_Detection Quantification Quantification MS_Detection->Quantification Report Generate Report Quantification->Report

Figure 1. A generalized workflow for the measurement of this compound.

result_comparison cluster_labs Participating Laboratories cluster_stats Statistical Analysis cluster_eval Performance Evaluation Lab1 Lab 01 (GC-MS) Mean Calculate Consensus Mean Lab1->Mean Lab2 Lab 02 (LC-MS) Lab2->Mean LabN ... Lab N LabN->Mean SD Calculate Standard Deviation Mean->SD ZScore Calculate Z-Scores Mean->ZScore SD->ZScore Satisfactory Satisfactory Performance (|Z| <= 2) ZScore->Satisfactory Unsatisfactory Unsatisfactory Performance (|Z| > 2) ZScore->Unsatisfactory

Figure 2. Logical flow for the inter-laboratory results comparison.

Discussion

The inter-laboratory comparison revealed a generally good agreement among the participating laboratories, with the majority producing results within the acceptable range. However, two laboratories (Lab 04 and Lab 07) reported values that were statistically different from the consensus mean, as indicated by their Z-scores exceeding 2.0.[4] The higher coefficient of variation for these labs suggests potential issues with method precision.

Possible sources for these discrepancies could include variations in instrument calibration, differences in the execution of the sample preparation protocol, or matrix effects that were not adequately compensated for.[10][11] For instance, incomplete derivatization in the GC-MS protocol or ion suppression in the LC-MS method could lead to inaccurate quantification.

It is recommended that laboratories with unsatisfactory performance review their analytical procedures and instrument performance.[10] Further investigation, including the analysis of certified reference materials, would be beneficial for identifying and rectifying the root causes of the observed deviations. This exercise underscores the importance of ongoing proficiency testing to ensure the reliability and comparability of analytical data across different laboratories.[1][3][12][13]

References

Heptanedioate: A Potential Metabolomic Target for Inborn Errors of Metabolism and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is paramount for diagnosing diseases, monitoring treatment efficacy, and understanding pathological mechanisms. In the field of metabolomics, dicarboxylic acids have emerged as significant indicators of metabolic dysregulation. Among these, heptanedioate, also known as pimelic acid, is gaining attention as a potential target with unique implications in specific metabolic pathways.

This guide provides a comprehensive validation of this compound as a metabolomic target, comparing its performance with alternative biomarkers and offering supporting experimental data and protocols.

This compound: Biological Significance and Metabolic Context

This compound is a seven-carbon α,ω-dicarboxylic acid that plays a crucial role as a precursor in the biosynthesis of biotin (vitamin B7) in bacteria.[1][2][3] In mammals, biotin is an essential cofactor for several carboxylase enzymes involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis. While the primary source of pimelic acid for biotin synthesis in bacteria is the fatty acid synthesis pathway,[1][2][3][4] in humans, elevated levels of this compound are primarily associated with inborn errors of metabolism.

When the primary pathway of fatty acid breakdown, mitochondrial β-oxidation, is impaired due to genetic defects, an alternative pathway called ω-oxidation is upregulated.[1][5] This process, occurring in the endoplasmic reticulum, leads to the formation of dicarboxylic acids, including this compound, which are then excreted in the urine.[1][5] Consequently, dicarboxylic aciduria, the presence of elevated levels of dicarboxylic acids in urine, is a hallmark of several metabolic disorders.[5][6]

This compound as a Biomarker in Disease

Elevated levels of urinary this compound have been identified as a significant diagnostic marker for several conditions:

  • Disorders of Mitochondrial and Peroxisomal β-oxidation: this compound, along with other dicarboxylic acids like adipic and suberic acid, is excreted in increased amounts in these disorders.[7][8] The specific pattern of dicarboxylic acid excretion can provide clues to the underlying enzymatic defect.[1]

  • Biotinidase Deficiency: This autosomal recessive disorder affects the recycling of biotin, leading to multiple carboxylase deficiency.[9][10] Elevated urinary pimelic acid can be an indicator of this condition, stemming from disruptions in biotin metabolism.[2]

  • Global Developmental Delay/Intellectual Disability: A study on Chinese children identified elevated urinary pimelic acid as one of the significant metabolic indicators in individuals with global developmental delay or intellectual disability.[11]

Comparison with Alternative Biomarkers

The diagnostic utility of this compound is best understood in comparison to other commonly measured dicarboxylic acids and established biomarkers for related disorders.

BiomarkerAssociated ConditionsAdvantagesDisadvantages
This compound (Pimelic Acid) Fatty Acid Oxidation Disorders, Biotinidase Deficiency, Global Developmental DelaySpecific precursor role in biotin synthesis offers a unique metabolic link.Less commonly measured than other dicarboxylic acids; potential for artefactual presence from plastic containers.[8]
Adipate (C6) & Suberate (C8) Fatty Acid Oxidation Disorders (especially MCAD deficiency), Carnitine DeficiencyWell-established markers for fatty acid oxidation disorders.[1][12]Can be elevated in non-pathological states like fasting or high-fat diets.[1]
Lactate Mitochondrial DisordersA general but widely used indicator of mitochondrial dysfunction.[13][14]Lacks specificity; can be elevated in various conditions unrelated to primary mitochondrial disease.[14]
Fibroblast Growth Factor 21 (FGF-21) Mitochondrial MyopathiesHigher sensitivity and specificity for certain mitochondrial diseases compared to lactate.Can be elevated in other conditions like diabetes and liver disease.
Acylcarnitines (e.g., C8) Fatty Acid Oxidation Disorders (e.g., MCAD deficiency)Highly specific for certain fatty acid oxidation defects and used in newborn screening.[1]May not be elevated in all types of fatty acid oxidation disorders.

Table 1. Comparison of this compound with Alternative Biomarkers.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for its validation as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.

Sample Preparation (Urine)
  • Collection: Collect a mid-stream urine sample in a sterile, glass container to avoid contamination from plastics.[8]

  • Normalization: Determine the creatinine concentration of the urine sample to normalize the results.[1]

  • Extraction:

    • Acidify a known volume of urine.

    • Add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

    • Extract the organic acids using an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization (Optional but often recommended for GC-MS): To improve chromatographic properties and ionization efficiency, the dried residue can be derivatized.

LC-MS/MS Method for Dicarboxylic Acid Analysis

This protocol is a general guideline and should be optimized for the specific instrumentation used.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

ParameterTypical Value
Linearity 0.1 - 100 µM
Limit of Detection (LOD) 0.01 - 0.1 µM
Limit of Quantification (LOQ) 0.05 - 0.5 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2. Typical Performance Characteristics of a Validated LC-MS/MS Method for Dicarboxylic Acid Quantification.

Signaling Pathways and Workflows

This compound and Fatty Acid ω-Oxidation

When mitochondrial β-oxidation is impaired, fatty acids are shunted to the ω-oxidation pathway in the endoplasmic reticulum, leading to the production of dicarboxylic acids, including this compound.

fatty_acid_oxidation Fatty_Acids Fatty Acids Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Fatty_Acids->Mitochondrial_Beta_Oxidation Normal Pathway Omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) Fatty_Acids->Omega_Oxidation Impaired β-Oxidation Acetyl_CoA Acetyl-CoA (Energy) Mitochondrial_Beta_Oxidation->Acetyl_CoA Dicarboxylic_Acids Dicarboxylic Acids (including this compound) Omega_Oxidation->Dicarboxylic_Acids Urinary_Excretion Urinary Excretion Dicarboxylic_Acids->Urinary_Excretion

Caption: Impaired mitochondrial β-oxidation shunts fatty acids to ω-oxidation.

Experimental Workflow for this compound Biomarker Validation

The process of validating this compound as a biomarker involves several key steps, from sample collection to data analysis.

biomarker_validation_workflow cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation Sample_Collection Urine/Plasma Collection (Glass Containers) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Organic Acid Extraction Internal_Standard->Extraction LC_MS_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS_MS Quantification Quantification using Calibration Curve LC_MS_MS->Quantification Data_Normalization Normalization to Creatinine (Urine) Quantification->Data_Normalization Comparison Comparison to Control Groups Data_Normalization->Comparison Diagnosis Disease Diagnosis/ Monitoring Comparison->Diagnosis

Caption: Workflow for validating this compound as a clinical biomarker.

Conclusion

This compound presents a promising, albeit currently underutilized, target in metabolomics studies. Its direct link to biotin synthesis provides a unique biological context that distinguishes it from other dicarboxylic acids. While elevated levels of this compound are a clear indicator of disruptions in fatty acid metabolism, further research is needed to establish its specific diagnostic and prognostic value in direct comparison to more established biomarkers. The development and standardization of validated analytical methods for this compound quantification in clinical laboratories will be a critical step in realizing its full potential as a valuable tool for researchers, scientists, and drug development professionals in the pursuit of precision medicine.

References

A Comparative Study of Heptanedioate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

Heptanedioate, also known as pimelate, and its corresponding acid, pimelic acid, are valuable C7 dicarboxylic acids with applications in the synthesis of polymers, lubricants, and pharmaceuticals.[1][2] The growing demand for these platform chemicals has spurred the development of various synthetic strategies. This guide provides a comparative analysis of three prominent methods for this compound synthesis: the ring-opening of cyclohexanone derivatives, the reduction of salicylic acid, and the carbonylation of ε-caprolactone. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for their specific needs.

Comparison of Synthesis Methods

The selection of a synthesis method for this compound is often a trade-off between factors such as starting material availability, reaction conditions, yield, and atom economy. The following table summarizes the key quantitative data for the three discussed methods, providing a clear basis for comparison.

FeatureMethod 1: Ring-Opening of a Cyclohexanone DerivativeMethod 2: Reduction of Salicylic AcidMethod 3: Carbonylation of ε-Caprolactone
Starting Material Cyclohexanone, Dialkyl CarbonateSalicylic Acidε-Caprolactone, Carbon Monoxide
Key Reagents Sodium Ethylate, 1-Butanol, Phosphoric AcidSodium, Isoamyl Alcohol, Hydrochloric AcidCarbonylation Catalyst (e.g., Group VIII metal), Hydrogen Halide
Reaction Temperature 40°C (carboxylation), 120°C (ring-opening)90-100°C (reduction), Reflux (esterification)Not explicitly stated, likely elevated
Reaction Time 3 hours (carboxylation), 1 hour (ring-opening)80 minutes (addition), 4 hours (esterification)Not explicitly stated
Product Butyl ethyl pimelatePimelic AcidPimelic Acid
Yield 78% of theory[3]65-73 g from 100 g salicylic acid (approx. 45-51% molar yield)[4]49.2% selectivity for pimelic acid[2]
Purity/Work-up Distillation in vacuo[3]Crystallization[4]Gas chromatography (as methyl esters)[2]

Synthesis Pathways

The three methods employ distinct chemical transformations to arrive at the seven-carbon diacid structure. The following diagrams illustrate the logical flow of each synthesis route.

G cluster_0 Method 1: Ring-Opening of Cyclohexanone Derivative A1 Cyclohexanone B1 2-Oxocyclohexane carboxylic acid ester salt A1->B1 Carboxylation with dialkyl carbonate & strong base C1 This compound Ester B1->C1 Ring-opening with alcohol

Diagram 1. Synthesis of this compound via ring-opening of a cyclohexanone derivative.

G cluster_1 Method 2: Reduction of Salicylic Acid A2 Salicylic Acid B2 Crude Pimelic Acid A2->B2 Reduction with Na in isoamyl alcohol C2 Purified Pimelic Acid B2->C2 Crystallization G cluster_2 Method 3: Carbonylation of ε-Caprolactone A3 ε-Caprolactone B3 Pimelic Acid A3->B3 Reaction with CO and H2O in presence of catalyst

References

Comparative Analysis of Heptanedioate Levels in Patient Cohorts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive statistical analysis of heptanedioate levels in various patient cohorts, offering valuable insights for researchers, scientists, and professionals in drug development. This compound, a seven-carbon dicarboxylic acid, is a key metabolite of triheptanoin, a therapeutic agent used in the management of long-chain fatty acid oxidation disorders (LC-FAOD). Understanding the differential levels of this metabolite is crucial for assessing treatment efficacy and exploring its potential as a biomarker.

Executive Summary

Patients with LC-FAOD exhibit a compromised ability to metabolize long-chain fatty acids, leading to energy deficiency and accumulation of toxic intermediates. Triheptanoin serves as an alternative energy source. Its primary metabolite, heptanoate, undergoes metabolism via two main pathways: beta-oxidation and omega-oxidation. The latter results in the formation of this compound. This guide presents a comparative analysis of this compound levels in healthy individuals and patients with LC-FAOD undergoing triheptanoin therapy, supported by detailed experimental protocols and metabolic pathway diagrams.

Data Presentation: this compound and Heptanoate Levels in Patient Cohorts

The following table summarizes the pharmacokinetic parameters of heptanoate, the precursor to this compound, in healthy adults and patients with LC-FAOD following treatment with triheptanoin. While direct comparative data for this compound is limited in publicly available literature, the concentration of its precursor, heptanoate, provides a strong indication of the metabolic flux towards this compound formation.

ParameterHealthy Adult Subjects (n=13)Patients with LC-FAOD (n=30)Source
Analyte HeptanoateHeptanoate[1][2][3][4]
Treatment Single dose of triheptanoinMultiple doses of triheptanoin[1][2][3][4]
Matrix PlasmaPlasma[1][2][3][4]
Cmax (µmol/L) 135 - 208 (median range across doses)~195 (median for typical adult)[1][2]
AUC (µmol·h/L) 489 - 863 (median range across doses)~1540 (median daily AUC for typical adult)[1][2]
Apparent Clearance (CL/F) Not directly reported~19% lower than in healthy subjects[1][4]
Elimination Half-life (T½) Not directly reported~1.7 hours[4]

Note: Data for this compound is not explicitly provided in these studies. The values for heptanoate are presented as a surrogate marker for the metabolic precursor to this compound.

Experimental Protocols

Accurate quantification of this compound in biological matrices is critical for clinical and research applications. The following are detailed methodologies for the analysis of dicarboxylic acids, including this compound, in plasma and urine.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

This method is suitable for the qualitative and quantitative analysis of a broad range of organic acids in urine.

1. Sample Preparation:

  • An aliquot of urine is normalized based on creatinine concentration.
  • An internal standard (e.g., a stable isotope-labeled dicarboxylic acid) is added.
  • The sample is acidified to a pH below 2.
  • Organic acids are extracted from the aqueous phase into an organic solvent (e.g., ethyl acetate or methyl-tert-butyl ether).
  • The organic extract is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • To increase volatility for GC analysis, the dried extract is derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or methoxyamine hydrochloride followed by MSTFA.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
  • Carrier Gas: Helium at a constant flow rate.
  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.
  • Oven Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.
  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Dicarboxylic Acids

This method offers high sensitivity and specificity for the quantification of dicarboxylic acids in plasma.

1. Sample Preparation:

  • Protein Precipitation: An organic solvent (e.g., methanol or acetonitrile) is added to a plasma sample to precipitate proteins. The sample is vortexed and then centrifuged to pellet the proteins.
  • Extraction: The supernatant containing the dicarboxylic acids can be further purified using liquid-liquid extraction with a solvent like methyl-tert-butyl ether. An internal standard is added prior to extraction.

2. Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • Dicarboxylic acids can be derivatized to improve their chromatographic retention and ionization efficiency. A common approach is esterification to form dibutyl esters by reacting the extract with butanolic HCl.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A reversed-phase C18 column is typically used for separation.
  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode is commonly used.
  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the derivatized this compound and monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.

Mandatory Visualization

Metabolic Pathway of Triheptanoin

The following diagram illustrates the major metabolic pathways of triheptanoin, leading to the production of this compound.

Triheptanoin_Metabolism Triheptanoin Triheptanoin Heptanoate Heptanoate (C7) Triheptanoin->Heptanoate Lipolysis BetaOxidation Mitochondrial Beta-Oxidation Heptanoate->BetaOxidation OmegaOxidation Microsomal Omega-Oxidation Heptanoate->OmegaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA This compound This compound OmegaOxidation->this compound TCACycle TCA Cycle PropionylCoA->TCACycle Anaplerosis AcetylCoA->TCACycle Energy Energy (ATP) TCACycle->Energy

Metabolism of Triheptanoin.
Experimental Workflow for LC-MS/MS Analysis of this compound

This diagram outlines the key steps in the quantification of this compound from a plasma sample using LC-MS/MS.

LCMSMS_Workflow Start Plasma Sample ProteinPrecipitation Protein Precipitation (e.g., with Methanol) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (e.g., Butylation) Supernatant->Derivatization LC_Separation LC Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis End This compound Concentration DataAnalysis->End

LC-MS/MS Workflow for this compound.

References

Safety Operating Guide

Proper Disposal of Heptanedioate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

This document provides essential safety and logistical information for the proper disposal of heptanedioate (also known as pimelic acid), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound: Key Data for Disposal

A summary of the key physical, chemical, and toxicity data for heptanedioic acid is presented below. This information is crucial for making informed decisions on handling and disposal.

PropertyValue
Molecular Formula C7H12O4
Melting Point 103-106 °C[1][2]
Boiling Point 212 °C (at 10 mmHg)[2][3]
Water Solubility 25 g/L (at 13 °C)[2]
Oral LD50 (Mouse) 4800 mg/kg[4][5]
Oral LD50 (Rat) 7000 mg/kg[4]

Procedural Guidance for this compound Disposal

The following step-by-step protocol outlines the recommended procedures for the safe disposal of this compound waste. This guidance is based on standard laboratory practices for acidic chemical waste.

2.1. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following PPE is worn:

  • Safety goggles (or a face shield in combination with safety goggles)

  • Chemical-resistant gloves

  • Laboratory coat or apron

2.2. Waste Characterization and Segregation

  • Initial Assessment: Determine if the this compound waste is contaminated with other hazardous materials (e.g., heavy metals, halogenated solvents).

  • Segregation:

    • If the waste is pure or only mixed with water, it can be neutralized in the laboratory.

    • If the waste is contaminated with other hazardous substances, it must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not attempt to neutralize contaminated waste.

2.3. In-Lab Neutralization Protocol for Uncontaminated this compound Waste

This protocol is for the neutralization of aqueous solutions of heptanedioic acid.

  • Work Area: Conduct the neutralization in a designated fume hood to control any vapors or heat generated.[6]

  • Dilution: If the this compound solution is concentrated, slowly dilute it by adding the acidic solution to a large volume of cold water (aim for a ratio of at least 1:10, acid to water). This helps to manage the heat generated during neutralization.

  • Preparation of Neutralizing Agent: Prepare a basic solution, such as sodium bicarbonate, sodium carbonate, or sodium hydroxide.[6][7] For safety, it is recommended to use a weaker base like sodium bicarbonate.

  • Neutralization:

    • Place the beaker containing the diluted this compound solution in an ice bath to dissipate heat.[6]

    • Slowly add the basic solution while stirring continuously.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is between 5.5 and 9.0.[6][8]

  • Final Disposal: Once the pH is within the acceptable range, the neutralized solution can be disposed of down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[6][8]

2.4. Disposal of Solid this compound and Contaminated Materials

  • Solid Waste: Uncontaminated solid heptanedioic acid should be collected in a clearly labeled hazardous waste container and disposed of through your institution's EHS office.

  • Contaminated Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, vermiculite) should be placed in a sealed, labeled container for hazardous waste disposal.[9]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.

HeptanedioateDisposal start Start: this compound Waste Generated check_contamination Is the waste contaminated with other hazardous materials? start->check_contamination hazardous_waste Dispose as Hazardous Waste via EHS check_contamination->hazardous_waste  Yes check_state Is the waste solid or liquid? check_contamination->check_state  No end End of Disposal Process hazardous_waste->end solid_disposal Collect in labeled hazardous waste container for EHS pickup check_state->solid_disposal Solid liquid_neutralization Follow In-Lab Neutralization Protocol check_state->liquid_neutralization Liquid solid_disposal->end neutralization_steps 1. Dilute with water (if concentrated) 2. Neutralize with base to pH 5.5-9.0 3. Monitor pH liquid_neutralization->neutralization_steps sewer_disposal Dispose down sanitary sewer with copious water liquid_neutralization->sewer_disposal sewer_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets (SDS) before handling or disposing of any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Heptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment through the correct handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of heptanedioate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure and efficient research setting.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a thorough risk assessment should always precede any activity. The following personal protective equipment is recommended to minimize exposure and ensure safety.

1. Eye and Face Protection:

  • Safety glasses with side-shields that conform to NIOSH (US) or EN 166 (EU) standards are mandatory to protect against splashes.[1]

  • In situations with a higher risk of splashing, a face shield should be used in conjunction with safety goggles.[2]

2. Hand Protection:

  • Chemically resistant gloves are required.[1][2][3] The specific glove material should be chosen based on the breakthrough time and permeation rate for the specific form of this compound being used.

  • Always inspect gloves for any signs of degradation or puncture before use.

  • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1] Hands should be washed and dried thoroughly after handling the substance.[1]

3. Skin and Body Protection:

  • Wear impervious clothing, such as a lab coat, to prevent skin contact.[1][3]

  • For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.[2][4]

4. Respiratory Protection:

  • Engineering controls, such as a laboratory fume hood or mechanical exhaust, should be the primary method of controlling vapor exposure.[1]

  • If a risk assessment indicates that air-purifying respirators are necessary, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.[1]

  • If a respirator is the sole means of protection, a full-face supplied air respirator is recommended.[1]

Quantitative Data on this compound Esters

For easy comparison, the following table summarizes key quantitative data for common this compound esters. This information is crucial for conducting a thorough risk assessment and planning experiments.

PropertyDiethyl this compoundDimethyl this compound
Molecular Formula C11H20O4C9H16O4
Molar Mass 216.27 g/mol 188.22 g/mol [5]
Density 0.994 g/mL at 25°CNot readily available
Melting Point -24°CNot readily available
Boiling Point 192-194°C at 100 mm HgNot readily available
Flash Point >230°F (>110°C)Not readily available
Vapor Pressure 0.0081 mmHg at 25°CNot readily available
Solubility in Water 1.97 g/L (slightly soluble)Not readily available

Experimental Protocols: A Step-by-Step Approach

To ensure safe and reproducible results, the following procedural guidelines should be strictly adhered to when working with this compound.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified laboratory fume hood.[2]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[2] Do not breathe vapors or mists.[6][7]

  • Hygiene: Wash hands thoroughly after handling the substance.[6][7] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from incompatible materials such as acids, bases, and oxidizing agents.[6]

Accidental Release Measures:

  • Evacuate: In case of a spill, immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Containment: For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or sawdust.[6][7] For larger spills, dike the area to prevent spreading.[2]

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[6][7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Disposal Plan: The disposal of this compound and its contaminated materials must be carried out in compliance with all federal, state, and local regulations.[2]

  • Unused Product: Unused this compound should be disposed of as chemical waste. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Materials: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as unused product.[8]

Workflow for Safe Handling of this compound

Heptanedioate_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Risk Assessment B Don PPE A->B Proceed if safe C Work in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E Experiment Complete F Doff PPE E->F G Segregate Waste F->G H Dispose via Licensed Contractor G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptanedioate
Reactant of Route 2
Heptanedioate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.